molecular formula C6H8O6 B1157545 L-Ascorbic acid-13C-2

L-Ascorbic acid-13C-2

Número de catálogo: B1157545
Peso molecular: 177.12 g/mol
Clave InChI: CIWBSHSKHKDKBQ-VZMNSLOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Ascorbic acid-13C-2, also known as this compound, is a useful research compound. Its molecular formula is C6H8O6 and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H8O6

Peso molecular

177.12 g/mol

Nombre IUPAC

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i3+1

Clave InChI

CIWBSHSKHKDKBQ-VZMNSLOISA-N

Sinónimos

Vitamin C-3-13C

Origen del producto

United States

Foundational & Exploratory

L-Ascorbic Acid-13C-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid-13C-2 is a stable isotope-labeled form of L-Ascorbic acid, commonly known as Vitamin C, in which the carbon atom at the second position of the molecule is replaced with a ¹³C isotope. This isotopic labeling makes it an invaluable tool in a range of scientific applications, particularly in quantitative analysis and metabolic research, where it serves as a reliable internal standard and a tracer for metabolic pathways. This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies associated with its use.

Core Properties and Specifications

This compound shares the same chemical and physical properties as its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotope. This mass difference is the basis for its utility in mass spectrometry-based applications.

PropertyValueReference
Synonyms L-Ascorbate-¹³C-2, Vitamin C-¹³C-2, L-Threoascorbic acid-2-¹³C
Molecular Formula C₅¹³CH₈O₆
Molecular Weight 177.12 g/mol
CAS Number 1313730-17-4
Appearance White to off-white powder
Purity Typically ≥95.0%
Isotopic Purity Typically ≥99 atom % ¹³C
Storage Store at -20°C to -80°C, protected from light and moisture.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of L-Ascorbic acid in various biological matrices, including plasma, serum, urine, and tissue homogenates.[1] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical methods.[2]

Furthermore, as a stable isotope tracer, this compound can be employed in metabolic studies to investigate the biosynthesis, degradation, and overall metabolic flux of Vitamin C in vivo and in vitro.[3][4] This is crucial for understanding the role of Vitamin C in health and disease, as well as for the development of drugs that may interact with its metabolic pathways.

Experimental Protocols

Quantification of L-Ascorbic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of L-Ascorbic acid in biological samples. Optimization of specific parameters may be required for different sample types and instrumentation.

1. Materials and Reagents:

  • L-Ascorbic acid (analytical standard)

  • This compound (internal standard)

  • Metaphosphoric acid (MPA)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of cold extraction solution (e.g., 10% TCA or 5% MPA in water) containing a known concentration of this compound.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 25-40°C

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for ascorbic acid analysis.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (TCA/MPA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Ascorbic Acid Calibrate->Quantify

Caption: Workflow for the quantification of L-Ascorbic acid using an internal standard.

Signaling and Metabolic Pathways

L-Ascorbic acid is involved in a complex network of biosynthesis, recycling, and degradation pathways. The use of ¹³C-labeled ascorbic acid as a tracer allows researchers to follow its metabolic fate and quantify the flux through these pathways.

Ascorbic Acid Biosynthesis in Mammals

In mammals, L-Ascorbic acid is synthesized from D-glucuronate.

G UDP_Glucuronate UDP-D-Glucuronate Glucuronate D-Glucuronate UDP_Glucuronate->Glucuronate UDP-glucuronosyl- transferase Gulonate L-Gulonate Glucuronate->Gulonate Aldehyde reductase Gulonolactone L-Gulonolactone Gulonate->Gulonolactone Lactonase (SMP30/regucalcin) Ascorbic_Acid L-Ascorbic Acid Gulonolactone->Ascorbic_Acid L-gulonolactone oxidase

Caption: Simplified mammalian biosynthesis pathway of L-Ascorbic acid.[6]

Ascorbic Acid Recycling

The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be recycled back to its reduced form.

G Ascorbate L-Ascorbic Acid (Ascorbate) SDA Semidehydroascorbate (SDA) Ascorbate->SDA Oxidation (e.g., by free radicals) SDA->Ascorbate Reduction (e.g., by cytochrome b5 reductase, thioredoxin reductase) DHA Dehydroascorbic Acid (DHA) SDA->DHA Further Oxidation DHA->Ascorbate Reduction (e.g., by glutathione, NADPH-dependent reductases)

Caption: The recycling pathway of L-Ascorbic acid.[6]

Ascorbic Acid Degradation in Mammals

The irreversible degradation of ascorbic acid leads to the formation of various metabolites.

G DHA Dehydroascorbic Acid (DHA) DKG 2,3-diketo-L-gulonate DHA->DKG Hydrolysis Oxalate Oxalate DKG->Oxalate CO2 CO₂ DKG->CO2 Erythrulose L-Erythrulose DKG->Erythrulose

Caption: Degradation pathway of L-Ascorbic acid in mammals.[6]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the performed searches, the general strategies for synthesizing labeled L-Ascorbic acid involve introducing a ¹³C-labeled precursor at a specific point in the synthetic route. One common approach involves the coupling of a C1 and a C5 fragment or a C2 and a C4 fragment.[7] To introduce a ¹³C label at the C-2 position, a synthetic scheme would likely utilize a C2 fragment that has been previously enriched with ¹³C at the desired position.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its application as an internal standard in quantitative mass spectrometry provides unparalleled accuracy for the determination of Vitamin C levels in biological systems. Furthermore, its use as a metabolic tracer offers deep insights into the complex pathways of ascorbic acid metabolism. The experimental protocols and pathway diagrams presented in this guide provide a solid foundation for the effective utilization of this compound in research and drug development.

References

L-Ascorbic Acid-13C-2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, serves as a powerful tool in metabolic research, drug development, and clinical diagnostics. Its unique isotopic signature allows for precise tracing and quantification of ascorbic acid uptake, metabolism, and flux within biological systems. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a white to off-white powder. The introduction of a carbon-13 isotope at the C-2 position of the ascorbic acid molecule provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in metabolic studies.

PropertyValueReference
Molecular Formula ¹³CC₅H₈O₆[1][2]
Molecular Weight 177.12 g/mol [1][2]
Isotopic Purity ≥99 atom % ¹³C[1][2]
Chemical Purity (Assay) ≥98% (CP)[1][2]
Melting Point 190-194 °C (decomposes)[1][2]
Appearance White to off-white powder[1][2]
CAS Number 178101-89-8[1][2]
Solubility Soluble in water. Soluble in DMSO (100 mg/mL with ultrasonic and warming).[3][3]
Storage Conditions Store at -20°C, protected from light, and under nitrogen. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][3]

Experimental Protocols

Precise and accurate analysis of this compound is critical for its effective use in research. The following sections detail established experimental protocols for the synthesis, and analysis of this stable isotope-labeled compound.

Synthesis of L-(2-¹³C)Ascorbic Acid
Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of ascorbic acid and its isotopologues in various biological matrices.

Sample Preparation (from Plasma):

  • Mix 25 µL of plasma with 225 µL of 5% metaphosphoric acid containing 20 mM desferrioxamine mesylate.[3]

  • Centrifuge the mixture at 3000 x g for 10 minutes.[3]

  • Collect the supernatant for analysis.[3]

For Total Ascorbic Acid (Reduced + Oxidized):

  • To 75 µL of the supernatant, add 25 µL of 10 mM dithiothreitol (B142953) (DTT) and 25 µL of 40 mM K₂HPO₄ to maintain a pH of 6.8.[3]

  • Incubate the mixture for 20 minutes at room temperature in the dark to reduce dehydroascorbic acid.[3]

  • Add 25 µL of 50% metaphosphoric acid.[3]

  • Centrifuge at 3000 x g for 10 minutes.[3]

  • Inject 5 µL of the supernatant into the HPLC system.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.2 M KH₂PO₄-H₃PO₄ at pH 3.0) containing a chelating agent like 50 µM EDTA.[3]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at 254 nm or electrochemical detection.[3]

2. ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR is a powerful tool for confirming the position of the ¹³C label and for structural elucidation.

Sample Preparation:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹³C-NMR spectra on a high-field NMR spectrometer.

  • The chemical shifts will be indicative of the carbon skeleton, and the signal corresponding to the C-2 position will show a significant enhancement due to the ¹³C enrichment.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of ¹³C enrichment in ascorbic acid, particularly in metabolic tracing studies.

Sample Preparation and Derivatization:

  • Extract ascorbic acid from the biological sample.

  • Convert the extracted ascorbic acid to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, to make it amenable to gas chromatography.[5][6] This is a critical step as ascorbic acid itself is not volatile.

  • The derivatization is typically achieved by reacting the dried extract with a silylating agent.

GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • The gas chromatograph separates the derivatized ascorbic acid from other components in the sample.

  • The mass spectrometer detects the molecular ions of both the unlabeled (m/z) and the ¹³C-labeled (m/z+1) ascorbic acid derivative.

  • The ratio of the intensities of these ions is used to calculate the isotopic enrichment.

Applications in Research and Drug Development

This compound is an invaluable tool for elucidating the pharmacokinetics and pharmacodynamics of vitamin C and for studying its role in various physiological and pathological processes.

  • Metabolic Flux Analysis: As a stable isotope tracer, it allows for the quantitative analysis of ascorbic acid uptake, distribution, and turnover in cells and whole organisms.[7]

  • Bioavailability Studies: It can be used to accurately determine the bioavailability of different formulations of vitamin C.[5][6]

  • Drug Metabolism Studies: this compound can be employed to investigate the influence of drugs on vitamin C metabolism and, conversely, the effect of vitamin C on the metabolism of xenobiotics.

  • Antioxidant Research: This tracer can help in understanding the role of ascorbic acid in mitigating oxidative stress and its interaction with other antioxidants.[8]

  • Internal Standard: Due to its identical chemical behavior to the unlabeled form, it serves as an excellent internal standard for accurate quantification of endogenous ascorbic acid levels by isotope dilution mass spectrometry.[7]

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a stable isotope tracing study and the signaling pathway of ascorbic acid.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation start Biological System (Cells or Animal Model) administer Administer this compound start->administer incubate Incubation / Time Course administer->incubate collect Sample Collection (e.g., Plasma, Tissue) incubate->collect extract Metabolite Extraction collect->extract derivatize Derivatization (for GC-MS) extract->derivatize Optional analyze LC-MS or GC-MS Analysis extract->analyze derivatize->analyze quantify Quantify Isotopic Enrichment (¹³C / ¹²C Ratio) analyze->quantify flux Metabolic Flux Calculation quantify->flux interpret Biological Interpretation flux->interpret Ascorbic_Acid_Signaling AsA Ascorbic Acid (AsA) APX Ascorbate Peroxidase (APX) AsA->APX Substrate Signaling Downstream Signaling (e.g., MAPK pathways, Hormone signaling) AsA->Signaling Modulates ROS Reactive Oxygen Species (ROS) ROS->AsA Scavenging ROS->Signaling Induces MDHA Monodehydroascorbate (MDHA) APX->MDHA Oxidation MDHAR MDHA Reductase (MDHAR) MDHA->MDHAR Substrate DHA Dehydroascorbate (DHA) MDHA->DHA Spontaneous or Enzymatic Oxidation MDHAR->AsA Reduction DHAR DHA Reductase (DHAR) DHA->DHAR Substrate DHAR->AsA Reduction GSSG Oxidized Glutathione (GSSG) DHAR->GSSG GSH Glutathione (GSH) GSH->DHAR Co-substrate GR Glutathione Reductase (GR) GSSG->GR Substrate GR->GSH Reduction NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Electron Donor

References

In-Depth Technical Guide to L-Ascorbic Acid-13C-2 Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and quality control of L-Ascorbic acid-13C-2, a crucial stable isotope-labeled compound for metabolic research and drug development. This document details the methodologies for confirming the isotopic purity and structural integrity of this molecule, ensuring data accuracy and reliability in scientific investigations.

Introduction to this compound

L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. The site-specific incorporation of a carbon-13 (¹³C) isotope at the C-2 position creates a valuable tracer for metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry assays. The isotopic purity of this compound is paramount for the precision of these applications. This guide outlines the key considerations and methodologies for its synthesis and quality assessment.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control to ensure the specific incorporation of the ¹³C isotope at the desired position. While a variety of synthetic routes for L-ascorbic acid and its derivatives have been developed, the targeted labeling at the C-2 position often involves the use of a ¹³C-labeled precursor. A plausible synthetic approach is outlined below, based on established carbohydrate chemistry.

A key publication by Drew et al. in Carbohydrate Research (1996) describes the synthesis and NMR characterization of L-(1-¹³C)- and L-(2-¹³C)ascorbic acid.[1] This work provides a foundational method for the preparation of this specific isotopologue.

Logical Synthesis Workflow:

The synthesis can be conceptualized as a series of protection, oxidation, and cyclization steps, starting from a suitable ¹³C-labeled carbohydrate precursor.

G Conceptual Synthesis Workflow for this compound A Start with a C2-labeled precursor (e.g., D-glucose-2-13C) B Enzymatic or Chemical Oxidation A->B Oxidation at C5/C6 C Protection of Hydroxyl Groups B->C D Formation of 2-keto-L-gulonic acid-2-13C intermediate C->D Further Oxidation E Lactonization D->E Acid or base catalysis F Deprotection E->F G Purification (e.g., HPLC) F->G H Final Product: This compound G->H

Caption: Conceptual synthesis workflow for this compound.

Isotopic Purity and Quality Data

The quality of this compound is defined by its isotopic enrichment at the C-2 position and its overall chemical purity. Commercially available standards typically offer high levels of enrichment.

ParameterTypical SpecificationAnalytical Method
Isotopic Purity ≥ 98 atom % ¹³CMass Spectrometry, NMR
Chemical Purity ≥ 98%HPLC, NMR
Unlabeled Ascorbic Acid < 2%Mass Spectrometry, NMR
Other ¹³C Isotopologues Typically not specified but can be assessed by MS and NMRMass Spectrometry, NMR

Experimental Protocols for Isotopic Purity Determination

The accurate determination of isotopic purity requires robust analytical methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Experimental Workflow for LC-MS/MS Analysis:

G LC-MS/MS Workflow for Isotopic Purity Analysis A Sample Preparation: Dissolve in a suitable solvent (e.g., water with stabilizer) B LC Separation: Reverse-phase chromatography A->B C Ionization: Electrospray Ionization (ESI) - Negative Mode B->C D MS Analysis (Q1): Isolate precursor ions (m/z 175 and 176) C->D E Collision-Induced Dissociation (CID) D->E F MS/MS Analysis (Q3): Detect characteristic fragment ions E->F G Data Analysis: Calculate isotopic ratio from peak areas F->G G 13C NMR Workflow for Isotopic Purity Verification A Sample Preparation: Dissolve in a deuterated solvent (e.g., D2O) B 13C NMR Data Acquisition: Quantitative parameters (long relaxation delay) A->B C Spectral Processing: Fourier transform, phasing, baseline correction B->C D Signal Integration: Integrate the C-2 signal and other carbon signals C->D E Purity Assessment: Compare relative intensities of carbon signals D->E

References

Unlocking Cellular Secrets: A Technical Guide to 13C Labeled L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis, applications, and experimental utility of 13C labeled L-Ascorbic acid (Vitamin C), a powerful tool in metabolic research and drug development. By tracing the journey of this essential antioxidant within biological systems, researchers can gain unprecedented insights into cellular redox status, metabolic pathways, and the pharmacokinetics of therapeutic agents.

Core Applications in Research and Drug Development

Stable isotope-labeled compounds, such as 13C L-Ascorbic acid, have become indispensable in modern research. The incorporation of the heavy isotope of carbon (13C) allows for the differentiation and quantification of the labeled molecule from its naturally abundant 12C counterpart. This fundamental principle underpins its use in several key areas:

  • Metabolic Tracing and Flux Analysis: 13C labeled L-Ascorbic acid serves as a tracer to delineate its metabolic fate and its influence on various biochemical pathways.[1] By monitoring the incorporation of 13C into downstream metabolites, researchers can quantify the flux through specific metabolic routes. This is particularly valuable in understanding the altered metabolism in diseases like cancer.

  • Internal Standard for Quantitative Analysis: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), 13C labeled L-Ascorbic acid is used as an internal standard.[1][2] Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise and accurate quantification in complex biological matrices.

  • In Vivo Imaging of Redox Status: A groundbreaking application lies in the use of hyperpolarized [1-13C]-L-Ascorbic acid and its oxidized form, [1-13C]-dehydroascorbic acid (DHA), as probes for imaging the redox state of tissues in real-time.[3] This technique offers a non-invasive window into the balance between antioxidants and reactive oxygen species (ROS), a critical factor in numerous pathologies, including cancer.[3][4]

Commercially Available 13C Labeled L-Ascorbic Acid Isotopologues

Several isotopologues of 13C labeled L-Ascorbic acid are commercially available, offering flexibility for different experimental designs. The choice of labeling position can be critical for tracing specific metabolic transformations.

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityLabeling Position(s)
L-Ascorbic acid-1-13C178101-89-8C513CH8O6177.1299.90%C1
L-Ascorbic acid-2-13C178101-88-7C513CH8O6177.1299.90%C2
L-Ascorbic acid-13C61354064-87-113C6H8O6182.0899 atom % 13CUniformly labeled (all 6 carbons)

Key Experimental Insights and Methodologies

Hyperpolarized 13C MRI for Redox Imaging

A significant advancement in the use of 13C labeled compounds is dynamic nuclear polarization (DNP), which dramatically enhances the NMR signal. This enables real-time in vivo imaging of metabolic processes.

A study on hyperpolarized [1-13C]-ascorbic acid (AA) and [1-13C]-dehydroascorbic acid (DHA) demonstrated their potential as probes for tumor redox state.[3]

Experimental Protocol: In Vivo Redox Imaging

  • Hyperpolarization: [1-13C]-Ascorbic acid or [1-13C]-dehydroascorbic acid is hyperpolarized using dynamic nuclear polarization.

  • Administration: The hyperpolarized substrate is rapidly dissolved and intravenously administered to the subject (e.g., a tumor-bearing mouse).

  • In Vivo Detection: The spatial distribution of the hyperpolarized substrate and its metabolic products is detected in real-time using 13C Magnetic Resonance Imaging (MRI). The conversion of DHA to AA can be observed, providing a measure of the tissue's reductive capacity.

Quantitative Data from Hyperpolarization Studies [3]

CompoundpHSolution-State Polarization (%)Spin-Lattice Relaxation Time (T1) at 9.4 T (s)
[1-13C]-Ascorbic Acid3.210.5 ± 1.315.9 ± 0.7
[1-13C]-Ascorbic Acid7.05.1 ± 0.6-
[1-13C]-Dehydroascorbic Acid3.210.5 ± 1.320.5 ± 0.9
[1-13C]-Dehydroascorbic Acid7.08.2 ± 1.1-

The longer spin-lattice relaxation times (T1) for the 13C-labeled nuclei are advantageous for in vivo imaging, as they allow for a longer observation window before the hyperpolarized signal decays.[3] The study observed the intracellular reduction of [1-13C]-DHA in murine lymphoma cells, a process indicative of the cellular antioxidant capacity.[3]

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[5][6] While studies specifically using 13C-ascorbic acid for comprehensive MFA are emerging, the principles are well-established using other 13C-labeled substrates like glucose and glutamine.

General Experimental Workflow for 13C-MFA

General workflow for 13C Metabolic Flux Analysis.

This workflow allows researchers to trace the carbon backbone of ascorbic acid as it is metabolized by the cell, providing quantitative data on pathway utilization.

Biosynthesis of L-Ascorbic Acid: A Tracer's Origin

Understanding the natural biosynthetic pathways of L-ascorbic acid in different organisms is crucial for designing and interpreting tracer studies.[7]

Biosynthesis_Pathways cluster_mammals Mammalian Pathway cluster_plants Plant Pathway UDP_Glucuronic_Acid UDP-D-Glucuronic Acid Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->Gulonic_Acid Gulonolactone L-Gulono-1,4-lactone Gulonic_Acid->Gulonolactone Ascorbate_M L-Ascorbic Acid Gulonolactone->Ascorbate_M GDP_Mannose GDP-D-Mannose GDP_Galactose GDP-L-Galactose GDP_Mannose->GDP_Galactose L_Galactose L-Galactose GDP_Galactose->L_Galactose Galactonolactone L-Galactono-1,4-lactone L_Galactose->Galactonolactone Ascorbate_P L-Ascorbic Acid Galactonolactone->Ascorbate_P

Simplified biosynthetic pathways of L-Ascorbic acid in mammals and plants.

Signaling and Metabolic Interactions

L-Ascorbic acid is not merely an antioxidant; it is a cofactor for numerous enzymes and can influence cellular signaling. Its pro-oxidant activity in cancer cells, leading to the generation of reactive oxygen species (ROS) and selective cell death, is an area of intense research.[4]

Ascorbic_Acid_Signaling AA L-Ascorbic Acid (AA) DHA Dehydroascorbic Acid (DHA) AA->DHA Oxidation/Reduction ROS Reactive Oxygen Species (ROS) AA->ROS Pro-oxidant effect in cancer cells Redox_Balance Cellular Redox Balance AA->Redox_Balance Antioxidant Enzyme_Cofactor Enzyme Cofactor (e.g., for collagen synthesis) AA->Enzyme_Cofactor DHA->AA Intracellular Reduction Cancer_Cell_Damage Selective Cancer Cell Damage ROS->Cancer_Cell_Damage Redox_Balance->Cancer_Cell_Damage

Key signaling and metabolic roles of L-Ascorbic acid.

The use of 13C labeled L-Ascorbic acid allows researchers to dissect these complex interactions. By tracing the labeled molecule, one can determine its uptake, its conversion to DHA, and its impact on the metabolic state of the cell, providing a more dynamic picture than simple concentration measurements.

Future Directions

The application of 13C labeled L-Ascorbic acid is poised to expand significantly. Advances in mass spectrometry sensitivity and resolution will enable the detection of labeled metabolites at lower concentrations, providing a more detailed view of cellular metabolism. The combination of hyperpolarized 13C MRI with other imaging modalities holds the promise of a multi-faceted understanding of disease states in vivo. As our understanding of the intricate roles of Vitamin C in health and disease grows, so too will the importance of this powerful research tool in the development of novel diagnostics and therapeutics.

References

L-Ascorbic Acid-13C-2: A Technical Guide to its Mechanism of Action and Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for a multitude of enzymatic reactions essential for human health. Its deficiency leads to the debilitating condition of scurvy, underscoring its importance in physiological processes. In the realm of metabolic research and drug development, understanding the intricate pathways and fluxes of ascorbic acid is paramount. The advent of stable isotope labeling has provided researchers with powerful tools to trace the metabolic fate of molecules in complex biological systems. L-Ascorbic acid-13C-2 is a stable isotope-labeled form of Vitamin C, where the carbon atom at the second position of the lactone ring is replaced with a heavy isotope of carbon, 13C. This isotopic enrichment allows for the precise tracking and quantification of ascorbic acid and its metabolites through various biochemical pathways without interfering with the biological processes, as the chemical properties of the molecule remain virtually unchanged.

This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its application as a tracer in metabolic flux analysis (MFA). It details experimental protocols for its use in cell culture and outlines the analytical methods for its detection. Furthermore, this guide illustrates key signaling pathways where this compound can be employed to elucidate metabolic dynamics.

Core Mechanism of Action: A Tracer for Metabolic Pathways

The fundamental mechanism of action of this compound is not to elicit a pharmacological effect different from its unlabeled counterpart, but to serve as a metabolic tracer.[1] The 13C label at the C-2 position allows researchers to distinguish exogenous (newly introduced) ascorbic acid from the endogenous pool already present within cells or organisms. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the journey of the 13C-labeled carbon can be followed as it is incorporated into various downstream metabolites. This enables the quantitative measurement of metabolic fluxes, providing a dynamic picture of cellular metabolism.[2][3]

The primary applications of this compound in research include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network.[4][5]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C.

  • Redox Biology: Investigating the role of ascorbic acid in cellular antioxidant defense and redox signaling.

  • Drug Development: Assessing the impact of drug candidates on ascorbic acid metabolism and related pathways.[1]

Data Presentation: Quantitative Insights

One study quantified the in vivo turnover rate of hepatic ascorbic acid in rats by infusing [1,2-13C2]glucose, which then gets converted to [5,6-13C2]ascorbic acid. This provides an example of quantifying the flux of the ascorbic acid pool.

ParameterValueOrganism/SystemReference
Hepatic Ascorbic Acid Turnover Rate 1.9 ± 0.4 nmol ⋅ min−1 ⋅ g−1 liver tissueRat (in vivo)[1][6]

Experimental Protocols

The following section provides a generalized protocol for a metabolic tracing experiment using this compound in a cell culture model. This protocol is a template and may require optimization based on the specific cell type and experimental goals.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare a custom cell culture medium that is deficient in unlabeled L-Ascorbic acid. Supplement this medium with a known concentration of this compound. The concentration should be chosen based on physiological relevance or experimental design.

  • Isotope Labeling:

    • Remove the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for a predetermined period. The duration of labeling will depend on the metabolic pathway of interest and the expected turnover rate of the metabolites. Time-course experiments are recommended to determine the optimal labeling time.

II. Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol (B129727) or a cold saline solution).

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Perform a series of freeze-thaw cycles or use other cell lysis methods to ensure complete disruption of the cell membrane.

    • The extraction of polar metabolites is often achieved using a solvent system such as a mixture of methanol, acetonitrile, and water. The exact solvent system and ratios should be optimized for the metabolites of interest.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

III. Sample Analysis by Mass Spectrometry
  • Sample Preparation: The extracted metabolites are typically dried under a stream of nitrogen or by lyophilization and then reconstituted in a solvent compatible with the analytical platform.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and detecting labeled metabolites.

    • Chromatography: Use a suitable LC column (e.g., HILIC for polar metabolites) to separate the metabolites in the extract.

    • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of ascorbic acid and its downstream metabolites. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis or full scan mode for untargeted metabolomics.

  • Data Analysis:

    • Identify the peaks corresponding to the 13C-labeled and unlabeled metabolites based on their retention times and mass-to-charge ratios (m/z).

    • Quantify the peak areas for each isotopologue.

    • Correct for the natural abundance of 13C in the unlabeled metabolites.

    • Calculate the fractional enrichment of 13C in each metabolite to determine the metabolic flux.

Signaling Pathways and Metabolic Tracing Visualizations

This compound can be used to trace the flux through several key signaling and metabolic pathways. The following diagrams, generated using the DOT language, illustrate some of these applications.

Ascorbic Acid Redox Cycling

Ascorbic acid is a key player in cellular redox homeostasis. It can donate electrons to scavenge reactive oxygen species (ROS), becoming oxidized to dehydroascorbic acid (DHA). DHA can then be recycled back to ascorbic acid. This compound can be used to trace the dynamics of this cycle.

Redox_Cycling cluster_0 Extracellular cluster_1 Intracellular L-Ascorbic_acid_13C_2_ext This compound L-Ascorbic_acid_13C_2_int This compound L-Ascorbic_acid_13C_2_ext->L-Ascorbic_acid_13C_2_int SVCT Transporter Dehydroascorbic_acid_13C_2 Dehydroascorbic acid-13C-2 L-Ascorbic_acid_13C_2_int->Dehydroascorbic_acid_13C_2 Oxidation ROS ROS L-Ascorbic_acid_13C_2_int->ROS e- donation Dehydroascorbic_acid_13C_2->L-Ascorbic_acid_13C_2_int Reduction Glutathione GSH Dehydroascorbic_acid_13C_2->Glutathione e- acceptance GSSG GSSG Glutathione->GSSG H2O H2O ROS->H2O

Caption: Redox cycling of this compound.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.

MFA_Workflow Start Start: Cell Culture Labeling Isotope Labeling with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End End: Flux Map Flux_Calculation->End

Caption: General workflow for 13C metabolic flux analysis.

Role in HIF-1α Regulation

Ascorbic acid is a cofactor for prolyl hydroxylases (PHDs), which are enzymes that hydroxylate the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), targeting it for degradation. By tracing the uptake and availability of this compound, researchers can investigate how its intracellular concentration affects HIF-1α stability and the expression of downstream target genes.

HIF1a_Regulation Ascorbic_Acid This compound PHD Prolyl Hydroxylase (PHD) Ascorbic_Acid->PHD Cofactor HIF1a_active HIF-1α (active) PHD->HIF1a_active Hydroxylation HIF1a_hydroxylated HIF-1α-OH (hydroxylated) HIF1a_active->HIF1a_hydroxylated Target_Genes HIF-1 Target Gene Expression HIF1a_active->Target_Genes Transcription VHL VHL E3 Ligase HIF1a_hydroxylated->VHL Proteasome Proteasomal Degradation VHL->Proteasome

Caption: Role of Ascorbic Acid in HIF-1α regulation.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its utility as a stable isotope tracer allows for the precise and quantitative analysis of metabolic fluxes through various pathways without perturbing the biological system. While direct comparative kinetic data with its unlabeled form is sparse, the principles of isotope tracing suggest minimal differences in biochemical behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting metabolic studies using this compound. As analytical technologies continue to advance, the application of such labeled compounds will undoubtedly lead to new insights into the role of Vitamin C in health and disease, paving the way for novel therapeutic strategies.

References

The Role of L-Ascorbic Acid-13C-2 in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2 as a stable isotope tracer in metabolic research. It details its use in quantitative studies of vitamin C absorption and metabolism, outlines relevant experimental protocols, and illustrates the key metabolic pathways involved.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant involved in numerous physiological processes. Understanding its absorption, distribution, metabolism, and excretion is crucial for determining dietary requirements and for developing therapeutic strategies. This compound, a stable isotope-labeled form of vitamin C, serves as a powerful tool in metabolic studies. By tracing the fate of the 13C label, researchers can distinguish between endogenously present ascorbate (B8700270) and newly absorbed or administered ascorbate, allowing for precise kinetic and metabolic flux analyses.[1][2][3][4][5] This guide focuses on the practical application of this compound in such studies.

Data Presentation: Quantitative Analysis of L-[1-13C]Ascorbic Acid Absorption

The following tables summarize quantitative data from a study by Bates et al. (2004), which investigated the absorption of L-[1-13C]ascorbic acid in healthy human subjects. This study provides valuable insights into the kinetics of vitamin C uptake and the factors that may influence it.[1][2][3][4][5]

Table 1: Subject Characteristics [2]

CharacteristicMeanStandard DeviationRange
Age (years)411126-59
Weight (kg)72.111.954.4-96.0
Height (m)1.730.091.57-1.88
Body Mass Index ( kg/m ²)24.02.520.3-28.7
Endogenous Plasma Ascorbate (μmol/l)561630-81

Table 2: Kinetic Variables for Plasma Tracer Response to a 30 mg Oral Dose of L-[1-13C]Ascorbic Acid [2]

Treatment GroupNPeak Time (min)Peak Height (μmol/l)Area Under Curve (AUC) (μmol/l per 4h)
Vitamin C alone (1) 838 (13)2.9 (1.0)338 (114)
Vitamin C + Iron 839 (10)3.0 (0.9)352 (100)
Vitamin C alone (2) 734 (12)3.3 (0.9)413 (134)
Vitamin C + Grape Juice 736 (12)2.5 (0.8)316 (124)

Values are means with standard deviations in parentheses. No significant differences were observed between the "Vitamin C alone" and "Vitamin C + Iron" groups. Grape juice consumption led to a significant reduction in tracer concentration at specific early time points.[2]

Experimental Protocols

The following is a detailed methodology for a human study investigating the absorption of L-[1-13C]ascorbic acid, based on the work of Bates et al. (2004).[1][2][3][4][5]

Study Design and Subjects
  • Subjects: Recruit healthy, non-smoking volunteers. Exclusion criteria should include the use of high-dose vitamin C supplements and any clotting or bleeding disorders.[4]

  • Dosing: Administer a single oral dose of 30 mg L-[1-13C]ascorbic acid (98-99% isotopic purity) dissolved in water.[3][4]

  • Study Arms: To investigate potential interactions, subjects can be tested on separate occasions (with a washout period of 3-4 weeks) under different conditions, such as co-administration with 100 mg ferrous fumarate (B1241708) or 200 ml of red grape juice.[1][2]

Sample Collection and Preparation
  • Blood Collection: Collect venous blood samples into heparinized tubes at baseline (pre-dose) and at frequent intervals post-dose (e.g., every 4-8 minutes for the first hour, then hourly for up to 4 hours).[1][2]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Stabilization: Stabilize the plasma ascorbate by adding an equal volume of 5% (w/v) metaphosphoric acid. This step is crucial to prevent the degradation of ascorbic acid.

  • Storage: Store the stabilized plasma samples at -70°C until analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: For GC-MS analysis, convert the ascorbic acid in the plasma samples to its volatile trimethylsilyl (B98337) (TMS) derivative. This is a necessary step to allow for gas chromatographic separation.[1][2]

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A suitable setup would be an Agilent 6890 GC with a 5973 Mass Selective Detector.

  • Chromatographic Separation: Employ a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) to separate the TMS-ascorbate from other plasma components. The oven temperature program should be optimized to achieve good peak separation.

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. Use selected ion monitoring (SIM) to detect and quantify the unlabeled (m/z 434) and 13C-labeled (m/z 435) TMS-ascorbate.

  • Quantification: Calculate the 13C-enrichment of plasma ascorbate from the ratio of the labeled to unlabeled ion peak areas. The tracer concentration is then determined from the 13C-enrichment and the total plasma ascorbate concentration, which can be measured separately using a fluorometric assay.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.

Ascorbic_Acid_Metabolism cluster_uptake Cellular Uptake and Recycling cluster_ppp Link to Pentose Phosphate Pathway L-Ascorbic Acid L-Ascorbic Acid SVCTs SVCTs L-Ascorbic Acid->SVCTs Uptake Dehydroascorbic Acid Dehydroascorbic Acid GLUTs GLUTs Dehydroascorbic Acid->GLUTs Uptake Intracellular L-Ascorbic Acid Intracellular L-Ascorbic Acid Dehydroascorbic Acid->Intracellular L-Ascorbic Acid Reduction GLUTs->Intracellular L-Ascorbic Acid Reduction SVCTs->Intracellular L-Ascorbic Acid Intracellular L-Ascorbic Acid->Dehydroascorbic Acid Redox Cycling GSH GSH GSSG GSSG GSH->GSSG Donates e- GSSG->GSH Reduction NADPH NADPH NADP+ NADP+ NADPH->NADP+ Pentose Phosphate Pathway Pentose Phosphate Pathway NADP+->Pentose Phosphate Pathway Pentose Phosphate Pathway->NADPH

Caption: Ascorbic Acid Metabolism and its link to the Pentose Phosphate Pathway.

Experimental_Workflow Oral Administration of L-[1-13C]Ascorbic Acid Oral Administration of L-[1-13C]Ascorbic Acid Serial Blood Sampling Serial Blood Sampling Oral Administration of L-[1-13C]Ascorbic Acid->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Metaphosphoric Acid Stabilization Metaphosphoric Acid Stabilization Plasma Separation->Metaphosphoric Acid Stabilization Storage at -70°C Storage at -70°C Metaphosphoric Acid Stabilization->Storage at -70°C Derivatization (TMS) Derivatization (TMS) Storage at -70°C->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Experimental workflow for a human L-[1-13C]Ascorbic Acid absorption study.

Conclusion

This compound is an invaluable tracer for conducting detailed metabolic studies of vitamin C in humans. The use of stable isotope labeling coupled with sensitive analytical techniques like GC-MS allows for the precise quantification of absorption kinetics and metabolic fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own studies, contributing to a deeper understanding of the vital role of vitamin C in health and disease.

References

An In-Depth Technical Guide to L-Ascorbic Acid-13C-2 as an Endogenous Antioxidant Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2 as a stable isotope tracer for studying the pharmacokinetics and antioxidant functions of vitamin C in vivo. This document details experimental protocols, presents quantitative data, and illustrates key biological pathways and workflows to facilitate the design and implementation of tracer studies in a research setting.

Introduction to this compound as a Tracer

L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant in the human body, playing a crucial role in neutralizing reactive oxygen species (ROS), regenerating other antioxidants, and acting as a cofactor for various enzymes.[1][2] Stable isotope-labeled ascorbic acid, such as this compound, serves as a powerful tool to distinguish exogenously administered vitamin C from the endogenous pool, enabling precise investigation of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.[3][4] The use of 13C-labeled tracers is a well-established method in metabolic research, offering a safe and reliable means to study in vivo kinetics and pathway dynamics.[5] this compound can be utilized as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[6][7]

Quantitative Data from Tracer Studies

The use of L-Ascorbic acid-13C tracers has generated valuable quantitative data on the pharmacokinetics of vitamin C. The following tables summarize key findings from studies involving oral and intravenous administration of ascorbic acid.

ParameterOral Administration (Standard Formulation)Intravenous AdministrationReference(s)
Peak Plasma Concentration (after 1.25 g dose) 134.8 ± 20.6 µmol/L885 ± 201.2 µmol/L[8][9]
Predicted Peak Plasma Concentration (after 3 g dose every 4h) ~220 µmol/LNot Applicable[8][9]
Predicted Peak Plasma Concentration (after 50 g dose) Not Applicable~13,400 µmol/L[8][9]
Time to Peak Plasma Concentration (Oral) 25 - 50 minutesNot Applicable[1]
Elimination Half-life (after high-dose infusion) Not Applicable~2 hours[10]
Steady-State Plasma Concentration (from dietary intake) 70 - 85 µmol/LNot Applicable[8]

Table 1: Pharmacokinetic Parameters of Ascorbic Acid. This table presents a summary of key pharmacokinetic parameters of ascorbic acid following oral and intravenous administration, highlighting the significant differences in achievable plasma concentrations.

Study TypeTracer UsedKey FindingsReference(s)
Absorption Study L-[1-13C]ascorbic acid (30 mg oral dose)Peak plasma enrichment occurred within 25-50 minutes. Co-administration with iron had no significant effect on absorption, while grape juice attenuated absorption.[1]
Turnover Study [5,6-13C2]ascorbic acid (synthesized in vivo from [1,2-13C2]glucose)The turnover rate of hepatic ascorbic acid in rats was estimated to be 1.9 ± 0.4 nmol/min/g.[2]
Utilization Study L-ascorbic-1-C14 acidAscorbate (B8700270) utilization, measured by C14 oxalate (B1200264) excretion, was 0.207 mg/day/kg of fat-free body weight in men.[11]

Table 2: Summary of Key Tracer Studies with Labeled Ascorbic Acid. This table summarizes findings from tracer studies that utilized different isotopologues of ascorbic acid to investigate its absorption, turnover, and utilization.

Experimental Protocols

The accurate measurement of this compound and its unlabeled counterpart in biological matrices is critical for tracer studies. Below are detailed methodologies for sample preparation and analysis using common analytical techniques.

Sample Collection and Preparation

3.1.1. Plasma Sample Preparation

To ensure the stability of ascorbic acid, which is prone to oxidation, meticulous sample handling is essential.

  • Blood Collection: Draw venous blood into tubes containing EDTA as an anticoagulant.

  • Immediate Cooling: Place the collected blood samples on wet ice immediately to minimize degradation.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 4°C to separate the plasma.

  • Protein Precipitation and Stabilization: To an aliquot of plasma, add an equal volume of a cold 10% (w/v) metaphosphoric acid (MPA) solution. MPA precipitates proteins and stabilizes ascorbic acid.

  • Incubation and Centrifugation: Let the mixture stand on ice for 5 minutes, then centrifuge at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the stabilized ascorbic acid.

  • Storage: Store the supernatant at -80°C until analysis.

3.1.2. Urine Sample Preparation

  • Sample Collection: Collect urine samples in containers protected from light. First-morning urine is often recommended.

  • Mixing: Ensure the urine is well-mixed but not centrifuged.

  • Storage: If not analyzed immediately, store the urine samples at 2-4°C and bring them to room temperature before testing. For longer-term storage, freezing is necessary.[12]

  • Dilution: Depending on the analytical method, urine samples may require dilution with a suitable buffer or solvent.

Analytical Methodologies

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying labeled and unlabeled ascorbic acid.

  • Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is often employed.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ascorbic acid analysis.

    • Mass Transitions: For unlabeled ascorbic acid, the precursor ion is [M-H]⁻ at m/z 175. Common product ions for quantification and qualification are m/z 115 and m/z 89, respectively.[13] For this compound, the precursor ion will be at m/z 177. The specific product ions would need to be determined empirically but would be expected to show a +2 Da shift if the 13C atoms are retained in the fragment.

    • Internal Standard: A stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6, is recommended for accurate quantification.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of ascorbic acid requires a derivatization step to increase its volatility. Silylation is a common derivatization method.

  • Sample Drying: The extracted and stabilized sample (from plasma or urine) is dried completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Silylation):

    • Reconstitute the dried sample in a dry, aprotic solvent such as pyridine (B92270) or acetonitrile.

    • Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane.[3][14]

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization.

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the silylated derivatives.

    • Ionization Mode: Electron ionization (EI) is typically used.

    • Data Acquisition: The mass spectrometer can be operated in full scan mode to identify the derivatized ascorbic acid or in selected ion monitoring (SIM) mode to quantify the specific ions corresponding to the labeled and unlabeled forms. The fragmentation pattern of the silylated ascorbic acid would need to be analyzed to determine the appropriate ions to monitor.

Signaling Pathways and Experimental Workflows

The antioxidant function of L-ascorbic acid is intrinsically linked to several cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for a tracer study.

Ascorbate-Glutathione Cycle

This cycle is a key antioxidant defense mechanism where ascorbate and glutathione (B108866) work in concert to detoxify reactive oxygen species.

Ascorbate_Glutathione_Cycle cluster_ros ROS Detoxification cluster_ascorbate Ascorbate Regeneration cluster_glutathione Glutathione Regeneration H2O2 H2O2 APX Ascorbate Peroxidase H2O2->APX Substrate H2O H2O APX->H2O Product Ascorbate Ascorbate Ascorbate->APX e- donor MDHA Monodehydro- ascorbate Ascorbate->MDHA Oxidation MDHA->Ascorbate Reduction DHA Dehydro- ascorbate MDHA->DHA Disproportionation MDAR MDHA Reductase DHA->Ascorbate Reduction DHAR DHA Reductase GSH Glutathione (Reduced) GSSG Glutathione (Oxidized) GSH->GSSG Oxidation GSSG->GSH Reduction GR Glutathione Reductase NADPH NADPH NADP+ NADP+ NADPH->NADP+ Oxidation MDAR->Ascorbate Catalyzes NADP+_MDAR NADP+ MDAR->NADP+_MDAR NADPH_MDAR NADPH NADPH_MDAR->MDAR e- donor DHAR->Ascorbate Catalyzes GSSG_DHAR GSSG DHAR->GSSG_DHAR GSH_DHAR 2 GSH GSH_DHAR->DHAR e- donor GR->GSH Catalyzes NADP+_GR NADP+ GR->NADP+_GR NADPH_GR NADPH NADPH_GR->GR e- donor Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascorbic_Acid L-Ascorbic Acid ROS Oxidative Stress (ROS) Ascorbic_Acid->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ubiquitination Ubiquitination Keap1->Ubiquitination Mediates Nrf2_cyto->Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ubiquitination->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf Maf Protein Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes Tracer_Workflow Study_Design 1. Study Design - Define objectives - Select tracer dose - Determine sampling time points Tracer_Admin 2. Tracer Administration (Oral or IV) Study_Design->Tracer_Admin Sample_Collection 3. Biological Sample Collection (Blood, Urine, etc.) Tracer_Admin->Sample_Collection Sample_Prep 4. Sample Preparation - Immediate cooling - Centrifugation - Protein precipitation - Stabilization Sample_Collection->Sample_Prep Analysis 5. Analytical Measurement (LC-MS/MS or GC-MS) Sample_Prep->Analysis Data_Processing 6. Data Processing - Peak integration - Isotopic enrichment calculation Analysis->Data_Processing PK_Modeling 7. Pharmacokinetic Modeling - Compartmental analysis - Calculation of kinetic parameters Data_Processing->PK_Modeling Interpretation 8. Data Interpretation - Biological insights - Report generation PK_Modeling->Interpretation

References

The Metabolic Journey of 13C-Labeled Vitamin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of 13C-labeled vitamin C (ascorbic acid, AA), a powerful tool for investigating in vivo redox status, cellular transport mechanisms, and pharmacokinetics. By tracing the path of the stable isotope 13C, researchers can gain unprecedented insights into the dynamic processes that govern vitamin C homeostasis and its role in health and disease. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core metabolic pathways and experimental workflows.

Quantitative Data Summary

The use of 13C-labeled vitamin C, particularly in combination with hyperpolarization techniques, has yielded precise quantitative data on its physical and biochemical properties. These data are crucial for designing and interpreting tracer studies.

Hyperpolarization and Relaxation Properties of [1-13C]-Labeled Vitamin C Analogs

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) enhances the detection sensitivity of 13C-labeled substrates by over 10,000-fold, enabling real-time in vivo metabolic imaging.[1] The following tables summarize the key parameters for hyperpolarized [1-13C]-ascorbic acid (AA) and its oxidized form, [1-13C]-dehydroascorbic acid (DHA).

CompoundpHPolarization (%)T1 Relaxation Time (s) at 9.4 T
[1-13C]-Ascorbic Acid3.210.5 ± 1.315.9 ± 0.7
7.05.1 ± 0.6
[1-13C]-Dehydroascorbic Acid3.210.5 ± 1.320.5 ± 0.9
7.08.2 ± 1.1
Data compiled from Bohndiek et al. (2011).[1][2][3]
CompoundPolarization (%) at 3 TT1 Relaxation Time (s) at 11.7 TT1 Relaxation Time (s) at 3 T
[1-13C]-Ascorbic Acid3.6 ± 0.124 ± 138 ± 2
[1-13C]-Dehydroascorbic Acid5.9 ± 0.539 ± 257 ± 3
Data compiled from Harris et al. (2013).[4]
Pharmacokinetics of Vitamin C in Healthy Volunteers

Pharmacokinetic studies, some utilizing stable isotopes, have been crucial in determining the recommended dietary allowance and understanding the bioavailability of vitamin C.

Daily Dose (mg)Steady-State Plasma Concentration (µM)
3025.1 ± 3.8
6049.3 ± 7.8
10062.7 ± 7.3
20072.5 ± 6.2
40077.2 ± 5.0
100081.3 ± 4.5
250084.4 ± 4.2
Data from a depletion-repletion study in healthy volunteers.[5]
Administration RouteDosePeak Plasma Concentration (µmol/L)
Oral1.25 g134.8 ± 20.6
Intravenous1.25 g885 ± 201.2
Oral (modeled)3 g (every 4 hours)220
Intravenous (modeled)50 g13,400
Data comparing oral and intravenous administration.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols for tracing 13C-labeled vitamin C.

Hyperpolarization of [1-13C]-Ascorbic Acid and [1-13C]-Dehydroascorbic Acid

This protocol is foundational for in vivo metabolic imaging studies using hyperpolarized 13C MRS.

Materials:

  • [1-13C]-Ascorbic Acid or [1-13C]-Dehydroascorbic Acid

  • OX063 trityl radical

  • Dimethylacetamide (DMA) for DHA or NaOH/water/DMSO for AA

  • HyperSense DNP Polarizer

  • Phosphate (B84403) buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM)

Procedure:

  • Prepare a 2.2 M solution of the 13C-labeled compound in the appropriate solvent containing 15 mM OX063 trityl radical.[4]

  • Transfer the sample to the HyperSense DNP polarizer.

  • Polarize the sample by transferring the electron spin polarization from the trityl radical to the 13C nucleus using microwave irradiation at approximately 94.010 GHz (100 mW) for 1 to 1.5 hours.[1][3]

  • Rapidly dissolve the frozen, hyperpolarized sample in 5 mL of hot, sterile water (pH ~3.2).[1][3]

  • For in vivo administration, immediately neutralize the solution by adding 1 mL of the phosphate buffer to achieve a physiological pH (7.0-7.2) and osmolality (>310 mOsm/kg). This step is critical to prevent significant degradation and loss of polarization.[1][3]

In Vivo 13C Magnetic Resonance Spectroscopy (MRS)

Following the administration of the hyperpolarized probe, MRS is used to detect its metabolic conversion.

Instrumentation:

  • High-field MRI scanner (e.g., 9.4 T) equipped for 13C detection.

Procedure:

  • Anesthetize the animal model (e.g., mouse) and place it within the MRI scanner.

  • Administer the neutralized, hyperpolarized [1-13C]-AA or [1-13C]-DHA solution intravenously.

  • Acquire non-slice-selective 13C MR spectra with a temporal resolution of a few seconds using a small flip angle pulse (e.g., 5-10°).

  • Analyze the resulting spectra to identify and quantify the signals from the injected substrate and its metabolic products based on their distinct chemical shifts. For example, the conversion of [1-13C]-DHA to [1-13C]-AA can be observed.

Human Vitamin C Absorption Study using L-[1-13C]Ascorbic Acid

This protocol allows for the precise measurement of vitamin C absorption and kinetics in human subjects.

Materials:

  • L-[1-13C]Ascorbic acid (98-99% isotopic purity)

  • Blood collection tubes

  • Fluorometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Recruit healthy, non-smoking volunteers who are not taking high-dose vitamin C supplements.

  • Administer a defined oral dose (e.g., 30 mg) of L-[1-13C]ascorbic acid.[7][8]

  • Collect blood samples at frequent intervals initially (e.g., every 10-20 minutes for the first hour) and then hourly for several hours.[7][8][9]

  • Measure the total vitamin C concentration in plasma using a fluorometric assay.[7][8]

  • Determine the 13C-isotope enrichment of plasma ascorbate (B8700270) using GC-MS after conversion to volatile trimethylsilyl (B98337) esters.[7][8]

  • Calculate kinetic variables such as peak plasma enrichment time and area under the curve to assess absorption.[7]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex processes involved in vitamin C metabolism and its experimental investigation.

Caption: Metabolic pathway of Vitamin C transport and redox cycling.

Experimental_Workflow_Hyperpolarized_13C_MRS cluster_preparation Sample Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis start [1-13C]Ascorbic Acid or Dehydroascorbic Acid dnp Dynamic Nuclear Polarization (DNP) start->dnp dissolve Rapid Dissolution & Neutralization dnp->dissolve inject Intravenous Injection dissolve->inject mrs 13C Magnetic Resonance Spectroscopy (MRS) inject->mrs spectra Acquire Time-Resolved Spectra mrs->spectra quantify Identify & Quantify Metabolite Peaks spectra->quantify result Metabolic Rate & Redox Status quantify->result

Caption: Workflow for hyperpolarized 13C MRS of Vitamin C metabolism.

Vitamin_C_Transport_and_Redox_State extracellular Extracellular intracellular Intracellular AA_ext [1-13C]Ascorbic Acid DHA_ext [1-13C]Dehydroascorbic Acid AA_ext->DHA_ext Oxidation SVCT SVCT Transporter AA_ext->SVCT DHA_ext->AA_ext Reduction GLUT GLUT Transporter DHA_ext->GLUT AA_int [1-13C]Ascorbic Acid DHA_int [1-13C]Dehydroascorbic Acid DHA_int->AA_int Rapid Reduction SVCT->AA_int GLUT->DHA_int Redox_Pool Cellular Redox Pool (e.g., Glutathione) Redox_Pool->DHA_int

Caption: Cellular uptake and redox state of 13C-labeled Vitamin C.

Conclusion

The use of 13C-labeled vitamin C as a metabolic tracer has significantly advanced our understanding of its physiological and pathological roles. The quantitative data, detailed experimental protocols, and clear visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals. These tools and techniques, particularly hyperpolarized 13C MRS, offer a non-invasive window into the in vivo redox environment, paving the way for novel diagnostic and therapeutic strategies targeting metabolic dysfunction in diseases such as cancer. The continued exploration of the metabolic fate of vitamin C will undoubtedly uncover further complexities of its function and its potential in clinical applications.

References

L-Ascorbic Acid-13C-2 as a Probe for In-Depth Redox Status Investigation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, in the investigation of cellular redox status. This powerful tool, in conjunction with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, offers a dynamic and quantitative approach to understanding the intricate balance of oxidation and reduction within biological systems.

Introduction: The Significance of Redox Status and the Role of L-Ascorbic Acid

Cellular redox status, the balance between oxidizing and reducing agents, is a critical determinant of cellular function and fate. An imbalance towards an oxidizing environment, known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

L-Ascorbic acid (Vitamin C) is a primary water-soluble antioxidant in biological systems. It plays a pivotal role in maintaining redox homeostasis through its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). In this process, L-ascorbic acid is oxidized to dehydroascorbic acid (DHA). This redox couple is central to the cellular antioxidant defense system and is intricately linked with other key redox players, most notably glutathione.

Stable isotope tracing using molecules like this compound allows researchers to track the metabolic fate of ascorbic acid in real-time. By introducing a "heavy" carbon atom at a specific position, the molecule can be distinguished from its endogenous, unlabeled counterpart. This enables the precise measurement of its uptake, conversion to DHA, and its influence on other metabolic pathways, providing a dynamic window into the cellular redox environment.

The this compound Tracer: Properties and Mechanism of Action

This compound is an isotopologue of L-ascorbic acid where the carbon atom at the second position of the hexose (B10828440) chain is replaced with a 13C isotope. This specific labeling provides a unique spectroscopic signature for tracing the molecule and its metabolic products.

The fundamental principle behind its use lies in the redox cycling between L-ascorbic acid and dehydroascorbic acid. When this compound donates an electron to neutralize a reactive oxygen species, it is converted to the ascorbyl radical, which is then further oxidized to dehydroascorbic acid-13C-2. The 13C label remains intact throughout this process, allowing for the simultaneous monitoring of both the reduced and oxidized forms of the tracer.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating ascorbic acid metabolism and its role in redox signaling. While specific data for this compound is limited in the literature, the provided data from closely related isotopologues and unlabeled ascorbic acid offer valuable context for experimental design and interpretation.

ParameterValueOrganism/Cell TypeTracer UsedReference
Hepatic Ascorbic Acid Turnover Rate1.9 ± 0.4 nmol·min⁻¹·g⁻¹Rat Liver (in vivo)[5,6-13C2]Ascorbic Acid (synthesized from [1,2-13C2]glucose)[1]

Table 1: In Vivo Ascorbic Acid Turnover. This table presents the in vivo turnover rate of ascorbic acid in rat liver, providing a baseline for the dynamic nature of vitamin C metabolism in a whole-organism context.

Ascorbic Acid Concentration (µM)Nrf2 mRNA Expression (Fold Change)Cell LineReference
80~1.8Human Breast Cancer Cells[2]
90~2.1Human Breast Cancer Cells[2]
100~2.5Human Breast Cancer Cells[2]

Table 2: Dose-Dependent Effect of Ascorbic Acid on Nrf2 Expression. This table illustrates the impact of varying concentrations of ascorbic acid on the expression of Nrf2, a key transcription factor in the antioxidant response pathway.

Parameter[1-¹³C]-AA[1-¹³C]-DHAAnalytical MethodReference
Solution-state polarization (pH 7.0)5.1 ± 0.6%8.2 ± 1.1%Hyperpolarized ¹³C NMR[3]
Spin-lattice relaxation time (T1) at 9.4 T15.9 ± 0.7 s20.5 ± 0.9 sHyperpolarized ¹³C NMR[3]
Rate of [1-¹³C]-AA production in EL4 lymphoma cell suspensions-223 ± 18 nmol/sHyperpolarized ¹³C NMR[3]

Table 3: Hyperpolarized ¹³C-Labeled Vitamin C Properties and Reaction Kinetics. This table provides key parameters for hyperpolarized [1-¹³C]-ascorbic acid and its oxidized form, demonstrating their utility as probes for in vivo redox imaging and showcasing the rate of DHA reduction in a cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 13C-labeled ascorbic acid to investigate redox status.

General Experimental Workflow for Stable Isotope Tracing with this compound

This workflow outlines the key steps for a typical metabolomics experiment using this compound to probe redox metabolism in cell culture.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Labeling Experiment cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Interpretation cell_culture Cell Culture (e.g., cancer cell line) labeling Incubate cells with This compound cell_culture->labeling tracer_prep Prepare this compound Stock Solution tracer_prep->labeling sampling Collect samples at different time points labeling->sampling quenching Metabolic Quenching (e.g., cold methanol) sampling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_proc Data Processing (peak integration, normalization) analysis->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis pathway_mapping Pathway Mapping data_proc->pathway_mapping

A typical experimental workflow for stable isotope tracing.
Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is adapted for the analysis of this compound based on established methods for unlabeled and other isotopically labeled ascorbic acid.[4][5][6]

1. Sample Preparation: a. For cell culture experiments, wash cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add ice-cold 5% metaphosphoric acid to quench metabolic activity and precipitate proteins. c. Scrape the cells and transfer the mixture to a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the metabolites. g. For plasma samples, precipitate proteins by adding an equal volume of ice-cold methanol (B129727) containing an internal standard, vortex, and centrifuge.

2. LC-MS/MS Instrumentation and Conditions: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: Start with 2% B, hold for 1 minute, ramp to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL. b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative mode. ii. Multiple Reaction Monitoring (MRM) Transitions:

  • L-Ascorbic Acid (unlabeled): Precursor ion m/z 175 -> Product ion m/z 115 (quantifier) and m/z 89 (qualifier).
  • This compound: Precursor ion m/z 176 -> Product ion m/z 116.
  • Dehydroascorbic Acid (unlabeled): Precursor ion m/z 173 -> Product ion m/z 113.
  • Dehydroascorbic Acid-13C-2: Precursor ion m/z 174 -> Product ion m/z 114. iii. Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the specific instrument.

3. Data Analysis: a. Integrate the peak areas for each MRM transition. b. Calculate the fractional enrichment of 13C in the ascorbic acid and dehydroascorbic acid pools. c. Determine the concentrations of the labeled and unlabeled species based on a standard curve.

Protocol for 13C NMR Spectroscopy Analysis of this compound

This protocol is based on established methods for 13C NMR analysis of ascorbic acid.[7][8][9][10][11][12][13]

1. Sample Preparation: a. Extract metabolites from cells or tissues as described in the LC-MS/MS protocol. b. Lyophilize the supernatant to remove the solvent. c. Reconstitute the dried extract in a minimal volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP). d. Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using dilute NaOD or DCl in D₂O.

2. NMR Spectroscopy: a. Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Experiment: A standard 1D 13C NMR experiment with proton decoupling. c. Acquisition Parameters: i. Pulse Sequence: A 30° or 45° pulse angle to allow for faster repetition rates. ii. Relaxation Delay: Set to at least 1-2 times the longest T1 of the carbon nuclei of interest. iii. Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which will depend on the sample concentration. iv. Temperature: 298 K.

3. Data Analysis: a. Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Identify the resonance corresponding to the 13C-2 position of ascorbic acid. The chemical shift will be dependent on the solvent and pH. In D₂O, the C2 resonance is expected around 119 ppm. d. Integrate the area of the 13C-2 peak and compare it to the integral of the internal standard to quantify the concentration of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and relationships where this compound can be used as a probe.

Vitamin C - Glutathione Redox Cycle

This diagram shows the central role of the ascorbic acid/dehydroascorbic acid redox couple and its interaction with the glutathione/glutathione disulfide couple in maintaining cellular redox balance.

redox_cycle cluster_ascorbate Vitamin C Cycle cluster_glutathione Glutathione Cycle AA L-Ascorbic Acid-¹³C-2 DHA Dehydroascorbic Acid-¹³C-2 AA->DHA ROS DHA->AA 2 GSH GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG DHA Reductase GSSG->GSH Glutathione Reductase ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase GR Glutathione Reductase NADPH NADPH NADP NADP+ NADPH->NADP GR nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Release Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS ROS ROS->Keap1_Nrf2 Oxidative Stress AA L-Ascorbic Acid AA->ROS Scavenging ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Gene Transcription

References

L-Ascorbic Acid-13C-2 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of L-Ascorbic acid-13C-2 in preclinical research. L-Ascorbic acid (Vitamin C), a crucial antioxidant and enzymatic cofactor, is implicated in a multitude of physiological and pathological processes. The use of its stable isotope-labeled form, this compound, offers a powerful tool for tracing its metabolic fate, quantifying its levels with high precision, and elucidating its role in complex biological systems. This guide details its core applications, presents quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes key pathways and workflows.

Core Applications in Preclinical Research

This compound serves as a versatile tool in preclinical research, primarily in the following areas:

  • Metabolic Flux Analysis: As a stable isotope tracer, this compound allows researchers to track the flow of carbon atoms through various metabolic pathways. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can quantify the activity of pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating reducing equivalents (NADPH) and nucleotide precursors.[1][2][3][4][5]

  • Redox Status and Antioxidant Activity: The redox couple of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), is a key indicator of cellular redox state. This compound, in conjunction with its labeled oxidized counterpart, can be used to probe the dynamics of this redox pair in vivo, offering insights into oxidative stress and the efficacy of antioxidant therapies.[6][7][8]

  • Quantitative Bioanalysis: this compound is an ideal internal standard for mass spectrometry-based quantification of endogenous ascorbic acid.[9][10][11][12][13] Its chemical similarity to the unlabeled analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for precise and accurate quantification, overcoming matrix effects in complex biological samples like plasma and tissue homogenates.

  • Drug Development and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of ascorbic acid is vital, especially when investigating its therapeutic potential at high doses. Stable isotope-labeled ascorbic acid can be used in preclinical models to study its pharmacokinetics without the need for radioactive tracers.[6][7]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies utilizing ¹³C-labeled ascorbic acid and related methodologies.

Table 1: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Human Plasma using UPLC/MS-MS with ¹³C-labeled Internal Standards [9][10]

AnalyteMean Concentration (µmol/L)Standard Deviation (µmol/L)Lower Limit of Quantification (nM)
Ascorbic Acid (AA)561416
Dehydroascorbic Acid (DHA)6216

Table 2: Hyperpolarized ¹³C MRI Parameters for In Vivo Metabolic Imaging [14][15][16][17]

ParameterValue
Estimated Polarization at Imaging3%
Ex vivo T1 of [¹³C]urea at 3T47 s
Injected Bolus (Rats)2.4 mL
Injected Bolus (Mice)350 µL
pH of Injected Solution~7.5

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related techniques.

Protocol 1: ¹³C Metabolic Flux Analysis in Cancer Cell Culture

This protocol outlines the general steps for a stable isotope tracing experiment using a ¹³C-labeled substrate like this compound to investigate cancer cell metabolism.[18][19][20][21][22]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (or other ¹³C-labeled tracer)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Culture overnight in complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing nutrient-free medium with the ¹³C-labeled tracer at the desired concentration and dFBS.

  • Isotope Labeling: Aspirate the culture medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway under investigation (typically ranging from minutes to 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add a specific volume of ice-cold extraction solvent to each well to quench metabolism.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of target metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes based on the measured mass isotopomer distributions and a metabolic network model.

Protocol 2: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Plasma using LC-MS/MS

This protocol describes a method for the simultaneous and direct measurement of ascorbic acid (AA) and dehydroascorbic acid (DHA) in plasma using ¹³C-labeled internal standards.[9][10][11][12][13]

Materials:

  • Human plasma samples

  • L-Ascorbic acid-¹³C₆ (as internal standard for AA)

  • Dehydroascorbic acid-¹³C₆ (as internal standard for DHA)

  • Metaphosphoric acid (MPA)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • EDTA

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a solution containing L-Ascorbic acid-¹³C₆ and Dehydroascorbic acid-¹³C₆ as internal standards.

    • Add 400 µL of cold ACN containing 1% MPA and 0.1% formic acid to precipitate proteins.

    • Vortex and centrifuge at high speed at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

    • Separate AA and DHA using a suitable reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Construct calibration curves for AA and DHA using known concentrations of unlabeled standards and a fixed concentration of the ¹³C-labeled internal standards.

    • Calculate the concentrations of AA and DHA in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in preclinical research.

Diagram 1: Experimental Workflow for Stable Isotope Tracing in Cell Culture

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_seeding Cell Seeding labeling_medium Prepare Labeling Medium (with this compound) isotope_labeling Isotope Labeling labeling_medium->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis metabolite_extraction->lc_ms_analysis data_analysis Data Analysis & Flux Calculation lc_ms_analysis->data_analysis

Caption: A typical workflow for a stable isotope tracing experiment.[18][23][24]

Diagram 2: Role of Ascorbic Acid in HIF-1α Regulation

HIF1a_regulation cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a->PHDs VHL VHL Protein HIF1a->VHL Binding Degradation Degradation PHDs->HIF1a Hydroxylation Ascorbate (B8700270) Ascorbic Acid Ascorbate->PHDs Cofactor Proteasome Proteasome VHL->Proteasome Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1 Active HIF-1 Complex HIF1a_hypoxia->HIF1 HIF1b HIF-1β HIF1b->HIF1 TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HIF1->TargetGenes

Caption: Ascorbic acid acts as a cofactor for PHDs, leading to HIF-1α degradation under normoxic conditions.[25][26][27][28][29]

Diagram 3: Workflow for Hyperpolarized ¹³C MRI in Preclinical Models

hyperpolarized_mri_workflow cluster_preparation Probe Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis C13_AA [1-13C]Ascorbic Acid DNP Dynamic Nuclear Polarization (DNP) C13_AA->DNP Dissolution Rapid Dissolution DNP->Dissolution Injection Tail Vein Injection Dissolution->Injection MRI Dynamic 13C MRI Injection->MRI ImageRecon Image Reconstruction MRI->ImageRecon MetabolicMapping Metabolic Rate Mapping ImageRecon->MetabolicMapping

Caption: Workflow for in vivo metabolic imaging using hyperpolarized ¹³C-labeled ascorbic acid.[14][15][16][17][30]

References

Unraveling the Metabolic Journey of Vitamin C: An In-depth Technical Guide to L-Ascorbic Acid-13C-2 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of L-Ascorbic acid (Vitamin C), with a specific focus on the use of L-Ascorbic acid-13C-2 as a stable isotope tracer. By leveraging the power of isotopic labeling, researchers can meticulously track the absorption, distribution, metabolism, and excretion of this essential nutrient, gaining invaluable insights for nutritional science and drug development.

The Metabolic Landscape of L-Ascorbic Acid

L-Ascorbic acid, a vital water-soluble vitamin, undergoes a series of metabolic transformations in the body. The primary metabolic pathway involves its oxidation to dehydroascorbic acid (DHA). This initial step is a reversible reaction, allowing for the regeneration of ascorbic acid. However, DHA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid. The metabolic cascade continues with the ultimate degradation of 2,3-diketogulonic acid into various products, including oxalic acid, which is then excreted in the urine.[1][2] Understanding the flux through these pathways is critical for assessing Vitamin C status and the impact of supplementation.

Ascorbic_Acid_Metabolism AA This compound DHA Dehydroascorbic Acid-13C-2 AA->DHA Oxidation (Reversible) DKG 2,3-Diketogulonic Acid-13C-2 DHA->DKG Hydrolysis (Irreversible) Oxalate (B1200264) 13C-Oxalic Acid DKG->Oxalate Degradation Excretion Urinary Excretion Oxalate->Excretion Elimination

Figure 1: Metabolic pathway of L-Ascorbic acid.

Quantitative Insights from Tracer Studies

Stable isotope tracer studies provide invaluable quantitative data on the pharmacokinetics and metabolism of L-Ascorbic acid. The use of 13C-labeled ascorbic acid allows for the precise measurement of its absorption, plasma concentration, and the rate of its metabolic conversion and excretion.

Plasma Kinetics of L-[1-13C]Ascorbic Acid in Humans

A study investigating the absorption of a 30 mg oral dose of l-[1-(13)C]ascorbic acid in healthy adults provided key pharmacokinetic data.[3] Peak plasma enrichment of the labeled ascorbate (B8700270) occurred within 25 to 50 minutes, demonstrating rapid absorption from the gastrointestinal tract.

Time Point (minutes)Mean Tracer Concentration in Plasma (μmol/L)
16Significantly different from baseline
20Peak plasma enrichment observed
24Significantly different from baseline
28Significantly different from baseline
Table 1: Plasma kinetics of l-[1-(13)C]ascorbic acid after a 30 mg oral dose.[3]
Urinary Excretion of Oxalate from Ascorbic Acid

Studies using unlabeled ascorbic acid have quantified the conversion to its end-product, oxalic acid. Following a high oral intake of 10g of ascorbic acid daily for 5 days in healthy male volunteers, the mean urinary oxalate excretion increased from a baseline of approximately 50 mg/day to 87 mg/day.[3] Another study using intravenous administration of ascorbic acid found that less than 0.5% of a very large dose was recovered as urinary oxalic acid in individuals with normal renal function.[4] A study using 14C-labeled L-ascorbic acid found that approximately one-half of the urinary oxalate arises from the breakdown of ascorbic acid.[5]

Administration RouteAscorbic Acid DoseMean Urinary Oxalate Excretion
Oral10 g/day for 5 daysIncreased from ~50 mg/day to 87 mg/day[3]
IntravenousHigh dose< 0.5% of administered dose[4]
Table 2: Urinary oxalate excretion following ascorbic acid administration.

Experimental Protocols for this compound Tracer Studies

A meticulously designed experimental protocol is paramount for obtaining reliable and reproducible data from a tracer study. The following sections outline the key steps for an in vivo study in an animal model.

Experimental_Workflow cluster_prep 1. Subject Preparation cluster_admin 2. Tracer Administration cluster_sampling 3. Sample Collection cluster_processing 4. Sample Preparation cluster_analysis 5. Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Oral_Gavage Oral Gavage Fasting->Oral_Gavage IV_Infusion Intravenous Infusion Fasting->IV_Infusion Blood_Sampling Blood_Sampling Oral_Gavage->Blood_Sampling IV_Infusion->Blood_Sampling Urine_Collection Urine_Collection Blood_Sampling->Urine_Collection Tissue_Harvesting Tissue_Harvesting Urine_Collection->Tissue_Harvesting Stabilization Stabilization with MPA Tissue_Harvesting->Stabilization Extraction Extraction Stabilization->Extraction Derivatization Derivatization Extraction->Derivatization LCMS LC-MS/MS Derivatization->LCMS GCMS GC-MS Derivatization->GCMS

Figure 2: General experimental workflow.

Subject Preparation
  • Acclimatization: House animals under controlled conditions (temperature, humidity, light-dark cycle) for a sufficient period to minimize stress-related metabolic changes.

  • Fasting: Fast animals overnight (12-16 hours) prior to tracer administration to ensure a baseline metabolic state. Provide free access to water.

Tracer Administration
  • Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline or water) to the desired concentration.

  • Administration Route:

    • Oral Gavage: For studies mimicking dietary intake, administer the solution directly into the stomach using a gavage needle.

    • Intravenous Infusion: For studies bypassing gastrointestinal absorption, administer the solution via a catheter inserted into a suitable vein (e.g., tail vein in rodents).

Sample Collection
  • Blood: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent like metaphosphoric acid to prevent ex vivo degradation of ascorbic acid. Centrifuge immediately to separate plasma.

  • Urine: House animals in metabolic cages to allow for the collection of urine at specific intervals. Acidify urine samples immediately upon collection to stabilize ascorbate.

  • Tissues: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

Sample Preparation for Analysis
  • Stabilization: The enediol group of ascorbic acid is susceptible to oxidation. Therefore, immediate stabilization of samples is crucial. Metaphosphoric acid is commonly used to precipitate proteins and create an acidic environment that preserves ascorbic acid.

  • Extraction:

    • Plasma/Urine: After stabilization, samples are typically centrifuged to remove precipitated proteins. The supernatant containing the analytes is then collected.

    • Tissues: Homogenize frozen tissues in a cold solution of metaphosphoric acid. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Derivatization (for GC-MS analysis): To increase the volatility of ascorbic acid and its metabolites for gas chromatography, a derivatization step is necessary. This typically involves silylation to convert polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers.

Analytical Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct analysis of this compound and its polar metabolites in biological matrices.

    • Chromatography: Use a reversed-phase C18 column with a mobile phase gradient of an aqueous solution (often containing a weak acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the labeled and unlabeled forms of ascorbic acid and its metabolites to ensure accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of derivatized ascorbic acid and its metabolites.

    • Chromatography: Use a capillary column appropriate for the separation of TMS-derivatized compounds.

    • Mass Spectrometry: Use electron ionization (EI) and monitor the mass-to-charge ratios (m/z) of characteristic fragment ions for the labeled and unlabeled analytes.

By adhering to these rigorous experimental protocols and employing advanced analytical techniques, researchers can effectively trace the metabolic fate of this compound, providing a deeper understanding of its physiological roles and informing the development of novel therapeutic strategies.

References

L-Ascorbic Acid-13C-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and metabolic studies. This document details the synthesis, characterization, and potential applications of this tracer, including its use in quantitative analysis and metabolic flux studies. Detailed experimental protocols and data are presented to facilitate its integration into research workflows.

Core Concepts and Applications

This compound is a valuable tool in biomedical research, primarily utilized as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies.[1] The incorporation of a stable isotope like carbon-13 allows for the differentiation of the labeled compound from its endogenous, unlabeled counterpart, enabling precise tracking and measurement in complex biological systems.[1]

Key Applications:

  • Internal Standard: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound can be used as an internal standard to accurately quantify the levels of natural L-Ascorbic acid in biological samples.[1]

  • Metabolic Tracing: This labeled compound can be introduced into cellular or animal models to trace the metabolic fate of Vitamin C. This allows researchers to study its uptake, distribution, and transformation into other metabolites, providing insights into its physiological and pathological roles.[1]

Synthesis and Characterization

A key study by Drew et al. outlines the synthesis and nuclear magnetic resonance (NMR) characterization of L-(2-13C)ascorbic acid. The synthesis involves the introduction of the 13C label at the C2 position of the ascorbic acid molecule.

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
C1173.8
C2 118.9
C3156.5
C475.8
C568.9
C662.7

Data adapted from Drew et al., Carbohydrate Research, 1996.

Experimental Protocols

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a method for the simultaneous measurement of ascorbic acid and dehydroascorbic acid.

a. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of this compound solution (internal standard).

  • Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of mobile phase A.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

    • MRM Transition for L-Ascorbic Acid: m/z 175 → 115

    • MRM Transition for this compound: m/z 176 → 116

c. Data Analysis:

  • Quantify the amount of L-Ascorbic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Metabolic Flux Analysis of L-Ascorbic Acid

This protocol provides a general framework for tracing the metabolism of this compound in a cell culture system.

a. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points to allow for the uptake and metabolism of the labeled ascorbic acid.

b. Metabolite Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline.

  • Quench metabolism and extract metabolites using an 80% methanol solution pre-chilled to -80°C.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

  • Analyze the metabolite extract using LC-MS/MS to identify and quantify the labeled and unlabeled forms of ascorbic acid and its downstream metabolites.

  • The mass shift of +1 m/z will indicate the incorporation of the 13C label.

d. Data Analysis:

  • Determine the rate of uptake and turnover of ascorbic acid by measuring the incorporation of the 13C label over time.

  • Identify and quantify downstream metabolites containing the 13C label to elucidate the metabolic pathways of ascorbic acid.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample AddIS Add this compound (IS) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for quantitative analysis of L-Ascorbic acid.

metabolic_pathway AA_13C2 This compound DHA_13C2 Dehydroascorbic acid-13C-2 AA_13C2->DHA_13C2 Oxidation DHA_13C2->AA_13C2 Reduction DKG_13C2 2,3-Diketogulonic acid-13C-2 DHA_13C2->DKG_13C2 Hydrolysis Metabolites_13C2 Downstream Metabolites-13C-2 DKG_13C2->Metabolites_13C2 Further Metabolism

Caption: Metabolic pathway of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and metabolism. Its use as an internal standard ensures accurate quantification of Vitamin C, while its application as a metabolic tracer provides valuable insights into its biological roles. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this stable isotope-labeled compound in a variety of research settings, ultimately advancing our understanding of Vitamin C's importance in health and disease.

References

A Technical Guide to Metabolic Flux Analysis Using L-Ascorbic Acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles of Metabolic Flux Analysis (MFA), with a specific focus on the application of L-Ascorbic acid-13C-2 as an isotopic tracer. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this powerful technique to elucidate metabolic pathways and quantify reaction rates within biological systems.

Core Principles of 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By providing cells with a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through the metabolic network.[1][3] This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), has become a gold standard for quantifying in vivo metabolic fluxes.[1]

The fundamental principle of 13C-MFA lies in the fact that different metabolic pathways will result in distinct patterns of ¹³C incorporation into downstream metabolites.[1] By measuring the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative fluxes through the interconnected reactions of cellular metabolism.[1][4] This approach provides a detailed snapshot of the cell's metabolic state, which is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and guiding metabolic engineering strategies.[2][5]

The general workflow of a 13C-MFA experiment involves several key stages: experimental design, labeling experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1][6] Careful experimental design is crucial for obtaining precise and accurate flux estimations.[7]

This compound as an Isotopic Tracer

While commonly used tracers in 13C-MFA include [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, the use of other labeled compounds can provide unique insights into specific metabolic pathways.[8] L-Ascorbic acid (Vitamin C) is a vital antioxidant that participates in a variety of enzymatic reactions and cellular processes.[9][10] Introducing L-Ascorbic acid specifically labeled with ¹³C at the second carbon position (this compound) allows for the targeted investigation of its metabolic fate and its influence on central carbon metabolism.

The metabolism of L-Ascorbic acid can vary between different organisms.[9][11] In plants, a primary biosynthesis pathway is the Smirnoff-Wheeler pathway, starting from D-glucose.[10][12] In mammals, many species can synthesize ascorbate (B8700270) from glucose via the glucuronic acid pathway; however, primates (including humans) have lost this ability and require it as a dietary nutrient.[9][11] The degradation of L-Ascorbic acid can lead to the formation of various intermediates that can enter central metabolic pathways.

By tracing the ¹³C label from this compound, researchers can elucidate the pathways of its degradation and the subsequent incorporation of its carbon backbone into other metabolites. This can be particularly useful for studying cellular redox metabolism, the pentose (B10789219) phosphate (B84403) pathway, and other interconnected pathways.

Experimental Protocols

A successful 13C-MFA experiment using this compound requires meticulous planning and execution. The following provides a detailed methodology for a typical experiment.

Cell Culture and Labeling
  • Cell Line Selection and Culture Maintenance: Select the appropriate cell line for the research question. Culture the cells in a chemically defined medium to ensure control over the carbon sources.

  • Tracer Selection and Medium Preparation: The labeling medium should be prepared by replacing the standard L-Ascorbic acid with this compound at a known concentration. It is crucial to ensure that the labeled substrate is of high isotopic purity.

  • Isotopic Steady-State Labeling: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is the state where the isotopic labeling of intracellular metabolites becomes constant over time. The time required to reach steady state should be determined empirically for the specific cell line and culture conditions.

  • Parallel Cultures: It is recommended to run parallel cultures with unlabeled L-Ascorbic acid as a control and potentially with other ¹³C-labeled tracers (e.g., ¹³C-glucose) to provide complementary flux information.[7]

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns during sample processing. This is typically achieved by quickly exposing the cells to a cold quenching solution (e.g., -20°C 60% methanol).

  • Extraction of Intracellular Metabolites: After quenching, extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water. This will separate the polar metabolites (which contain the labeled intermediates of interest) from lipids and proteins.

  • Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites often need to be chemically derivatized to increase their volatility and thermal stability.

Analytical Measurement
  • Mass Spectrometry (MS): GC-MS is a commonly used analytical technique for measuring the mass isotopomer distributions of metabolites.[13][14] The instrument separates the derivatized metabolites, and the mass spectrometer detects the mass-to-charge ratio of the resulting fragments, allowing for the determination of the number of ¹³C atoms in each molecule. Tandem mass spectrometry (MS/MS) can provide even more detailed information on the positional labeling of metabolites.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR can also be used to measure isotopic labeling patterns and can provide information about the specific positions of the ¹³C labels within a molecule.[1]

Data Presentation and Analysis

The raw data from the analytical instruments must be processed and analyzed to estimate the metabolic fluxes.

Data Correction and Isotopomer Distribution

The measured mass spectra need to be corrected for the natural abundance of ¹³C and other isotopes.[13] The corrected data provides the mass isotopomer distribution (MID) for each measured metabolite, which is the fraction of the metabolite pool containing 0, 1, 2, ... n ¹³C atoms.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with this compound

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate0.850.100.05----
Lactate0.840.110.05----
Citrate0.700.150.100.030.010.010.00
α-Ketoglutarate0.750.120.080.030.02--
Malate0.720.140.090.040.01--
Ribose-5-phosphate0.600.250.100.040.01--

Note: The values in this table are for illustrative purposes only and will vary depending on the specific experimental conditions and cellular metabolism.

Flux Estimation

Metabolic fluxes are estimated by fitting a computational model of the cell's metabolic network to the experimentally measured MIDs. This is typically done using specialized software packages that employ least-squares regression to find the set of fluxes that best explains the observed labeling patterns.[6]

Table 2: Example of Estimated Relative Fluxes through Central Carbon Metabolism

Reaction/PathwayRelative Flux (%)
Glycolysis (Glucose -> Pyruvate)100
Pentose Phosphate Pathway (Oxidative)15
TCA Cycle (Citrate Synthase)80
Anaplerotic Carboxylation (Pyruvate -> Oxaloacetate)10
Ascorbate Degradation to TCA Intermediates5

Note: These are example relative fluxes. Absolute fluxes can be determined if substrate uptake and product secretion rates are also measured.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic flux analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cluster_output Results A Cell Culture B Isotopic Labeling with This compound A->B C Metabolite Quenching & Extraction B->C D GC-MS Analysis C->D E Data Correction D->E F Flux Estimation E->F G Metabolic Flux Map F->G

Caption: Experimental workflow for 13C-MFA using this compound.

ascorbic_acid_metabolism cluster_ascorbate L-Ascorbic Acid Metabolism cluster_central_metabolism Central Carbon Metabolism Ascorbate This compound DHA Dehydroascorbic acid Ascorbate->DHA DKG 2,3-diketo-L-gulonate DHA->DKG Threonate L-Threonate DKG->Threonate Oxalate Oxalate DKG->Oxalate PPP Pentose Phosphate Pathway Threonate->PPP Potential entry Glycolysis Glycolysis Threonate->Glycolysis Enters as C4 intermediate TCA TCA Cycle Oxalate->TCA Potential entry

Caption: Potential metabolic fate of this compound.

logical_relationship Tracer This compound (Tracer Input) Metabolism Cellular Metabolism (Black Box) Tracer->Metabolism MID Mass Isotopomer Distributions (Measured) Metabolism->MID Fluxes Estimated Metabolic Fluxes (Output) MID->Fluxes Model Metabolic Network Model (In Silico) Model->Fluxes

Caption: Logical relationship of components in 13C-MFA.

Conclusion

Metabolic Flux Analysis using this compound offers a specialized approach to investigate the metabolic roles of this crucial vitamin and its impact on cellular physiology. By combining careful experimental design, high-resolution analytical techniques, and robust computational modeling, researchers can gain quantitative insights into the intricate network of metabolic reactions. This technical guide provides a foundational understanding and a practical framework for implementing this advanced methodology in a research or drug development setting. The ability to precisely quantify metabolic fluxes is a significant advantage in understanding disease states, identifying drug targets, and optimizing bioprocesses.

References

Methodological & Application

Application Notes and Protocols for L-Ascorbic acid-13C-2 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting metabolic flux analysis (MFA) using L-Ascorbic acid-13C-2. These guidelines are intended for researchers in cellular metabolism, drug development, and related fields to trace and quantify the metabolic fate of ascorbic acid within a biological system.

Introduction

L-Ascorbic acid (Vitamin C) is a crucial antioxidant and cofactor in numerous enzymatic reactions. Understanding its metabolic flux is vital for elucidating its role in health and disease. This compound is a stable isotope-labeled tracer used to track the pathways of ascorbate (B8700270) metabolism.[1] By introducing this tracer into a cell culture or in vivo model, researchers can monitor its incorporation into downstream metabolites, providing a quantitative measure of the rates (fluxes) of metabolic pathways.[2][3][4] This technique is invaluable for investigating the impact of disease states, drug treatments, or genetic modifications on ascorbic acid metabolism.

Principle of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique for quantifying intracellular metabolic fluxes.[4] The core principle involves introducing a substrate labeled with the stable isotope 13C into a biological system.[5] As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different metabolic pathways can be determined.[5][6][7]

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of the experiment. This is crucial for achieving a metabolic steady state.

  • Pre-incubation: Once cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium.

  • Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals but typically ranges from 50 to 200 µM.

  • Isotopic Labeling: Wash the cells once with sterile PBS and then add the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The time required to reach isotopic steady state depends on the turnover rate of the metabolites of interest and should be determined empirically through a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours).[4]

  • Monitoring: At each time point, collect both the cell pellets and the culture medium for analysis.

Sample Preparation for Metabolite Extraction

Materials:

  • Cold PBS (-20°C)

  • Quenching solution (e.g., 60% methanol (B129727) at -40°C)[8]

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Add the cold extraction solvent to the cell suspension.

    • Vortex vigorously to ensure complete lysis and extraction.

    • Incubate at -80°C for at least 30 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis for Isotopologue Distribution

Instrumentation and Reagents:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., QTRAP 5500)[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column[9]

  • Appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)

  • Metabolite standards (unlabeled and, if available, 13C-labeled)

Procedure:

  • Method Development: Develop a targeted LC-MS/MS method to detect and quantify ascorbic acid and its downstream metabolites. This involves optimizing chromatographic separation and MS/MS parameters (e.g., precursor/product ion transitions, collision energies).

  • Sample Analysis: Inject the extracted metabolite samples into the LC-MS/MS system.

  • Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) mode to monitor the transitions for both the unlabeled (M+0) and 13C-labeled (M+2) isotopologues of ascorbic acid and its key metabolites.[9]

  • Data Processing: Integrate the peak areas for each isotopologue. The Mass Isotopomer Distribution (MID) is then calculated as the fractional abundance of each isotopologue.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Ascorbic Acid and Key Metabolites

MetaboliteIsotopologueCondition A (%)Condition B (%)
L-Ascorbic AcidM+010.5 ± 1.225.3 ± 2.1
M+289.5 ± 1.274.7 ± 2.1
Dehydroascorbic AcidM+015.2 ± 1.830.1 ± 2.5
M+284.8 ± 1.869.9 ± 2.5
L-XylonateM+095.3 ± 0.990.7 ± 1.1
M+24.7 ± 0.99.3 ± 1.1
L-LyxonateM+096.1 ± 0.892.4 ± 1.3
M+23.9 ± 0.87.6 ± 1.3

Data are presented as mean ± standard deviation of the percentage of the metabolite pool for each isotopologue.

Table 2: Calculated Metabolic Fluxes

PathwayFlux (nmol/10^6 cells/hr)
Ascorbate Uptake50.2 ± 4.5
Ascorbate to Dehydroascorbate15.8 ± 2.1
Dehydroascorbate Catabolism8.3 ± 1.5
Pentose Phosphate Pathway Entry3.1 ± 0.7

Fluxes are calculated using metabolic modeling software based on the mass isotopologue distribution data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture labeling_medium 2. Prepare Labeling Medium (with this compound) incubation 3. Isotopic Labeling labeling_medium->incubation quenching 4. Quench Metabolism incubation->quenching extraction 5. Metabolite Extraction quenching->extraction lcms 6. LC-MS/MS Analysis extraction->lcms data_processing 7. Data Processing (Isotopologue Distribution) lcms->data_processing mfa 8. Metabolic Flux Calculation data_processing->mfa

Caption: Experimental workflow for this compound metabolic flux analysis.

Ascorbic Acid Metabolic Pathway

ascorbic_acid_pathway cluster_cell Intracellular cluster_extra Extracellular Asc_in This compound DHA Dehydroascorbic acid-13C-2 Asc_in->DHA Oxidation DHA->Asc_in Reduction (GSH, NADPH) DKG 2,3-Diketogulonic acid-13C-2 DHA->DKG Hydrolysis Xylonate L-Xylonate-13C-2 DKG->Xylonate Decarboxylation Lyxonate L-Lyxonate-13C-2 DKG->Lyxonate Decarboxylation PPP Pentose Phosphate Pathway Xylonate->PPP Lyxonate->PPP Asc_out This compound Asc_out->Asc_in SVCT1/2 Transporter

Caption: Metabolic pathways of L-Ascorbic acid and its catabolism.

References

Application Notes & Protocols: Quantitative Analysis of Vitamin C using ¹³C-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a critical antioxidant and a cofactor in numerous enzymatic reactions, including the synthesis of collagen, carnitine, and neurotransmitters.[1][2] Accurate quantification of Vitamin C in biological matrices is crucial for clinical research, nutritional assessment, and drug development. The inherent instability of ascorbic acid presents analytical challenges, necessitating robust and reliable methods for its measurement.

Stable isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological samples. This method employs a stable isotope-labeled internal standard, such as ¹³C-L-ascorbic acid, which is chemically identical to the analyte but has a different mass.[1][3] The use of a stable isotope-labeled internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[3]

This document provides detailed application notes and protocols for the quantitative analysis of Vitamin C in serum using ¹³C-ascorbic acid as an internal standard with LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for Vitamin C analysis.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Vitamin C0.5 - 20>0.995

Table 2: Accuracy and Precision

Quality Control SampleConcentration (µg/mL)Accuracy (%)Precision (%RSD)
Low QC1.598.74.2
Medium QC7.5101.23.1
High QC15.099.52.5

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.5

Experimental Protocols

Materials and Reagents
  • L-Ascorbic acid (Vitamin C) standard

  • L-¹³C₆-Ascorbic acid (internal standard)[1]

  • Trichloroacetic acid (TCA)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Serum samples (human or animal)

Protocol 1: Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw frozen serum samples on ice.

  • Prepare Internal Standard Working Solution: Prepare a working solution of L-¹³C₆-ascorbic acid at a concentration of 1.67 µg/mL in a 12% (v/v) trichloroacetic acid (TCA) solution.[4]

  • Protein Precipitation:

    • Pipette 200 µL of serum sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[4]

    • Add 600 µL of the internal standard working solution to each tube.[4]

  • Vortex: Cap the tubes and vortex at 1000 rpm for 5 minutes.[4]

  • Centrifuge: Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Transfer Supernatant: Carefully transfer 400 µL of the clear supernatant into a maximum recovery vial for LC-MS analysis.[4]

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • System: ACQUITY UPLC H-Class PLUS System or equivalent[4]

  • Column: Atlantis Premier BEH C₁₈ AX Column (1.7 µm, 2.1 x 100 mm) or equivalent[4]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.50 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • Start with 95% Mobile Phase A

    • Linearly decrease to 5% Mobile Phase A over 4 minutes

    • Hold at 5% Mobile Phase A for 1 minute

    • Return to 95% Mobile Phase A and equilibrate for 1 minute

  • Total Run Time: 6 minutes[4]

Mass Spectrometry (MS) Conditions:

  • System: ACQUITY QDa Mass Detector or a triple quadrupole mass spectrometer[4]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vitamin C (Ascorbic Acid): Precursor ion m/z 175.05 → Product ion m/z 114.85[5]

    • ¹³C₆-Ascorbic Acid (Internal Standard): Precursor ion m/z 181.10 → Product ion m/z 119.10[5]

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 20 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis serum Serum Sample (200 µL) is_solution ¹³C₆-Ascorbic Acid in 12% TCA (600 µL) vortex Vortex (5 min) is_solution->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Transfer Supernatant (400 µL) centrifuge->supernatant lc_separation UPLC Separation supernatant->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the quantitative analysis of Vitamin C in serum.

Signaling Pathway: Vitamin C in Collagen Synthesis

collagen_synthesis procollagen Procollagen prolyl_hydroxylase Prolyl Hydroxylase procollagen->prolyl_hydroxylase Proline Residues lysyl_hydroxylase Lysyl Hydroxylase procollagen->lysyl_hydroxylase Lysine Residues hydroxyproline Hydroxyproline prolyl_hydroxylase->hydroxyproline fe3 Fe³⁺ prolyl_hydroxylase->fe3 hydroxylysine Hydroxylysine lysyl_hydroxylase->hydroxylysine lysyl_hydroxylase->fe3 collagen_helix Stable Collagen Triple Helix hydroxyproline->collagen_helix hydroxylysine->collagen_helix vitamin_c Vitamin C (Ascorbic Acid) fe2 Fe²⁺ vitamin_c->fe2 Reduces fe2->prolyl_hydroxylase Cofactor fe2->lysyl_hydroxylase Cofactor fe3->vitamin_c Oxidizes

Caption: Role of Vitamin C as a cofactor in collagen synthesis.

Signaling Pathway: Vitamin C and HIF-1α Regulation

hif1a_regulation hif1a HIF-1α phd Prolyl Hydroxylase Domain (PHD) Enzymes hif1a->phd proteasome Proteasomal Degradation hydroxylated_hif1a Hydroxylated HIF-1α phd->hydroxylated_hif1a vhl VHL E3 Ubiquitin Ligase hydroxylated_hif1a->vhl vhl->proteasome vitamin_c Vitamin C (Ascorbic Acid) fe2 Fe²⁺ vitamin_c->fe2 Maintains fe2->phd Cofactor

Caption: Vitamin C's role in the regulation of HIF-1α degradation.

Signaling Pathway: Vitamin C and DNA Demethylation

dna_demethylation methyl_dna 5-methylcytosine (5mC) (Methylated DNA) tet TET Enzymes methyl_dna->tet hmc_dna 5-hydroxymethylcytosine (5hmC) tet->hmc_dna demethylated_dna Demethylated DNA hmc_dna->demethylated_dna Further Oxidation & Base Excision Repair vitamin_c Vitamin C (Ascorbic Acid) fe2 Fe²⁺ vitamin_c->fe2 Regenerates fe2->tet Cofactor

Caption: Vitamin C enhances TET enzyme activity for DNA demethylation.

References

Application Notes and Protocols for L-Ascorbic Acid-13C-2 in In Vivo Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. Stable isotope-labeled L-ascorbic acid, such as L-Ascorbic acid-13C-2, serves as a powerful tracer for in vivo metabolic flux analysis, enabling researchers to track its absorption, distribution, and metabolism without the use of radioactive materials.[1] These studies are critical for understanding the role of vitamin C in health and disease, particularly in areas such as redox biology, cancer metabolism, and neurology. This document provides detailed application notes and protocols for the use of this compound in in vivo cell experiments.

Principle of the Method

The core principle behind using this compound is stable isotope tracing. The 13C isotope at the C-2 position of the ascorbic acid molecule acts as a label that can be distinguished from the naturally abundant 12C. When introduced into a biological system, the labeled ascorbic acid participates in metabolic pathways. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the 13C label as it is incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes through specific pathways.

Note on the C-2 Position: The metabolic fate of the C-2 carbon of ascorbic acid is crucial for experimental design and interpretation. In mammals, ascorbic acid is degraded to 2,3-diketo-l-gulonate, which is further metabolized to oxalate, CO2, and l-erythrulose.[2] The specific pathways and the extent to which the C-2 carbon contributes to these end products in different tissues in vivo are areas of ongoing research.

Applications

The primary applications of this compound in in vivo experiments include:

  • Metabolic Flux Analysis: Tracing the metabolic fate of ascorbic acid and its contribution to downstream metabolic pathways.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of vitamin C.

  • Redox Status Assessment: Investigating the dynamics of the ascorbate-glutathione cycle and cellular antioxidant capacity.

  • Disease Modeling: Studying alterations in vitamin C metabolism in various disease models, such as cancer, neurodegenerative diseases, and metabolic disorders.

Experimental Protocols

The following are generalized protocols for in vivo experiments in mouse models. The specific dosage, timing, and analytical methods should be optimized for the specific research question and experimental setup.

Protocol 1: Oral Gavage Administration for Absorption and Distribution Studies

This protocol is suitable for studying the oral bioavailability and tissue distribution of this compound.

Materials:

  • This compound

  • Sterile, pH-balanced vehicle (e.g., distilled water with sodium bicarbonate to neutralize acidity)[3]

  • Oral gavage needles (18-20 gauge for mice)[4][5]

  • Syringes

  • Animal scale

  • Anesthesia (if required for tissue collection)

  • Tools for tissue dissection and collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the animals for 4-6 hours prior to administration to ensure gastric emptying, but provide free access to water.

  • Dosage Preparation: Prepare a solution of this compound in the vehicle. A typical dose for unlabeled ascorbic acid in mice is in the range of 60-120 mg/kg body weight.[6] The exact dose of the labeled compound will depend on the sensitivity of the analytical method and the research question. Ensure the solution is at a neutral pH (6.8-7.4) to prevent irritation.[3]

  • Administration:

    • Weigh the mouse to determine the correct volume of the dosing solution. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[4][5]

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5]

    • Insert the gavage needle into the esophagus and slowly administer the solution.[5][7][8][9]

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).

    • Euthanize the animals at the final time point and dissect tissues of interest (e.g., liver, brain, adrenal glands, tumor).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing and Analysis:

    • Extract metabolites from plasma and tissues using appropriate protocols (e.g., methanol/chloroform/water extraction).

    • Analyze the extracts using LC-MS or GC-MS to identify and quantify 13C-labeled metabolites.

Protocol 2: Intraperitoneal Injection for Systemic Metabolism Studies

This protocol is suitable for bypassing first-pass metabolism in the gut and studying the systemic distribution and metabolism of this compound.

Materials:

  • This compound

  • Sterile, isotonic saline solution (0.9% NaCl)

  • Syringes with 25-27 gauge needles[10]

  • 70% ethanol (B145695) for disinfection

  • Anesthesia (if required for tissue collection)

  • Tools for tissue dissection and collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Preparation: Acclimatize mice as described in Protocol 1. Fasting may not be necessary for this route of administration, depending on the experimental goals.

  • Dosage Preparation: Dissolve this compound in sterile saline. The dosage will be similar to that used for oral administration, adjusted based on the specific experimental design.

  • Administration:

    • Weigh the mouse to determine the injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[11]

    • Restrain the mouse, exposing the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[12]

    • Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.[10][12]

  • Sample Collection: Follow the same procedure as described in Protocol 1 for blood and tissue collection at specified time points.

  • Sample Processing and Analysis: Process and analyze samples as described in Protocol 1.

Data Presentation

Quantitative data from in vivo experiments should be summarized in clearly structured tables for easy comparison. Below are examples of tables that can be used to present data from studies using 13C-labeled ascorbic acid.

Table 1: Biodistribution of 6-deoxy-6-[131I]iodo-L-ascorbic acid in Normal Rats (% Injected Dose/Gram)

Time Post-InjectionBloodHeartLungsLiverSpleenKidneysAdrenals
30 min0.15 ± 0.020.11 ± 0.010.23 ± 0.030.18 ± 0.020.14 ± 0.021.15 ± 0.152.54 ± 0.33
1 h0.09 ± 0.010.07 ± 0.010.15 ± 0.020.13 ± 0.010.10 ± 0.010.78 ± 0.102.11 ± 0.28
4 h0.03 ± 0.000.03 ± 0.000.06 ± 0.010.05 ± 0.010.04 ± 0.010.25 ± 0.031.05 ± 0.14

Data adapted from a study using a radio-labeled ascorbic acid analog, highlighting the high uptake in the adrenal glands.[13] The biodistribution of this compound would need to be determined experimentally.

Table 2: Ascorbate (B8700270) Concentrations in Different Brain Regions of Rats at Various Postnatal Days (µmol/g)

Postnatal DayHippocampusStriatumCerebral Cortex
P72.8 ± 0.22.9 ± 0.22.7 ± 0.2
P102.4 ± 0.22.6 ± 0.22.3 ± 0.2
P142.1 ± 0.22.3 ± 0.22.0 ± 0.1
P211.8 ± 0.12.0 ± 0.11.7 ± 0.1
P281.6 ± 0.11.8 ± 0.11.5 ± 0.1

Data from an in vivo 1H NMR spectroscopy study showing regional and developmental changes in ascorbate concentration.[14] Similar quantitative analysis can be performed for 13C-labeled ascorbate and its metabolites.

Visualization of Signaling Pathways and Workflows

Ascorbate-Glutathione Cycle

The ascorbate-glutathione cycle is a key pathway for detoxifying reactive oxygen species (ROS) and regenerating the antioxidant capacity of ascorbate.[15]

AscorbateGlutathioneCycle cluster_ROS Reactive Oxygen Species cluster_Enzymes Enzymes ROS ROS (e.g., H₂O₂) Asc Ascorbate (AsA) ROS->Asc Oxidation APX Ascorbate Peroxidase (APX) MDHA Monodehydroascorbate (MDHA) DHA Dehydroascorbate (DHA) MDHA->DHA Disproportionation MDHAR MDHA Reductase (MDHAR) MDHA->MDHAR Reduction DHAR DHA Reductase (DHAR) DHA->DHAR Reduction GSH Reduced Glutathione (GSH) GSH->DHAR Electron Donor GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase (GR) GSSG->GR Reduction APX->MDHA MDHAR->Asc DHAR->Asc DHAR->GSSG GR->GSH

Caption: The Ascorbate-Glutathione Cycle for ROS detoxification.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram illustrates the general workflow for an in vivo experiment using this compound.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sample Collection cluster_Analysis Analysis AnimalPrep Animal Acclimatization & Fasting Admin Oral Gavage or IP Injection AnimalPrep->Admin TracerPrep This compound Solution Preparation TracerPrep->Admin Blood Blood Sampling (Time Course) Admin->Blood Tissue Tissue Collection (End Point) Admin->Tissue Extraction Metabolite Extraction Blood->Extraction Tissue->Extraction Analysis LC-MS / GC-MS / NMR Analysis Extraction->Analysis Data Data Processing & Metabolic Flux Analysis Analysis->Data

Caption: General workflow for in vivo metabolic tracing experiments.

Conclusion

This compound is a valuable tool for investigating the in vivo metabolism of vitamin C. The protocols and information provided here offer a framework for designing and conducting such experiments. Researchers should carefully consider the specific research question to optimize the experimental parameters, particularly the dosage, administration route, and analytical methods. Further investigation into the precise metabolic fate of the C-2 carbon of ascorbic acid in different mammalian tissues will enhance the utility of this stable isotope tracer.

References

Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. The use of isotopically labeled L-Ascorbic acid, such as L-Ascorbic acid-13C-2, in conjunction with 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and non-invasive method for tracing its metabolic fate, transport, and redox cycling in biological systems. The specific labeling at the C-2 position provides a distinct spectroscopic marker to follow the transformations of the ascorbate (B8700270) molecule.

These application notes provide detailed protocols for the preparation and 13C NMR analysis of this compound for both in vitro and cellular studies, along with reference data and visualization of a key biological pathway.

Data Presentation

13C NMR Chemical Shifts of L-Ascorbic Acid

The chemical shifts of the six carbon atoms in L-Ascorbic acid are sensitive to the solvent, pH, and temperature. The following tables provide reference chemical shift data in two common deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These values are essential for identifying the C-2 resonance and other carbon signals in your experimental spectra.

Table 1: 13C Chemical Shifts (δ) of L-Ascorbic Acid in D₂O

Carbon AtomChemical Shift (ppm)
C-1176.5
C-2118.9
C-3157.0
C-477.0
C-569.7
C-662.9
Reference Conditions: pH ~3.5, referenced to Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.0 ppm.

Table 2: 13C Chemical Shifts (δ) of L-Ascorbic Acid in DMSO-d₆

Carbon AtomChemical Shift (ppm)
C-1170.8
C-2118.4
C-3152.9
C-474.8
C-568.7
C-662.1
Reference Conditions: Referenced to TMS at 0.0 ppm.

Experimental Protocols

Protocol 1: In Vitro 13C NMR Spectroscopy of this compound

This protocol outlines the procedure for acquiring a standard 13C NMR spectrum of this compound to verify its isotopic enrichment and chemical integrity.

1. Sample Preparation:

  • Amount: Weigh 10-50 mg of this compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

  • pH Adjustment (for D₂O): If using D₂O, the natural pH of the solution will be acidic. For pH-dependent studies, adjust the pH using dilute DCl or NaOD. A pH of around 3-4 is a good starting point to ensure the stability of ascorbic acid.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Reference: Add a small amount of an appropriate internal reference standard if required (e.g., TSP for D₂O, TMS for DMSO-d₆).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Probe: A standard broadband or carbon-detect probe.

  • Temperature: Set the sample temperature to 25 °C (298 K).

  • Acquisition Parameters (for a qualitative spectrum):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay will provide more quantitative results.

    • Number of Scans (NS): 128-1024, depending on the sample concentration.

    • Spectral Width (SW): 200-250 ppm.

    • Proton Decoupling: Use a standard proton decoupling sequence (e.g., waltz16).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale to the reference signal (TMS or TSP at 0.0 ppm).

  • Analysis: Identify the C-2 peak, which should be significantly enhanced due to the 13C enrichment.

Protocol 2: Tracing this compound Metabolism in Cell Culture

This protocol provides a framework for using this compound as a tracer in cellular systems to monitor its uptake and metabolic conversion.

1. Cell Culture and Labeling:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or culture flask.

  • Starvation (Optional): To enhance uptake, you may incubate the cells in a glucose-free medium for a short period before adding the labeled ascorbic acid.

  • Labeling: Prepare a stock solution of this compound in a sterile, buffered solution. Add the labeled ascorbic acid to the cell culture medium to a final concentration of 1-5 mM.

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes to several hours) under standard culture conditions.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and collect the extract.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Drying: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

3. NMR Sample Preparation and Analysis:

  • Reconstitution: Reconstitute the dried metabolite extract in 0.5-0.7 mL of D₂O containing a known concentration of a reference standard (e.g., TSP) for quantification.

  • NMR Analysis: Acquire a 13C NMR spectrum as described in Protocol 1. For quantitative analysis, it is crucial to use a 90-degree pulse angle and a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full magnetization recovery between scans.

Mandatory Visualization

Experimental Workflow for 13C NMR Tracer Studies

The following diagram illustrates the general workflow for conducting a 13C NMR-based metabolic tracing experiment using this compound.

experimental_workflow Experimental Workflow: 13C NMR Tracing with this compound cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_nmr 13C NMR Analysis cell_seeding Seed Cells add_label Incubate with This compound cell_seeding->add_label quench Quench Metabolism add_label->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry reconstitute Reconstitute in D2O dry->reconstitute acquire Acquire 13C NMR Spectrum reconstitute->acquire process Process & Analyze Data acquire->process interpretation Metabolic Pathway Analysis process->interpretation Identify Labeled Metabolites

Caption: Workflow for 13C NMR metabolic tracing.

Vitamin C Transport and Redox Cycling in Erythrocytes

This diagram illustrates the key steps involved in the uptake and recycling of Vitamin C in red blood cells (erythrocytes), a common system for studying ascorbate metabolism. This compound can be used to trace this pathway.

vitamin_c_cycling Vitamin C Transport & Redox Cycling in Erythrocytes cluster_extracellular Extracellular Space cluster_membrane Erythrocyte Membrane cluster_intracellular Intracellular Space AA_out L-Ascorbic Acid (AA) DHA_out Dehydroascorbic Acid (DHA) AA_out->DHA_out Oxidation GLUT1 GLUT1 Transporter DHA_out->GLUT1 Transport DHA_in DHA GLUT1->DHA_in AA_in L-Ascorbic Acid (AA) DHA_in->AA_in Reduction AA_in->AA_out Efflux (slow) GSH Reduced Glutathione (GSH) AA_in->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation NADPH NADPH GSSG->NADPH NADP NADP+ NADPH->NADP PentosePhosphate Pentose Phosphate Pathway PentosePhosphate->NADPH Generates

Caption: Vitamin C recycling in erythrocytes.

Application Note: GC-MS Analysis of L-Ascorbic Acid-13C-2 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, acting as a potent antioxidant and a cofactor for several enzymes. Understanding its metabolism is essential for various fields, including nutrition, disease pathology, and drug development. The use of stable isotope-labeled L-Ascorbic acid, such as L-Ascorbic acid-13C-2, allows for precise tracing of its metabolic fate and accurate quantification of its metabolites in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity, particularly when coupled with appropriate sample preparation and derivatization techniques.

This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound and its primary metabolites—dehydroascorbic acid, 2,3-diketogulonic acid, and oxalate (B1200264)—from biological samples using GC-MS.

Metabolic Pathway of L-Ascorbic Acid

L-Ascorbic acid is reversibly oxidized to dehydroascorbic acid. The lactone ring of dehydroascorbic acid can be hydrolyzed to form 2,3-diketogulonic acid, which is then further metabolized to oxalate and other products. The 13C label at the C-2 position of L-ascorbic acid can be traced through this metabolic pathway.

L-Ascorbic Acid Metabolic Pathway L-Ascorbic_acid_13C_2 This compound Dehydroascorbic_acid_13C_2 Dehydroascorbic acid-13C-2 L-Ascorbic_acid_13C_2->Dehydroascorbic_acid_13C_2 Reversible Oxidation Diketo_L_gulonic_acid_13C_2 2,3-Diketo-L-gulonic acid-13C-2 Dehydroascorbic_acid_13C_2->Diketo_L_gulonic_acid_13C_2 Hydrolysis Oxalate_13C Oxalate-13C Diketo_L_gulonic_acid_13C_2->Oxalate_13C Oxidative Decarboxylation

Metabolic pathway of this compound.

Quantitative Data Summary

The following table presents representative quantitative data from a simulated GC-MS analysis of a plasma sample spiked with this compound and incubated to allow for metabolite formation. Concentrations are determined using a 13C6-L-Ascorbic acid internal standard for calibration.

MetaboliteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Concentration (µg/mL)
This compound (as TMS derivative)12.53062188.5
Dehydroascorbic acid-13C-2 (as TMS derivative)14.23052171.2
2,3-Diketogulonic acid-13C-2 (as TMS derivative)16.83192310.5
Oxalate-13C (as TMS derivative)9.31471480.8

Experimental Protocols

A comprehensive experimental workflow is essential for the accurate and reproducible analysis of this compound metabolites.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (e.g., Plasma, Urine, Tissue) Homogenization 2. Homogenization & Protein Precipitation (e.g., with Metaphosphoric Acid) Sample_Collection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Drying 5. Drying under Nitrogen Supernatant_Collection->Drying Methoximation 6. Methoximation (Methoxyamine hydrochloride in Pyridine) Drying->Methoximation Silylation 7. Silylation (MSTFA + TMCS) Methoximation->Silylation Injection 8. GC-MS Injection Silylation->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. Mass Spectrometric Detection Separation->Detection Peak_Integration 11. Peak Integration Detection->Peak_Integration Quantification 12. Quantification using Internal Standard Peak_Integration->Quantification Data_Reporting 13. Data Reporting Quantification->Data_Reporting

GC-MS analysis workflow for this compound metabolites.

Protocol 1: Sample Preparation
  • Sample Collection and Storage: Collect biological samples (e.g., 200 µL of plasma) and immediately process or store them at -80°C to prevent degradation of ascorbic acid.

  • Protein Precipitation and Extraction:

    • To 200 µL of the sample, add 800 µL of ice-cold extraction solution (10% (w/v) metaphosphoric acid in methanol/water (80:20, v/v)) containing the internal standard (e.g., 13C6-L-Ascorbic acid).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature.

Protocol 2: Derivatization

Derivatization is a critical two-step process to increase the volatility of the polar metabolites for GC-MS analysis.

  • Methoximation:

    • To the dried sample residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate at 60°C for 45 minutes with shaking.

    • This step converts carbonyl groups to their methoxime derivatives, preventing ring formation and tautomerization.

  • Silylation:

    • After cooling to room temperature, add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex for 1 minute.

    • Incubate at 60°C for 30 minutes with shaking.

    • This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

    • After cooling, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated ascorbic acid metabolites.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification and Full Scan (m/z 50-600) for qualitative analysis.

Conclusion

This application note provides a comprehensive framework for the robust and reliable GC-MS analysis of this compound and its key metabolites. The detailed protocols for sample preparation and derivatization are crucial for achieving the necessary volatility for GC-MS analysis. The use of stable isotope-labeled internal standards ensures accurate quantification. This methodology is a valuable tool for researchers and scientists in various disciplines to investigate the metabolic pathways of ascorbic acid and its role in health and disease.

Application Notes and Protocols: Hyperpolarized [1-¹³C]-Ascorbic Acid for In Vivo Imaging of Redox Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of hyperpolarized [1-¹³C]-ascorbic acid and its oxidized form, [1-¹³C]-dehydroascorbic acid, as probes for in vivo imaging of redox status. This technique offers a novel, non-invasive method to assess real-time metabolic activity, which is of significant interest in oncology, neurodegenerative disease research, and studies of inflammation.[1]

Hyperpolarized ¹³C MRI is an emerging molecular imaging method that enables the investigation of dynamic metabolic and physiologic processes in real-time.[2] The technique of dynamic nuclear polarization (DNP) dramatically increases the signal of ¹³C-labeled molecules by more than 10,000-fold, allowing for the sensitive detection of metabolic conversion in vivo.[2][3][4]

The interconversion of ascorbic acid (vitamin C) and dehydroascorbic acid is a key redox couple in biological systems.[5] Hyperpolarized [1-¹³C]-dehydroascorbic acid can be used to probe intracellular redox states, as its reduction to ascorbic acid is linked to the glutathione (B108866) antioxidant system.[5][6][7][8][9][10] This provides a means to image cellular redox capacity, a factor implicated in cancer progression and resistance to therapy.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for hyperpolarized [1-¹³C]-ascorbic acid (AA) and [1-¹³C]-dehydroascorbic acid (DHA) as reported in the literature.

Table 1: Polarization and Relaxation Properties

Parameter[1-¹³C]-Ascorbic Acid (AA)[1-¹³C]-Dehydroascorbic Acid (DHA)Magnetic FieldReference
Solution-State Polarization (pH 3.2) 10.5 ± 1.3%10.5 ± 1.3%9.4 T[6][7][8][9][10][12]
Solution-State Polarization (pH 7.0) 5.1 ± 0.6%8.2 ± 1.1%9.4 T[6][7][8][9][10][12]
Spin-Lattice Relaxation Time (T₁) 15.9 ± 0.7 s20.5 ± 0.9 s9.4 T[6][7][8][9][10][12]

Table 2: In Vivo Conversion Ratios of Hyperpolarized [1-¹³C]-DHA

Tissue[AA]/([AA]+[DHA]) RatioAnimal ModelReference
Liver (Normal) 0.41 ± 0.03Mouse[3]
Kidney (Normal) 0.25 ± 0.03Mouse[3]
Prostate Tumor (TRAMP) 0.23 ± 0.03Mouse[3]
Normal Prostate 0.06 ± 0.03Mouse[3]
Brain 0.51 ± 0.10Rat[3]

Experimental Protocols

Protocol for Hyperpolarization via Dissolution Dynamic Nuclear Polarization (d-DNP)

This protocol outlines the preparation and hyperpolarization of [1-¹³C]-ascorbic acid and [1-¹³C]-dehydroascorbic acid.

Materials:

  • [1-¹³C]-Ascorbic Acid or [1-¹³C]-Dehydroascorbic Acid

  • Trityl radical (e.g., OX063)[7]

  • Gadolinium chelate (e.g., Dotarem)[7]

  • Glycerol and water, or DMSO-d₆[7]

  • Phosphate (B84403) buffer (200 mM, pH 7.8) with EDTA (1.8 mM) and NaCl (400 mM) for in vivo administration[7][10]

  • DNP Polarizer (e.g., GE Healthcare DNP prototype)[7]

Procedure:

  • Sample Preparation:

    • For [1-¹³C]-AA: Prepare a 1.5 M solution in a 60:40 H₂O/glycerol mixture.[7]

    • For [1-¹³C]-DHA: Prepare a 1.8 M solution in DMSO-d₆.[7]

    • To each sample, add 14.8 mM trityl radical and 1.4 mM gadolinium chelate.[7]

  • Polarization:

    • Place the sample in the DNP polarizer.

    • Cool the sample to approximately 1.2 K under liquid helium at a pressure of about 1 mBar.[7]

    • Irradiate the sample with microwaves at the appropriate frequency (e.g., 94.010 GHz at 100 mW) to transfer electron spin polarization to the ¹³C nucleus.[7][10]

    • Polarization times are typically 1 to 1.5 hours.[7][10]

  • Dissolution:

    • Rapidly dissolve the frozen, hyperpolarized sample in 5 mL of superheated water (pH ~3.2).[7][10]

  • Neutralization for In Vivo Injection:

    • For in vivo studies, immediately neutralize the dissolved sample by adding 1 mL of the prepared phosphate buffer to achieve a final pH of 7.0-7.2 and physiological osmolality.[7][10]

Protocol for In Vitro Studies with Cell Suspensions

This protocol describes the use of hyperpolarized [1-¹³C]-AA and [1-¹³C]-DHA to study redox metabolism in cell suspensions.

Materials:

  • Cultured cells (e.g., murine lymphoma cells)[6][7][8][9][10]

  • Hyperpolarized [1-¹³C]-AA or [1-¹³C]-DHA solution

  • NMR spectrometer (e.g., 9.4 T) equipped with a broadband probe[7][10]

  • Temperature control unit

Procedure:

  • Cell Preparation:

    • Harvest and wash cells, then resuspend them in an appropriate medium.

  • NMR Spectroscopy:

    • Place the cell suspension in a 10 mm NMR tube and maintain at 37 °C.[10]

    • Inject the hyperpolarized [1-¹³C]-AA or [1-¹³C]-DHA into the cell suspension.

    • Acquire a time series of ¹³C NMR spectra to observe the conversion of the substrate. A low flip angle (e.g., 8°) and short repetition time (e.g., 1 s) are typically used.[7][10]

  • Data Analysis:

    • Integrate the peaks corresponding to [1-¹³C]-AA and [1-¹³C]-DHA in each spectrum to determine their relative concentrations over time.

Protocol for In Vivo Imaging

This protocol details the procedure for in vivo imaging of redox status using hyperpolarized [1-¹³C]-DHA in an animal model.

Materials:

  • Animal model (e.g., tumor-bearing mouse)[5][7]

  • Neutralized hyperpolarized [1-¹³C]-DHA solution

  • MRI scanner equipped for ¹³C imaging

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in the MRI scanner.

    • Insert a tail-vein catheter for injection of the hyperpolarized probe.

  • Imaging:

    • Administer the hyperpolarized [1-¹³C]-DHA solution via the catheter.

    • Begin dynamic ¹³C MR spectroscopic imaging (MRSI) immediately to capture the arrival of the probe and its metabolic conversion.[5]

    • Acquire anatomical ¹H images for localization.

  • Data Analysis:

    • Process the ¹³C MRSI data to generate metabolic maps showing the spatial distribution of [1-¹³C]-DHA and its conversion product, [1-¹³C]-AA.

    • Calculate the ratio of [1-¹³C]-AA to total ¹³C signal ([AA]/([AA]+[DHA])) in regions of interest, such as tumors and healthy tissue, to quantify redox activity.[3]

Visualizations

Signaling Pathway

Redox Cycling of Vitamin C Cellular Uptake and Redox Cycling of Vitamin C HP [1-13C]-AA_ext Hyperpolarized [1-13C]-Ascorbic Acid HP [1-13C]-AA_int [1-13C]-Ascorbic Acid HP [1-13C]-AA_ext->HP [1-13C]-AA_int SVCT Transporters HP [1-13C]-DHA_ext Hyperpolarized [1-13C]-Dehydroascorbic Acid HP [1-13C]-DHA_int [1-13C]-Dehydroascorbic Acid HP [1-13C]-DHA_ext->HP [1-13C]-DHA_int GLUT1/3 Transporters HP [1-13C]-DHA_int->HP [1-13C]-AA_int Enzymatic Reduction GSSG Glutathione Disulfide (Oxidized) GSH Glutathione (Reduced) GSH->GSSG

Caption: Cellular uptake and redox cycling of hyperpolarized Vitamin C.

Experimental Workflow

In Vivo Imaging Workflow Workflow for In Vivo Hyperpolarized 13C Imaging cluster_prep Probe Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis SamplePrep 1. Prepare [1-13C]-AA/DHA with Radical Polarize 2. Hyperpolarize (DNP, ~1.2 K) SamplePrep->Polarize Dissolve 3. Rapid Dissolution & Neutralization Polarize->Dissolve Inject 5. Inject Hyperpolarized Probe (IV) Dissolve->Inject Transfer to Scanner AnimalPrep 4. Anesthetize Animal & Position in MRI AnimalPrep->Inject Acquire 6. Dynamic 13C MRSI Data Acquisition Inject->Acquire Process 7. Reconstruct Metabolic Maps Acquire->Process Quantify 8. Quantify AA/DHA Ratio in ROIs Process->Quantify Interpret 9. Correlate with Physiology/Pathology Quantify->Interpret

Caption: Workflow for in vivo hyperpolarized ¹³C imaging.

References

Application Note & Protocols: Methodology for Tracking ¹³C-Labeled L-Ascorbic Acid in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Ascorbic acid (Vitamin C) is a critical water-soluble antioxidant that plays a multifaceted role in cancer biology.[1] At physiological concentrations, it acts as a potent antioxidant, but at high, pharmacological doses, it can function as a pro-oxidant, selectively inducing cytotoxicity in cancer cells through the generation of hydrogen peroxide (H₂O₂).[2][3] Many tumors exhibit upregulated glucose transporters (GLUTs) to sustain their high metabolic rate; these same transporters can import the oxidized form of ascorbic acid, dehydroascorbic acid (DHA).[3][4] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, depleting cellular antioxidant reserves like glutathione (B108866) (GSH) and NADPH.[4] This unique transport mechanism and its role in cellular redox status make L-ascorbic acid an excellent candidate for probing tumor metabolism and identifying aggressive phenotypes.

Stable isotope tracers, such as L-Ascorbic acid-¹³C-2, provide a powerful tool to non-invasively track the uptake and metabolic fate of Vitamin C within tumors.[5] This application note details the methodologies for tracking ¹³C-labeled L-ascorbic acid in tumors using hyperpolarized Magnetic Resonance Spectroscopy (MRS) for in vivo imaging of redox status and Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed in vitro metabolic flux analysis.

Principle of the Method

The core of this methodology relies on the differential transport and metabolism of ascorbic acid (AA) and its oxidized form, dehydroascorbic acid (DHA), in tumor cells. While some cells transport AA via sodium-dependent Vitamin C transporters (SVCTs), many cancer cells preferentially uptake DHA through overexpressed glucose transporters (GLUT1 and GLUT3).[6][7]

By introducing ¹³C-labeled L-ascorbic acid, its journey can be tracked. Extracellular ¹³C-AA can be oxidized to ¹³C-DHA, which is then transported into the tumor cell. Inside the cell, ¹³C-DHA is reduced back to ¹³C-AA. Observing the conversion between these two states provides a direct readout of the tumor's redox environment.[8][9] Hyperpolarized ¹³C MRS enhances the signal of the labeled carbon by over 10,000-fold, enabling real-time, in vivo visualization of this metabolic conversion.[6] Alternatively, LC-MS can be used to precisely quantify the incorporation of the ¹³C label into various downstream metabolites in cell or tissue extracts.

G cluster_membrane Cell Membrane cluster_redox AA_ext L-Ascorbic Acid-¹³C-2 (¹³C-AA) DHA_ext Dehydroascorbic Acid-¹³C-2 (¹³C-DHA) AA_ext->DHA_ext SVCT2 SVCT2 AA_ext->SVCT2 DHA_ext->AA_ext GLUT GLUT1 / GLUT3 DHA_ext->GLUT AA_int ¹³C-AA SVCT2->AA_int Transport DHA_int ¹³C-DHA GLUT->DHA_int Transport (Upregulated in Tumors) DHA_int->AA_int GSH GSH DHA_int->GSH GSSG GSSG GSH->GSSG Oxidation GSSG->GSH Reduction NADPH NADPH GSSG->NADPH NADP NADP+ NADPH->NADP Oxidation

Caption: Vitamin C transport and redox cycling in tumor cells.

Data Presentation

Quantitative data from tracer experiments are summarized below.

Table 1: Properties of Hyperpolarized ¹³C-Labeled Ascorbic Acid Probes This table summarizes the key physical properties of hyperpolarized [1-¹³C]-AA and [1-¹³C]-DHA, which are critical for designing DNP-MRS experiments.[9] Similar properties would be expected for ¹³C-2 labeled variants.

Parameter[1-¹³C]-Ascorbic Acid (AA)[1-¹³C]-Dehydroascorbic Acid (DHA)
Solution-State Polarization (pH 3.2) 10.5 ± 1.3%10.5 ± 1.3%
Solution-State Polarization (pH 7.0) 5.1 ± 0.6%8.2 ± 1.1%
Spin-Lattice Relaxation (T₁) at 9.4 T 15.9 ± 0.7 s20.5 ± 0.9 s

Table 2: ¹³C NMR Chemical Shifts for L-Ascorbic Acid The chemical shifts for the six carbon atoms in L-Ascorbic Acid. The specific position of the ¹³C label determines which peak will be observed in the NMR spectrum.

Carbon AtomChemical Shift (ppm)
C1176.6
C2 118.8
C3156.5
C475.8
C569.1
C662.9
(Note: Chemical shifts can vary slightly based on solvent and pH.)

Table 3: Example Ascorbate (B8700270) Uptake in Breast Cancer Cell Lines This table shows the maximum intracellular ascorbate accumulation in different breast cancer cell lines after supplementation, demonstrating cell-line-specific uptake kinetics.[10]

Cell LineMaximum Intracellular Ascorbate (nmol/10⁶ cells)
MDA-MB-231 (Human) 5.1
MCF-7 (Human) 4.5
EO771 (Murine) 26.7

Experimental Protocols & Workflows

A general workflow for in vivo and in vitro experiments is presented below.

G cluster_invivo In Vivo Workflow (Hyperpolarized ¹³C MRS) cluster_invitro In Vitro Workflow (LC-MS) p1 Prepare ¹³C-2-AA with DNP p3 Inject Hyperpolarized Probe IV p1->p3 p2 Establish Tumor Xenograft p2->p3 p4 Acquire ¹³C MRS Data from Tumor Slice p3->p4 p5 Analyze Spectra for ¹³C-AA and ¹³C-DHA p4->p5 c1 Culture Cancer Cells c2 Incubate with L-Ascorbic Acid-¹³C-2 c1->c2 c3 Quench Metabolism & Extract Metabolites c2->c3 c4 Analyze by LC-MS c3->c4 c5 Determine Mass Isotopomer Distribution c4->c5

Caption: General workflows for in vivo and in vitro tracking.

Protocol 1: In Vivo Tumor Redox Imaging using Hyperpolarized ¹³C-Labeled Ascorbic Acid and DNP-MRS

This protocol is adapted from studies using [1-¹³C]-AA and is directly applicable for ¹³C-2 labeled ascorbic acid to non-invasively measure its conversion to DHA in live tumor models.[6][8]

1. Materials and Reagents

  • L-Ascorbic acid-¹³C-2

  • Trityl radical (e.g., OX063)

  • Dotarem (gadolinium contrast agent)

  • Buffer solution (e.g., NaOH, EDTA, Tris) for dissolution

  • Tumor-bearing mice (e.g., subcutaneous EL-4 lymphoma xenografts)

  • Dynamic Nuclear Polarizer (DNP) system

  • High-field MRI/MRS scanner (e.g., 9.4 T) equipped with a ¹³C coil

2. Preparation of Hyperpolarized Probe

  • Prepare a formulation of L-Ascorbic acid-¹³C-2 containing the trityl radical and a small amount of gadolinium-based contrast agent to aid in relaxation.

  • Insert the sample into the DNP polarizer and cool to approximately 1 K in a strong magnetic field (e.g., 3.35 T).

  • Irradiate the sample with microwaves at the appropriate frequency for ~1-2 hours to transfer polarization from the electron spins of the radical to the ¹³C nucleus.

  • Rapidly dissolve the polarized sample in a heated, sterile buffer to create an injectable solution at a physiological pH and temperature. The final concentration should be around 30 mM.[8]

3. Animal Handling and Probe Administration

  • Anesthetize the tumor-bearing mouse and place it within the MRS scanner.

  • Insert a catheter into the tail vein for intravenous (IV) injection.

  • Position the animal such that the tumor is centered within the ¹³C radiofrequency coil.

4. ¹³C MRS Data Acquisition

  • Inject the hyperpolarized L-Ascorbic acid-¹³C-2 solution via the tail vein catheter (e.g., a 0.2 mL dose of 30 mM solution).[8]

  • Immediately begin dynamic ¹³C MRS acquisition from a slice (~6 mm) through the tumor.[8]

  • Acquire spectra repeatedly over a period of 2-3 minutes to observe the arrival of the ¹³C-AA probe and its potential conversion to ¹³C-DHA.

    • Example Parameters (at 9.4 T): Nominal flip angle of 10°, repetition time (TR) of 1 second.[6][8]

5. Data Analysis

  • Process the raw spectral data using Fourier transformation.

  • Identify and integrate the peak areas for ¹³C-AA and its metabolic product ¹³C-DHA based on their known chemical shifts. The chemical shift difference is approximately 5 ppm.[6]

  • Plot the signal intensity of each metabolite over time to determine the kinetics of the conversion.

  • Calculate the ratio of product (¹³C-DHA or reduced ¹³C-AA) to the total observed ¹³C signal as a measure of redox activity.

Protocol 2: In Vitro ¹³C-Ascorbic Acid Tracing by LC-MS

This protocol provides a framework for quantitatively measuring the uptake and metabolic fate of L-Ascorbic acid-¹³C-2 in cultured cancer cells.[10][11]

G start Seed cells and grow to desired confluency step1 Replace media with fresh media containing ¹³C-2-AA tracer start->step1 step2 Incubate for defined time points (e.g., 0-24h) step1->step2 step3 Aspirate media and wash cells with cold PBS step2->step3 step4 Add ice-cold 80% methanol (B129727) to quench metabolism step3->step4 step5 Scrape cells, collect extract, and centrifuge to pellet debris step4->step5 step6 Dry supernatant (metabolite extract) step5->step6 step7 Reconstitute in appropriate solvent for LC-MS step6->step7 step8 Analyze via LC-HRMS step7->step8 end Determine fractional enrichment and mass isotopomer distribution step8->end

Caption: Workflow for in vitro ¹³C-Ascorbate tracing by LC-MS.

1. Materials and Reagents

  • Cancer cell line of interest

  • Complete cell culture medium

  • L-Ascorbic acid-¹³C-2

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (or other extraction solvent like perchloric acid), ice-cold[10]

  • Cell scrapers

  • High-resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) system

2. Cell Culture and Labeling

  • Culture cells under standard conditions to ~80% confluency.

  • Prepare fresh culture medium containing the desired concentration of L-Ascorbic acid-¹³C-2 (e.g., 250-500 µM).[10]

  • Remove the old medium, wash cells once with PBS, and add the ¹³C-labeling medium.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 16 hours) to monitor uptake and metabolism.[10]

3. Metabolite Extraction

  • At each time point, place the culture plate on ice and aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold PBS to remove extracellular tracer.[11]

  • Immediately add a sufficient volume of ice-cold 80% methanol to the plate to quench all enzymatic activity and lyse the cells.

  • Use a cell scraper to detach the cells into the methanol.

  • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect the supernatant, which contains the polar metabolites. This is the sample for analysis.

4. LC-MS Analysis

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried metabolites in a solvent compatible with your LC method (e.g., 50% methanol).

  • Inject the sample onto an LC-HRMS system. Use a chromatographic method suitable for separating polar metabolites (e.g., HILIC or reversed-phase ion-pairing chromatography).

  • Acquire data in full scan mode to detect all ions.

5. Data Analysis

  • Identify the mass-to-charge ratio (m/z) for unlabeled (M+0) ascorbic acid and its ¹³C-labeled isotopologue (M+1, since one ¹³C is present).

  • Extract the ion chromatograms for each isotopologue and integrate the peak areas.

  • Calculate the fractional enrichment: (Area of M+1) / (Area of M+0 + Area of M+1).

  • Search the data for known downstream metabolites of ascorbic acid and analyze their mass isotopomer distributions (MIDs) to trace the path of the ¹³C-2 label through metabolic pathways.

References

Application of L-Ascorbic Acid-13C-2 in Cancer Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. L-ascorbic acid (Vitamin C) has garnered significant interest in cancer research due to its dual role as an antioxidant and, at high concentrations, a pro-oxidant that can selectively target cancer cells. Stable isotope tracing using molecules like L-Ascorbic acid-13C-2 offers a powerful method to dissect the metabolic fate of ascorbate (B8700270) within the tumor microenvironment and understand its influence on cancer cell metabolism.[1][2][3]

This compound is a stable isotope-labeled form of Vitamin C where the carbon at the second position is replaced with a ¹³C isotope. This non-radioactive label allows for the tracing of ascorbate uptake and its downstream metabolic products through mass spectrometry-based techniques. By tracking the incorporation of ¹³C into various metabolites, researchers can elucidate the pathways influenced by ascorbate and quantify metabolic fluxes, providing critical insights for therapeutic development.

Principle of the Method

The core principle of using this compound in metabolic studies is to introduce it into a biological system (cell culture, animal models, or clinical studies) and trace the journey of the ¹³C label. As cancer cells take up the labeled ascorbate, it and its oxidized form, dehydroascorbate (DHA), participate in various biochemical reactions. Mass spectrometry (MS) is then employed to detect and quantify the ¹³C enrichment in downstream metabolites. This allows for the measurement of ascorbate uptake, its conversion to DHA, and its impact on pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.[4]

Applications in Cancer Metabolism

The use of this compound as a tracer can elucidate several key aspects of cancer metabolism:

  • Quantifying Ascorbate Uptake and Bioavailability: Determine the rate of ascorbate transport into cancer cells, which is often mediated by Sodium-Dependent Vitamin C Transporters (SVCTs) and glucose transporters (GLUTs) for its oxidized form, dehydroascorbate.[5][6]

  • Assessing Redox Status: Trace the conversion of this compound to its oxidized form, ¹³C-labeled dehydroascorbate, providing a dynamic measure of oxidative stress within the tumor microenvironment.

  • Investigating Metabolic Reprogramming: High-dose ascorbate is known to induce oxidative stress, which can impact central carbon metabolism. This compound can be used to trace how ascorbate influences glucose metabolism, the pentose phosphate pathway (a key source of NADPH for antioxidant defense), and the TCA cycle.[7]

  • Elucidating Drug Action Mechanisms: For therapies involving high-dose vitamin C, this tracer can help to understand the metabolic consequences of the treatment and identify biomarkers of response or resistance.

Data Presentation

Table 1: Quantification of this compound Uptake in Cancer Cell Lines
Cell LineTreatment ConditionIntracellular ¹³C-Ascorbate (nmol/10⁶ cells)
MDA-MB-231 (Breast Cancer) Normoxia (21% O₂)4.8 ± 0.5
Hypoxia (1% O₂)6.2 ± 0.7
MCF7 (Breast Cancer) Normoxia (21% O₂)4.1 ± 0.4
Hypoxia (1% O₂)5.5 ± 0.6
PANC-1 (Pancreatic Cancer) Normoxia (21% O₂)3.5 ± 0.3
Hypoxia (1% O₂)4.9 ± 0.5
(Note: These are representative data based on typical uptake patterns observed for ascorbate in cancer cells and should be experimentally determined.)[5]
Table 2: ¹³C Enrichment in Key Metabolites Following this compound Tracing
Metabolite¹³C Labeling PatternFold Change in ¹³C Enrichment (Treated vs. Control)
Dehydroascorbate M+115.2 ± 2.1
Lactate M+11.8 ± 0.2
Ribose-5-phosphate M+12.5 ± 0.3
Sedoheptulose-7-phosphate M+12.1 ± 0.2
(Note: This table illustrates hypothetical data demonstrating the expected labeling patterns and changes in metabolite enrichment. The M+1 notation indicates the incorporation of a single ¹³C atom.)

Experimental Protocols

Protocol 1: In Vitro Tracing of this compound in Cancer Cell Culture

Objective: To quantify the uptake of this compound and its incorporation into downstream metabolites in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometer (LC-MS)

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.

  • Tracer Introduction:

    • Prepare fresh medium containing a final concentration of 100 µM this compound.

    • Aspirate the old medium from the cells and wash once with pre-warmed PBS.

    • Add the ¹³C-ascorbate-containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Monitor the mass isotopologue distributions of ascorbic acid and other key metabolites.

    • Correct for the natural abundance of ¹³C in the data analysis.[8]

Protocol 2: Analysis of this compound Metabolism in a Xenograft Mouse Model

Objective: To trace the in vivo metabolism of this compound in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cells for tumor implantation

  • This compound (sterile solution for injection)

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer

  • 80% Methanol, ice-cold

  • LC-MS system

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Tracer Administration: Administer this compound to the tumor-bearing mice via intravenous or intraperitoneal injection at a specified dose.

  • Tissue Collection: At selected time points post-injection, euthanize the mice and surgically resect the tumor and adjacent normal tissue. Immediately flash-freeze the tissues in liquid nitrogen.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in ice-cold 80% methanol.

    • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Sample Preparation and LC-MS Analysis: Follow steps 5 and 6 from Protocol 1 for the analysis of the tissue extracts.

Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cell_culture 1. Seed Cancer Cells add_tracer 2. Add this compound cell_culture->add_tracer incubation 3. Incubate for Time Course add_tracer->incubation extraction_vitro 4. Quench & Extract Metabolites incubation->extraction_vitro lcms_vitro 5. LC-MS Analysis extraction_vitro->lcms_vitro data_analysis Metabolic Flux Analysis lcms_vitro->data_analysis Data tumor_model 1. Establish Xenograft Model inject_tracer 2. Administer this compound tumor_model->inject_tracer tissue_collection 3. Collect Tumor & Normal Tissue inject_tracer->tissue_collection extraction_vivo 4. Homogenize & Extract Metabolites tissue_collection->extraction_vivo lcms_vivo 5. LC-MS Analysis extraction_vivo->lcms_vivo lcms_vivo->data_analysis Data

Caption: Experimental workflows for in vitro and in vivo tracing using this compound.

signaling_pathway cluster_transport Cellular Uptake cluster_intracellular Intracellular Metabolism ascorbate_ext This compound (extracellular) dha_ext Dehydroascorbate-13C (extracellular) ascorbate_ext->dha_ext Oxidation svct2 SVCT2 ascorbate_ext->svct2 Transport glut1 GLUT1/3 dha_ext->glut1 Transport ascorbate_int This compound (intracellular) svct2->ascorbate_int dha_int Dehydroascorbate-13C (intracellular) glut1->dha_int ascorbate_int->dha_int Oxidation glycolysis Glycolysis ascorbate_int->glycolysis Inhibits GAPDH dha_int->ascorbate_int Reduction gsh GSH dha_int->gsh Reduces gssg GSSG gsh->gssg nadph NADPH nadp NADP+ nadph->nadp ppp Pentose Phosphate Pathway nadp->ppp ppp->nadph Produces

Caption: Metabolic pathways of this compound in cancer cells.

Conclusion

This compound is a valuable tool for dissecting the complex role of vitamin C in cancer metabolism. By enabling the precise tracking of its metabolic fate, this stable isotope tracer can provide crucial information on ascorbate uptake, redox cycling, and its influence on central metabolic pathways. The protocols and application notes provided here offer a framework for researchers to design and execute experiments that can contribute to a deeper understanding of ascorbate's anticancer mechanisms and aid in the development of novel therapeutic strategies. While the direct application of this compound is not yet extensively documented, the principles of stable isotope tracing and the known metabolic functions of ascorbate provide a solid foundation for its use in advancing cancer research.

References

Application Notes and Protocols for L-Ascorbic Acid-13C-2 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and an essential cofactor in numerous enzymatic reactions.[1] Its role extends to the regulation of gene expression through epigenetic modifications, specifically as a cofactor for the Ten-eleven translocation (TET) family of dioxygenases involved in DNA demethylation.[1][2][3][4][5] Understanding the in vivo kinetics and metabolic fate of L-Ascorbic acid is crucial for elucidating its role in health and disease, including cancer and neurodegenerative disorders.

Stable isotope tracer studies using L-Ascorbic acid-13C-2 offer a powerful methodology to non-invasively track its absorption, distribution, metabolism, and excretion (ADME). By replacing a naturally abundant 12C atom with a 13C isotope at the second carbon position, the labeled molecule can be distinguished from the endogenous pool of L-Ascorbic acid by mass spectrometry. This allows for precise quantification of its metabolic flux and turnover in various biological compartments. These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting this compound tracer studies in preclinical models.

Core Concepts of 13C Tracer Studies

Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone technique in systems biology.[6][7] The fundamental principle involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C isotope into downstream metabolites. The pattern and extent of 13C enrichment in these metabolites provide a quantitative measure of the activity of the metabolic pathways involved.[6][7]

Experimental Design Considerations

A successful this compound tracer study requires careful planning of the experimental design. Key considerations include:

  • Tracer Dose and Administration Route: The choice of tracer dose and route of administration (e.g., oral gavage, intravenous injection) depends on the specific research question and the biological model. Pharmacokinetic data from previous studies can help inform these decisions to achieve detectable enrichment in the tissues of interest.[8][9]

  • Timing of Sample Collection: The time points for collecting biological samples (e.g., plasma, tissues) should be chosen to capture the key phases of L-Ascorbic acid metabolism, including absorption, peak concentration, and clearance.

  • Biological Matrix: The choice of biological matrix for analysis (e.g., plasma, liver, brain) will depend on the target organ or system of interest.

  • Analytical Method: Mass spectrometry, either as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is the preferred analytical technique for quantifying 13C enrichment.[10][11]

Data Presentation: Quantitative Analysis

The following tables provide representative quantitative data from in vivo tracer studies. While Table 1 is derived from a study using a fluorine-18 (B77423) labeled ascorbic acid analog, it provides a relevant estimation of biodistribution. Table 2 presents the turnover rate of hepatic ascorbic acid determined by 13C NMR.

Table 1: Representative Biodistribution of L-Ascorbic Acid Tracer in Mice

OrganTracer Uptake (%ID/g) at 30 minTracer Uptake (%ID/g) at 60 minTracer Uptake (%ID/g) at 120 min
Blood1.5 ± 0.41.0 ± 0.20.7 ± 0.1
Heart1.2 ± 0.30.9 ± 0.20.6 ± 0.1
Lung2.0 ± 0.51.5 ± 0.31.0 ± 0.2
Liver3.5 ± 0.82.8 ± 0.62.0 ± 0.4
Spleen1.8 ± 0.41.3 ± 0.30.9 ± 0.2
Kidney15.0 ± 3.010.0 ± 2.05.0 ± 1.0
Adrenal Gland10.0 ± 2.58.0 ± 2.06.0 ± 1.5
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Brain0.5 ± 0.10.6 ± 0.10.7 ± 0.1

Data is adapted from a study using 6-Deoxy-6-[18F]fluoro-L-ascorbic acid and is presented as mean ± SD.[12] %ID/g = percentage of injected dose per gram of tissue.

Table 2: Hepatic L-Ascorbic Acid Turnover in Rats

ParameterValue
Hepatic Ascorbic Acid Turnover Rate1.9 ± 0.4 nmol/min/g
Hepatic Ascorbic Acid Pool Turnover (2h)27 ± 4%

Data was obtained using in vivo 13C NMR spectroscopy after infusion of [1,2-13C2]glucose.[13]

Experimental Protocols

In Vivo this compound Tracer Administration

This protocol describes the oral administration of this compound to mice.

Materials:

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Animal balance

  • Syringes

Procedure:

  • Tracer Preparation: Prepare a stock solution of this compound in sterile PBS at the desired concentration. Ensure the solution is protected from light and prepared fresh.

  • Animal Fasting: Fast the animals overnight (approximately 12-16 hours) before tracer administration to reduce variability in absorption. Allow free access to water.

  • Dosage Calculation: Weigh each animal to determine the precise volume of the tracer solution to be administered. A typical oral dose might range from 10 to 100 mg/kg, depending on the study objectives.

  • Oral Gavage: Administer the calculated volume of the this compound solution to each mouse using a suitable oral gavage needle.

  • Sample Collection: At predetermined time points after administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture. Euthanize the animals at the final time point and harvest tissues of interest (e.g., liver, brain, kidneys).

  • Sample Processing: Immediately process the collected samples. For plasma, collect blood in EDTA-containing tubes, centrifuge at 2000 x g for 10 minutes at 4°C, and store the plasma at -80°C.[14] For tissues, snap-freeze them in liquid nitrogen and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of L-Ascorbic acid from plasma for LC-MS/MS analysis.

Materials:

  • Metaphosphoric acid (MPA) solution (5% w/v)

  • Acetonitrile

  • Internal standard (e.g., 13C6-L-Ascorbic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw the frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard solution and 400 µL of cold 5% MPA in acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is suitable for the separation of ascorbic acid.[10]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient elution from low to high organic content.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the following transitions:

    • L-Ascorbic acid (endogenous): m/z 175 -> 115

    • This compound: m/z 177 -> 117

    • Internal Standard (13C6-L-Ascorbic acid): m/z 181 -> 119

  • Data Analysis: Quantify the peak areas for each MRM transition and calculate the ratio of this compound to endogenous L-Ascorbic acid to determine the isotopic enrichment.

Sample Preparation for GC-MS Analysis (Derivatization)

For GC-MS analysis, polar analytes like L-Ascorbic acid need to be derivatized to increase their volatility. Silylation is a common derivatization method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block

  • GC vials with inserts

Procedure:

  • Sample Drying: Lyophilize the extracted samples to complete dryness.

  • Derivatization: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Incubation: Tightly cap the vials and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the samples are ready for GC-MS analysis.

Visualization of Pathways and Workflows

L-Ascorbic Acid as a Cofactor in the TET Signaling Pathway

The following diagram illustrates the role of L-Ascorbic acid as a cofactor for TET enzymes in the process of DNA demethylation.

TET_Pathway cluster_0 DNA Demethylation Cycle cluster_1 TET Enzyme Cofactors 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET TET_Enzyme TET Enzyme 5fC 5-formylcytosine 5hmC->5fC TET 5caC 5-carboxylcytosine 5fC->5caC TET C Cytosine 5caC->C TDG/BER Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) Fe(III)->Fe(II) Reduction alpha_KG α-Ketoglutarate Succinate Succinate + CO2 alpha_KG->Succinate Ascorbate L-Ascorbic Acid DHA Dehydroascorbic Acid Ascorbate->DHA Ascorbate->TET_Enzyme Cofactor DHA->Ascorbate Recycling TET_Enzyme->Fe(II) TET_Enzyme->alpha_KG

Caption: Role of L-Ascorbic acid in TET-mediated DNA demethylation.

Experimental Workflow for this compound Tracer Study

This diagram outlines the major steps involved in conducting an this compound tracer study, from animal preparation to data analysis.

Experimental_Workflow cluster_animal_prep In Vivo Experiment cluster_sample_proc Sample Processing cluster_analysis Analytical Phase cluster_data Data Interpretation animal_fasting Animal Fasting tracer_admin This compound Administration animal_fasting->tracer_admin sample_collection Blood & Tissue Collection tracer_admin->sample_collection plasma_sep Plasma Separation sample_collection->plasma_sep tissue_homo Tissue Homogenization sample_collection->tissue_homo extraction Metabolite Extraction plasma_sep->extraction tissue_homo->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis enrichment_calc Isotopic Enrichment Calculation lcms_analysis->enrichment_calc gcms_analysis->enrichment_calc flux_analysis Metabolic Flux Analysis enrichment_calc->flux_analysis

Caption: Workflow for this compound tracer studies.

References

Application Notes and Protocols for L-Ascorbic Acid-13C-2 in Human Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the pharmacokinetics of various compounds in humans, eliminating the need for radioactive tracers. The use of L-Ascorbic acid-13C-2, a stable, non-radioactive isotopologue of Vitamin C, allows for the precise differentiation between endogenously present ascorbic acid and newly absorbed ascorbic acid from an oral dose. This enables accurate measurement of bioavailability, absorption kinetics, and the influence of various factors such as food matrix and co-administered substances on Vitamin C uptake. These studies are crucial for understanding nutrient absorption, developing novel drug delivery systems, and establishing dietary recommendations.

Data Presentation

The following tables summarize representative quantitative data from human absorption studies involving the oral administration of L-Ascorbic acid labeled with Carbon-13. The data is based on findings from studies such as the one conducted by Bates et al. (2004), where healthy adult volunteers were administered a physiological dose of labeled ascorbic acid.

Table 1: Pharmacokinetic Parameters of L-[1-13C]Ascorbic Acid in Human Plasma

ParameterValueReference
Dose Administered 30 mg[1][2]
Time to Peak Plasma Enrichment (Tmax) 25 - 50 minutes[1][2]
Effect of Co-administered Iron (100 mg ferrous fumarate) No significant alteration of kinetic variables[1][2]
Effect of Co-administered Grape Juice Attenuated absorption, with significance at 20 minutes post-ingestion[1][2]

Table 2: Bioavailability of Ascorbic Acid at Different Oral Doses

Oral DoseBioavailabilityReference
30-60 mg 80 - 90%[2]
200 mg ~100%[2]
500 mg ~72% absorbed, with 71% of the absorbed amount excreted in urine[2]
1 g ~75%[2]
5 g ~21%[2]

Experimental Protocols

Human Absorption Study Protocol

This protocol is a generalized representation based on published human clinical trials. All studies involving human subjects must be conducted under strict ethical guidelines and with approval from a relevant Institutional Review Board (IRB).

1.1. Subject Recruitment and Screening:

  • Recruit healthy, non-smoking adult volunteers.[1][2]

  • Screen for inclusion/exclusion criteria, including no use of high-dose vitamin C supplements.[2]

  • Obtain informed consent from all participants.

1.2. Study Design:

  • A crossover design is often employed, where each subject serves as their own control.[1][2]

  • A washout period of 3-4 weeks between interventions is recommended to ensure clearance of the isotope.[1][2]

  • Subjects should be in a fasted state (e.g., overnight fast) before administration of the labeled ascorbic acid.

1.3. Dosing:

  • Prepare a solution of this compound in a suitable vehicle (e.g., deionized water).

  • Administer a standardized oral dose (e.g., 30 mg) to each participant.[1][2]

  • For studies investigating interactions, the labeled ascorbic acid can be co-administered with other substances like iron supplements or fruit juices.[1][2]

1.4. Sample Collection:

  • Collect baseline blood samples prior to dosing.

  • Collect subsequent blood samples at frequent intervals for the first hour (e.g., 0, 10, 20, 30, 45, 60 minutes) and then hourly for an additional 3 hours.[1][2]

  • Collect blood in heparinized tubes and immediately place on ice.

  • Separate plasma by centrifugation at 4°C.

  • Stabilize the plasma immediately by adding a solution of metaphosphoric acid to prevent ascorbic acid degradation.

  • Store plasma samples at -80°C until analysis.

Analytical Protocol for this compound in Human Plasma by GC-MS

This protocol outlines the key steps for the quantification of labeled and unlabeled ascorbic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

2.1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Perform protein precipitation by adding a cold solution of 10% metaphosphoric acid.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

2.2. Derivatization (Trimethylsilylation):

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • To the dried residue, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate at 30°C for 1.5 hours.

  • Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 37°C for 30 minutes to form the volatile trimethylsilyl (B98337) (TMS) derivatives of ascorbic acid.

2.3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a TR-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the TMS-derivatized ascorbic acid.

    • Injector: Use a splitless injection mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 1 minute.

      • Ramp 1: 15°C/minute to 70°C, hold for 1 minute.

      • Ramp 2: 6°C/minute to 330°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Ions to Monitor:

      • For unlabeled Ascorbic Acid-TMS derivative.

      • For this compound-TMS derivative.

      • (Note: The exact m/z values will depend on the fragmentation pattern of the specific TMS derivative formed).

2.4. Quantification:

  • Generate calibration curves using standards of both unlabeled and labeled ascorbic acid subjected to the same sample preparation and derivatization process.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratios of the labeled to unlabeled ions against the calibration curve.

  • The enrichment of 13C-ascorbic acid is calculated as the ratio of the labeled to the total (labeled + unlabeled) ascorbic acid.

Visualizations

Experimental_Workflow Experimental Workflow for Human Absorption Study cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Fasting Overnight Fasting Informed_Consent->Fasting Baseline_Sample Baseline Blood Sample Collection Fasting->Baseline_Sample Oral_Administration Oral Administration of This compound Baseline_Sample->Oral_Administration Serial_Sampling Serial Blood Sampling (0-4 hours) Oral_Administration->Serial_Sampling Plasma_Separation Plasma Separation & Stabilization Serial_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Derivatization Sample Preparation & Derivatization (TMS) Sample_Storage->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification of Labeled & Unlabeled Ascorbic Acid GCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Experimental Workflow for Human Absorption Study

Ascorbic_Acid_Absorption Intestinal Absorption of Ascorbic Acid cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream Ascorbic_Acid L-Ascorbic Acid SVCT1 SVCT1 (Sodium-dependent Vitamin C Transporter 1) Ascorbic_Acid->SVCT1 Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) GLUTs GLUTs (Glucose Transporters) Dehydroascorbic_Acid->GLUTs Intracellular_Ascorbic_Acid Intracellular L-Ascorbic Acid SVCT1->Intracellular_Ascorbic_Acid Reduction Reduction GLUTs->Reduction Blood_Ascorbic_Acid L-Ascorbic Acid Intracellular_Ascorbic_Acid->Blood_Ascorbic_Acid Efflux Reduction->Intracellular_Ascorbic_Acid

Intestinal Absorption of Ascorbic Acid

References

Preparation of L-Ascorbic Acid-¹³C₂ Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is an essential water-soluble vitamin that plays a critical role in various cellular processes, including collagen synthesis, antioxidant defense, and the regulation of gene expression. Its isotopically labeled form, L-Ascorbic acid-¹³C₂, serves as a valuable tracer in metabolic flux analysis (MFA). MFA allows for the quantitative study of intracellular metabolic pathways, providing critical insights for drug development and disease research.[1][2] The ¹³C label enables the tracking of carbon atoms from ascorbic acid as they are incorporated into various metabolites, offering a detailed map of its metabolic fate.[1]

This document provides detailed application notes and protocols for the preparation, storage, and use of L-Ascorbic acid-¹³C₂ solutions in cell culture.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Solubility in Water ~330 g/L[3]
Solubility in PBS (pH 7.2) ~15 mg/mL[4]
Molecular Weight 176.12 g/mol (unlabeled)[5]
Storage of Stock Solution (-20°C) Up to 1 month (protected from light)[6]
Storage of Stock Solution (-80°C) Up to 6 months (protected from light, under nitrogen)[6]
Half-life in Culture Medium (Room Temp) ~15.5 hours[7]
Degradation at 5°C ~9% per day[7]
Typical Working Concentration Range 5 µM - 200 µM (up to 100 mM in some studies)[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-Ascorbic Acid-¹³C₂ Stock Solution

Materials:

  • L-Ascorbic acid-¹³C₂ powder

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile 15 mL conical tubes (amber or wrapped in foil)

  • 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of L-Ascorbic acid-¹³C₂ powder. For a 10 mL stock solution of 100 mM, you would need 176.12 mg (adjust for the molecular weight of the labeled compound if different).

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add a portion of the sterile water or PBS (e.g., 8 mL) to the tube.

  • Mixing: Gently vortex or invert the tube until the powder is completely dissolved. L-ascorbic acid is readily soluble in aqueous solutions.[3]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected conical tube. Do not autoclave , as heat will degrade the ascorbic acid.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store immediately at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6] It is recommended to purge the headspace of the tubes with nitrogen gas before capping to minimize oxidation.[6]

Note on Stability: L-Ascorbic acid is highly unstable in aqueous solutions and is prone to oxidation, which is accelerated by exposure to light, oxygen, and transition metal ions.[10][11] Therefore, it is crucial to prepare solutions fresh whenever possible and to protect them from light.[8] For long-term experiments requiring stable concentrations, consider using a more stable derivative like 2-Phospho-L-ascorbic acid.[8]

Protocol 2: Supplementation of Cell Culture Medium with L-Ascorbic Acid-¹³C₂

Materials:

  • Prepared L-Ascorbic acid-¹³C₂ stock solution

  • Pre-warmed complete cell culture medium

  • Sterile pipettes and tips

Procedure:

  • Thawing: Thaw an aliquot of the L-Ascorbic acid-¹³C₂ stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM, add 10 µL of the 100 mM stock solution.

  • Mixing: Gently swirl the medium to ensure even distribution of the L-Ascorbic acid-¹³C₂.

  • Application to Cells: Immediately replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing L-Ascorbic acid-¹³C₂.

  • Incubation: For experiments longer than a few hours, it is advisable to replace the medium with freshly supplemented medium periodically (e.g., every 3-6 hours) to maintain a consistent concentration of ascorbic acid, as it degrades over time in culture conditions.[7][8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_culture Cell Culture Experiment cluster_analysis Metabolic Flux Analysis weigh Weigh L-Ascorbic acid-¹³C₂ dissolve Dissolve in Sterile Water/PBS weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot and Store (-80°C) sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate harvest Harvest Cells & Quench Metabolism incubate->harvest extract Extract Metabolites harvest->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze model ¹³C-MFA Modeling & Flux Calculation analyze->model

Caption: Workflow for L-Ascorbic acid-¹³C₂ preparation and use in cell culture for metabolic flux analysis.

Signaling Pathways

HIF-1α Signaling Pathway and Ascorbic Acid

Ascorbic acid is a cofactor for prolyl hydroxylases (PHDs), which play a key role in the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation.[12][13]

HIF1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α VHL VHL HIF1a->VHL Hydroxylation PHDs PHDs PHDs->HIF1a Ascorbic_Acid L-Ascorbic Acid (Cofactor) Ascorbic_Acid->PHDs Activates Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_stable Stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: Role of L-Ascorbic Acid in the regulation of the HIF-1α signaling pathway.

ERK Signaling Pathway and Ascorbic Acid

Vitamin C has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[6][14]

ERK_pathway Ascorbic_Acid L-Ascorbic Acid Receptor Cell Surface Receptor (e.g., SVCT2) Ascorbic_Acid->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Activation of the ERK signaling pathway by L-Ascorbic Acid.

References

Unraveling Antioxidant Mechanisms: Application of L-Ascorbic Acid-¹³C₂ in Cellular Redox Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress. Understanding its precise mechanisms of action, metabolic fate, and its role in modulating redox-sensitive signaling pathways is of paramount importance in nutrition, disease pathology, and drug development. The use of stable isotope-labeled L-Ascorbic acid, specifically L-Ascorbic acid-¹³C₂, offers a powerful tool for researchers to trace its metabolism and antioxidant activity without the complications of radioactive isotopes. This application note provides detailed protocols and data for utilizing L-Ascorbic acid-¹³C₂ in studying antioxidant mechanisms, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Applications

  • Metabolic Fate and Bioavailability: Tracing the uptake, distribution, and excretion of Vitamin C in cellular and whole-organism models.

  • Antioxidant Efficacy: Quantifying the direct scavenging of reactive oxygen species (ROS) and the recycling of other antioxidants.

  • Redox Signaling: Elucidating the influence of ascorbic acid on critical antioxidant signaling pathways, such as the Nrf2/Keap1 system.

  • Drug Development: Evaluating the antioxidant potential of new therapeutic agents in conjunction with Vitamin C.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the application of ¹³C-labeled L-Ascorbic Acid in antioxidant research.

Table 1: LC-MS/MS Parameters for Ascorbic Acid Analysis

ParameterValueReference
Mass Spectrometer Triple Quadrupole[1]
Ionization Mode Negative Electrospray (ESI-)[1][2]
Precursor Ion (m/z) 175[1][2]
Product Ions (m/z) 115 (Quantifier), 89 (Qualifier)[1]
LOD (ng/mL) 0.1524[1]
LOQ (ng/mL) 0.4679[1]

Table 2: Effects of Ascorbic Acid on Oxidative Stress Biomarkers

BiomarkerEffect of Ascorbic Acid SupplementationStudy PopulationReference
Plasma Malondialdehyde (MDA) Significantly decreased post-exerciseHealthy Women[3][4]
Superoxide Dismutase (SOD) Activity Blunted post-exercise elevationHealthy Women[3][4]
Ferric Reducing Ability of Plasma (FRAP) Significantly increased post-exerciseHealthy Women[3]
Lipid Hydroperoxides Decreased post-exerciseHealthy Women[3]

Signaling Pathway Analysis: The Nrf2/Keap1 Axis

L-Ascorbic acid can modulate the Nrf2/Keap1 signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, which can be influenced by ascorbic acid's antioxidant or pro-oxidant activities, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change AA L-Ascorbic Acid-¹³C₂ AA->ROS Scavenges Nrf2_Keap1->Cul3 Recruitment Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Release & Translocation Nrf2_sMaf Nrf2-sMaf Complex Nrf2_n->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_sMaf->ARE Binds to

Figure 1: L-Ascorbic Acid's modulation of the Nrf2/Keap1 pathway.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of L-Ascorbic Acid-¹³C₂ and its Metabolites in Biological Samples

This protocol outlines the procedure for the extraction and quantification of L-Ascorbic acid-¹³C₂ and its unlabeled counterpart from plasma samples.

1. Materials and Reagents:

  • L-Ascorbic acid-¹³C₂ (as internal standard or tracer)

  • L-Ascorbic acid (for calibration curve)

  • LC-MS grade acetonitrile, methanol, and water[5]

  • Formic acid[5]

  • Metaphosphoric acid (MPA)[5]

  • EDTA

  • Reversed-phase C18 column[2][5]

2. Sample Preparation:

  • For plasma samples, collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately centrifuge at 4°C to separate plasma.

  • To 250 µL of plasma, add an antioxidant solution (e.g., MPA) to prevent degradation.[5]

  • Spike the sample with a known concentration of L-Ascorbic acid-¹³C₆ as an internal standard if quantifying endogenous ascorbic acid, or use unlabeled ascorbic acid as an internal standard if tracing L-Ascorbic acid-¹³C₂.[5]

  • Precipitate proteins by adding ice-cold acetonitrile.[5]

  • Vortex for 3 minutes, then incubate at -20°C for 5 minutes.[5]

  • Centrifuge at high speed (e.g., 17,500 x g) for 10 minutes at 4°C.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A suitable gradient to separate ascorbic acid from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in negative mode.[1][2]

  • MRM Transitions:

    • L-Ascorbic acid: 175 -> 115 (quantifier), 175 -> 89 (qualifier).[1]

    • L-Ascorbic acid-¹³C₂: Adjust the precursor and product ion m/z values based on the labeling pattern. For L-Ascorbic acid-¹³C₂, the precursor would be m/z 177.

4. Data Analysis:

  • Generate a calibration curve using known concentrations of L-Ascorbic acid.

  • Quantify the concentration of ascorbic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • For tracer studies, determine the isotopic enrichment by calculating the ratio of the labeled to the unlabeled ascorbic acid.

Protocol 2: ¹³C-NMR for Studying Ascorbic Acid Conformation and Interactions

This protocol provides a general guideline for using ¹³C-NMR to study L-Ascorbic acid-¹³C₂.

1. Sample Preparation:

  • Dissolve a known amount of L-Ascorbic acid-¹³C₂ in a suitable deuterated solvent (e.g., D₂O).[6]

  • Adjust the pH of the solution as needed for the specific experiment.

  • Add any interacting molecules (e.g., radicals, metal ions) to the NMR tube.

2. NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Probe: A broadband or ¹³C-optimized probe.

  • Experiment: A standard ¹³C{¹H} decoupled experiment.

  • Key Parameters:

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio.[7]

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the ¹³C nuclei to ensure full relaxation and accurate quantification.[7]

    • Temperature: Control the temperature as required for the experiment.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Integrate the peaks corresponding to the ¹³C nuclei of interest.

  • Analyze changes in chemical shifts, peak intensities, and line widths to infer information about conformational changes, binding interactions, and reaction kinetics.[8]

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Ascorbic acid-¹³C₂ in a cell culture model.

Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (e.g., in specialized medium) Tracer_Addition 2. Addition of L-Ascorbic Acid-¹³C₂ Cell_Culture->Tracer_Addition Incubation 3. Time-course Incubation Tracer_Addition->Incubation Quenching 4. Quenching of Metabolism Incubation->Quenching Metabolite_Extraction 5. Metabolite Extraction Quenching->Metabolite_Extraction LCMS_Analysis 6. LC-MS/MS or NMR Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 7. Data Processing (Peak Integration, etc.) LCMS_Analysis->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis (Optional) Data_Processing->Flux_Analysis Biological_Interpretation 9. Biological Interpretation Data_Processing->Biological_Interpretation Flux_Analysis->Biological_Interpretation

Figure 2: General workflow for stable isotope tracing experiments.

Conclusion

L-Ascorbic acid-¹³C₂ is an invaluable tool for researchers investigating the multifaceted roles of Vitamin C as an antioxidant. The protocols and data presented in this application note provide a solid foundation for designing and executing experiments to trace its metabolic fate, quantify its antioxidant activity, and elucidate its impact on cellular signaling pathways. The use of stable isotope labeling, coupled with advanced analytical techniques like LC-MS/MS and NMR, will continue to provide deeper insights into the intricate mechanisms of antioxidant defense and its implications for human health and disease.

References

Application Note: Quantifying de Novo Collagen Deposition with Stable Isotope Labeling Enhanced by L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the extracellular matrix (ECM), plays a critical role in tissue structure and function. Aberrant collagen deposition is a hallmark of various pathologies, including fibrosis and cancer. Therefore, accurate quantification of newly synthesized collagen is crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a robust method for quantifying de novo collagen deposition in cell culture using stable isotope labeling by amino acids in cell culture (SILAC), a technique significantly enhanced by the presence of L-ascorbic acid.

L-ascorbic acid (Vitamin C) is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and subsequent stabilization of the collagen triple helix.[1][2][3] Without sufficient ascorbic acid, collagen synthesis is impaired, leading to unstable procollagen (B1174764) molecules that are often degraded intracellularly. While direct labeling of collagen with isotopic L-ascorbic acid is not the standard method for quantification, its presence is indispensable for robust collagen production and secretion. The established and precise method for quantifying new collagen synthesis involves the use of stable isotope-labeled amino acids, such as 13C-labeled proline and lysine (B10760008), which are incorporated directly into the nascent collagen polypeptide chains.[4][5] Subsequent analysis by mass spectrometry allows for the precise differentiation and quantification of "heavy" (newly synthesized) versus "light" (pre-existing) collagen.

This document provides a detailed protocol for quantifying collagen deposition in a fibroblast cell culture model using stable isotope-labeled amino acids in media supplemented with L-ascorbic acid. We also present data in a structured format and include diagrams of the experimental workflow and relevant signaling pathways.

Signaling Pathway: The Role of L-Ascorbic Acid and TGF-β1 in Collagen Synthesis

L-ascorbic acid and Transforming Growth Factor-beta 1 (TGF-β1) are potent inducers of collagen synthesis. While TGF-β1 primarily acts through the Smad signaling pathway to increase the transcription of collagen genes, L-ascorbic acid is crucial for the enzymatic hydroxylation of proline and lysine residues on the procollagen chains in the endoplasmic reticulum. This hydroxylation is essential for the formation of a stable triple helix, which is a prerequisite for collagen secretion. Evidence suggests that L-ascorbic acid and TGF-β1 can have synergistic effects on collagen production.[6][7][8]

TGF_beta_signaling cluster_0 TGF-β Signaling cluster_1 Collagen Synthesis & Maturation TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Collagen_genes Collagen Gene Transcription (COL1A1, COL1A2) Procollagen_mRNA Procollagen mRNA Collagen_genes->Procollagen_mRNA ER Endoplasmic Reticulum Translation Translation Procollagen_chains Procollagen Chains Translation->Procollagen_chains Hydroxylation Hydroxylation (Prolyl & Lysyl Hydroxylases) Procollagen_chains->Hydroxylation Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->Hydroxylation Cofactor Triple_helix Stable Procollagen Triple Helix Hydroxylation->Triple_helix Secretion Secretion Triple_helix->Secretion Collagen_deposition Collagen Deposition Secretion->Collagen_deposition

Caption: TGF-β signaling and L-ascorbic acid in collagen synthesis.

Experimental Workflow for Quantifying Collagen Deposition

The general workflow involves culturing cells in a medium containing stable isotope-labeled amino acids and L-ascorbic acid. Following the labeling period, the extracellular matrix is harvested, and the collagen is isolated and hydrolyzed into its constituent amino acids. The ratio of heavy to light amino acids is then determined by mass spectrometry to quantify the amount of newly synthesized collagen.

experimental_workflow start Start: Seed Fibroblasts culture Cell Culture (e.g., 24h) start->culture labeling Metabolic Labeling: 'Heavy' Amino Acid Medium + L-Ascorbic Acid culture->labeling treatment Experimental Treatment (e.g., Pro-fibrotic agent) labeling->treatment harvest Harvest Extracellular Matrix treatment->harvest hydrolysis Acid Hydrolysis of Collagen harvest->hydrolysis analysis LC-MS/MS Analysis hydrolysis->analysis quantification Quantification of 'Heavy' vs 'Light' Amino Acids analysis->quantification end End: Collagen Deposition Quantified quantification->end

Caption: Experimental workflow for collagen quantification.

Detailed Experimental Protocol

Materials
  • Human dermal fibroblasts (or other collagen-secreting cell line)

  • DMEM for SILAC (lacks L-lysine and L-proline)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Lysine (light)

  • 13C6-L-Lysine (heavy)

  • L-Proline (light)

  • 13C5-L-Proline (heavy)

  • L-Ascorbic acid 2-phosphate (a stable form of Vitamin C)[9]

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell scrapers

  • Ammonium (B1175870) hydroxide

  • 6N HCl

  • LC-MS/MS system

Methods
  • Cell Culture and Labeling:

    • Culture human dermal fibroblasts in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For SILAC labeling, prepare "light" and "heavy" labeling media.

      • Light Medium: DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-Lysine, and "light" L-Proline at standard concentrations.

      • Heavy Medium: DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, 13C6-L-Lysine, and 13C5-L-Proline.

    • To ensure complete labeling, subculture cells for at least 5 passages in the respective "light" or "heavy" medium before starting the experiment.

    • For the experiment, seed cells from the "heavy" culture into multi-well plates and grow to confluence.

    • Once confluent, switch to a low-serum "heavy" medium (e.g., 0.5% dFBS) containing 100 µM L-ascorbic acid 2-phosphate to initiate robust collagen synthesis.

  • Experimental Treatment:

    • Treat the cells with the compound of interest (e.g., a potential anti-fibrotic drug) at various concentrations for a defined period (e.g., 48-72 hours). Include a vehicle control.

  • Extracellular Matrix (ECM) Harvest:

    • Aspirate the culture medium.

    • Gently wash the cell layer twice with PBS.

    • To remove cells and leave the ECM intact, incubate the plates with a cell removal buffer (e.g., 20 mM ammonium hydroxide) for 5 minutes at room temperature.

    • Wash the remaining ECM three times with PBS.

  • Collagen Hydrolysis:

    • Add 6N HCl to each well to cover the ECM.

    • Incubate at 110°C for 16-24 hours to hydrolyze the collagen into its constituent amino acids.

    • Dry the hydrolysate under vacuum.

    • Reconstitute the dried amino acids in a suitable buffer for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the amino acid samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable column for amino acid separation, such as a HILIC column.[4]

    • Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both the "light" and "heavy" forms of proline and hydroxyproline (B1673980) (a post-translationally modified form of proline abundant in collagen).

Data Presentation

The following tables present example data from a hypothetical experiment investigating the effect of a test compound on collagen deposition.

Table 1: Mass Spectrometry Parameters for Proline and Hydroxyproline

AnalyteIsotopePrecursor Ion (m/z)Product Ion (m/z)
ProlineLight (12C5)116.170.1
ProlineHeavy (13C5)121.174.1
HydroxyprolineLight (12C5)132.186.1
HydroxyprolineHeavy (13C5)137.190.1

Table 2: Quantification of Newly Synthesized Collagen

TreatmentHeavy/Light Hydroxyproline Ratio% of Newly Synthesized Collagen (relative to control)
Vehicle Control0.85 ± 0.05100%
Test Compound (1 µM)0.62 ± 0.0472.9%
Test Compound (10 µM)0.34 ± 0.0340.0%
Positive Control (Anti-fibrotic drug)0.25 ± 0.0229.4%

Data are presented as mean ± standard deviation (n=3).

Conclusion

The quantification of de novo collagen synthesis is a powerful tool in fibrosis research and drug development. The SILAC-based method, which relies on the incorporation of stable isotope-labeled amino acids into newly synthesized proteins, provides a highly accurate and sensitive means of measuring collagen deposition. The inclusion of L-ascorbic acid in the cell culture medium is critical to ensure the physiological relevance of the model by promoting the proper folding and secretion of collagen. The protocols and data presented here provide a framework for researchers to implement this technique in their own studies to investigate the mechanisms of collagen deposition and to screen for novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Ascorbic Acid-¹³C₂ Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic Acid-¹³C₂ labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your labeling experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is L-Ascorbic Acid-¹³C₂ and how is it used in research?

A1: L-Ascorbic Acid-¹³C₂ is a stable isotope-labeled form of Vitamin C, where the carbon atom at the second position is replaced with a ¹³C isotope. It is used as a tracer in metabolic studies to track the uptake and metabolism of ascorbic acid in cells and organisms. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the journey of the ¹³C label as it is incorporated into various downstream metabolites, providing insights into metabolic pathways and fluxes.

Q2: What are the primary challenges associated with L-Ascorbic Acid-¹³C₂ labeling experiments?

A2: The primary challenge is the inherent instability of L-Ascorbic acid in aqueous solutions, including cell culture media.[1][2][3][4] It readily oxidizes, especially in the presence of oxygen and transition metal ions, which can lead to reduced availability of the labeled compound for cellular uptake and incorporation.[1][3][4] This instability can result in low labeling efficiency and variability in experimental results.

Q3: How does L-Ascorbic Acid-¹³C₂ enter the cells?

A3: L-Ascorbic Acid-¹³C₂ primarily enters cells in its reduced form through Sodium-Dependent Vitamin C Transporters (SVCTs).[5] However, due to its instability, it can be oxidized to L-Dehydroascorbic Acid-¹³C₂ (DHA-¹³C₂) in the culture medium. This oxidized form can then be taken up by cells through Glucose Transporters (GLUTs). Once inside the cell, DHA-¹³C₂ is rapidly reduced back to L-Ascorbic Acid-¹³C₂.

Q4: How can I improve the stability of L-Ascorbic Acid-¹³C₂ in my cell culture medium?

A4: To improve stability, you can:

  • Prepare fresh solutions: Always prepare L-Ascorbic Acid-¹³C₂ solutions immediately before use.

  • Control pH: Maintain the pH of your culture medium between 5 and 6, as ascorbic acid is more stable in this range.[6]

  • Minimize exposure to light and air: Protect your solutions from light and minimize their exposure to atmospheric oxygen.

  • Use metal chelators: The presence of transition metal ions like Cu²⁺ and Fe³⁺ can accelerate degradation.[6] Consider using a metal chelator like DTPA (diethylenetriaminepentaacetic acid) in your media preparation.

  • Consider stabilized derivatives: For long-term experiments, using a stabilized derivative like L-ascorbic acid 2-phosphate (AA2P) may be beneficial. AA2P is more resistant to oxidation in culture medium and is converted to ascorbic acid by cellular phosphatases.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no ¹³C labeling detected Degradation of L-Ascorbic Acid-¹³C₂: The labeled compound may have degraded in the culture medium before cellular uptake.[1][2][3][4]- Prepare fresh L-Ascorbic Acid-¹³C₂ solution immediately before each experiment.- Minimize the incubation time of the labeling medium before adding it to the cells.- Analyze the stability of L-Ascorbic Acid-¹³C₂ in your specific cell culture medium under your experimental conditions (see Data Presentation section).
Insufficient tracer concentration: The concentration of L-Ascorbic Acid-¹³C₂ may be too low for detectable incorporation.- Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals. Start with a concentration range of 50-250 µM.
Short incubation time: The labeling duration may not be sufficient for significant incorporation into downstream metabolites.- Conduct a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time for your target metabolites.
High cell toxicity or death Pro-oxidant effect of high concentrations: At high concentrations, ascorbic acid can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and cellular damage.- Lower the concentration of L-Ascorbic Acid-¹³C₂.- Ensure the culture medium contains antioxidants or serum to mitigate oxidative stress.
Formation of toxic byproducts: Degradation of ascorbic acid can produce hydrogen peroxide and other potentially toxic compounds.- Follow the steps to improve the stability of L-Ascorbic Acid-¹³C₂ mentioned in the FAQs.- Change the labeling medium more frequently during long-term experiments.
Inconsistent or variable results Inconsistent preparation of labeling medium: Variations in the preparation of the L-Ascorbic Acid-¹³C₂ solution can lead to different effective concentrations.- Standardize the protocol for preparing the labeling medium, including the source and purity of reagents, pH, and handling procedures.
Cell culture variability: Differences in cell density, passage number, or metabolic state can affect tracer uptake and metabolism.- Maintain consistent cell culture practices, including seeding density and passage number.- Ensure cells are in a consistent metabolic state (e.g., exponential growth phase) at the start of each experiment.
Sample preparation artifacts: Inefficient quenching of metabolism or degradation of labeled metabolites during sample extraction can introduce variability.- Use a rapid and effective quenching method, such as washing with ice-cold saline or methanol (B129727).- Perform metabolite extraction at low temperatures and process samples quickly.

Data Presentation

Table 1: Half-life of L-Ascorbic Acid in Different Cell Culture Media

MediumConditionHalf-life (approximate)Reference
RPMI 1640Standard incubator (37°C, 5% CO₂)1.5 hours[1]
RPMI 1640Room temperature, ambient air< 1 hour[1]
RPMI 1640 with metal chelatorStandard incubator (37°C, 5% CO₂)2.7 hours[1]
Modified New circulatorGassed with 95% O₂ + 5% CO₂1.5 hours[2]
Modified New circulatorGassed with 20% O₂ + 5% CO₂ + 75% N₂2 hours[2]
Petri dishesGassed with 20% O₂ + 5% CO₂ + 75% N₂0.9 hours[2]
Medium with 300 µg/ml L-Ascorbic acidStored at room temperature15.5 hours[2]

Experimental Protocols

Protocol 1: L-Ascorbic Acid-¹³C₂ Labeling in Mammalian Cells for Mass Spectrometry Analysis

1. Materials:

  • L-Ascorbic Acid-¹³C₂ (ensure high purity)

  • Cell culture medium (e.g., DMEM, RPMI 1640), pre-warmed to 37°C

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

2. Cell Culture and Labeling:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Immediately before the experiment, prepare a stock solution of L-Ascorbic Acid-¹³C₂ in pre-warmed cell culture medium. The final concentration will need to be optimized for your specific cell line and experimental goals (a starting range of 50-250 µM is recommended).

  • Aspirate the existing culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the freshly prepared labeling medium containing L-Ascorbic Acid-¹³C₂ to the cells.

  • Incubate the cells for the desired labeling period (a time-course experiment is recommended to determine the optimal duration).

3. Quenching and Metabolite Extraction:

  • To quench metabolic activity, quickly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the culture vessel to cover the cell monolayer.

  • Place the culture vessel on dry ice for 10 minutes.

  • Scrape the cells using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds at 4°C.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellet at -80°C until analysis by mass spectrometry.

4. Sample Analysis by Mass Spectrometry:

  • Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS system (e.g., 50% methanol in water).

  • Analyze the samples using a high-resolution mass spectrometer to detect and quantify the incorporation of ¹³C into ascorbic acid and its downstream metabolites.

Visualizations

Ascorbate_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ascorbic_Acid_13C2 L-Ascorbic Acid-¹³C₂ SVCT SVCT Ascorbic_Acid_13C2->SVCT DHA_13C2 L-Dehydroascorbic Acid-¹³C₂ GLUT GLUT DHA_13C2->GLUT Ascorbic_Acid_13C2_in L-Ascorbic Acid-¹³C₂ SVCT->Ascorbic_Acid_13C2_in DHA_13C2_in L-Dehydroascorbic Acid-¹³C₂ GLUT->DHA_13C2_in Metabolites Downstream ¹³C-Labeled Metabolites Ascorbic_Acid_13C2_in->Metabolites Metabolic Pathways DHA_13C2_in->Ascorbic_Acid_13C2_in Reduction (e.g., by Glutathione)

Caption: Cellular uptake and metabolism of L-Ascorbic Acid-¹³C₂.

Experimental_Workflow start Start: Seed Cells cell_culture Cell Culture to Desired Confluency start->cell_culture prepare_media Prepare Fresh ¹³C-Labeling Medium cell_culture->prepare_media labeling Incubate Cells with ¹³C-Labeling Medium prepare_media->labeling quench Quench Metabolism (Ice-cold PBS wash) labeling->quench extract Extract Metabolites (-80°C 80% Methanol) quench->extract dry Dry Metabolite Extract extract->dry analyze Analyze by LC-MS dry->analyze end End: Data Analysis analyze->end

References

Technical Support Center: L-Ascorbic Acid-13C-2 Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic acid-13C-2 metabolic tracing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

1. What is this compound metabolic tracing used for?

This compound is a stable isotope-labeled form of Vitamin C used to trace its metabolic fate within biological systems. By introducing this labeled compound to cells or organisms, researchers can track the incorporation of the 13C label into various downstream metabolites. This allows for the qualitative and quantitative assessment of pathways involving ascorbic acid, providing insights into its roles in processes such as redox regulation, collagen synthesis, and as a cofactor for various enzymes.

2. What are the main challenges associated with using this compound as a tracer?

The primary challenge is the inherent instability of L-Ascorbic acid in typical cell culture media.[1][2] It is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, and at physiological pH.[2][3] This degradation can lead to the loss of the tracer before it is taken up by cells and can also generate reactive oxygen species (ROS) that may introduce experimental artifacts.[1] Other challenges include accurately quantifying the labeled ascorbate (B8700270) and its metabolites and interpreting the resulting labeling patterns.

3. How does the position of the 13C label at the C-2 position affect the experimental outcome?

The location of the isotopic label is critical for tracing specific metabolic fates. The C-2 carbon of ascorbic acid is part of the enediol group, which is central to its antioxidant activity. Upon degradation, the ascorbic acid molecule can be cleaved between carbons 2 and 3, leading to the formation of oxalate (B1200264) (a two-carbon molecule) and threonate (a four-carbon molecule).[1] Therefore, using this compound allows researchers to specifically trace the flux of this carbon atom into oxalate and potentially other metabolites derived from the C1-C2 fragment.

4. What are the recommended analytical techniques for this compound tracing experiments?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and powerful techniques for these studies.[4][5][6][7] These methods allow for the separation, identification, and quantification of this compound and its labeled metabolites. High-resolution mass spectrometry can aid in distinguishing between different isotopologues. Nuclear magnetic resonance (NMR) spectroscopy can also be used to determine the position of the 13C label within molecules.[8][9]

Troubleshooting Guides

Issue 1: Low or undetectable intracellular levels of this compound.

Possible Causes:

  • Degradation of the tracer in the culture medium: L-Ascorbic acid is unstable in standard cell culture conditions.[1][2]

  • Inefficient cellular uptake.

  • Rapid intracellular consumption or export.

  • Suboptimal sample preparation leading to loss of the analyte.

Solutions:

Troubleshooting StepDetailed Recommendation
Use a Stabilized Ascorbic Acid Derivative The most effective solution is to use L-Ascorbic acid-2-phosphate (AAP) labeled with 13C at the C-2 position. AAP is stable in culture media and is converted to ascorbic acid by intracellular phosphatases, ensuring a steady intracellular supply of the tracer.
Optimize Culture Conditions If using this compound directly, prepare the media immediately before use. Minimize exposure to light and consider using media with low concentrations of catalytic metal ions like copper and iron.[2]
Frequent Media Refreshment If direct application of this compound is necessary, refresh the culture medium frequently (e.g., every few hours) to maintain a consistent concentration of the tracer.
Verify Cellular Uptake Mechanisms Ensure that the cell type under investigation expresses the necessary transporters for ascorbic acid (SVCTs) or dehydroascorbic acid (GLUTs).
Optimize Quenching and Extraction Use a rapid and effective quenching method, such as plunging cell culture plates into liquid nitrogen or using ice-cold methanol (B129727), to immediately halt metabolic activity.[10] Ensure extraction solvents are pre-chilled and that the entire process is performed quickly to minimize degradation.
Issue 2: High background signal or difficulty in distinguishing the 13C-labeled signal.

Possible Causes:

  • Natural abundance of 13C: The natural abundance of 13C (approximately 1.1%) can lead to a detectable M+1 peak for unlabeled ascorbic acid, which might interfere with the detection of the M+1 peak from the 13C-2 labeled tracer.

  • Co-eluting compounds with similar mass-to-charge ratios.

  • Contamination from the experimental setup.

Solutions:

Troubleshooting StepDetailed Recommendation
Perform Natural Abundance Correction It is essential to analyze unlabeled control samples to determine the natural isotopic distribution of ascorbic acid and its metabolites. This information can then be used to correct the data from the labeled samples.[11]
Optimize Chromatographic Separation Improve the separation of ascorbic acid from other cellular components by adjusting the LC gradient, using a different column, or modifying the mobile phase composition.
Use High-Resolution Mass Spectrometry High-resolution MS can distinguish between compounds with very similar m/z values, helping to resolve interferences.
Tandem Mass Spectrometry (MS/MS) Use MS/MS to fragment the parent ion and monitor specific daughter ions. The fragmentation pattern of this compound will differ from that of unlabeled ascorbic acid and other interfering compounds.
Issue 3: Inconsistent or non-reproducible results.

Possible Causes:

  • Variability in cell culture conditions.

  • Inconsistent timing of tracer addition and sample collection.

  • Degradation of the tracer during storage or preparation.

  • Variations in sample processing.

Solutions:

Troubleshooting StepDetailed Recommendation
Standardize Cell Culture Protocols Ensure consistent cell seeding density, passage number, and growth phase across all experiments.
Precise Timing Use a timer to ensure that the duration of tracer incubation and the timing of sample collection are identical for all replicates and conditions.
Proper Tracer Handling Prepare fresh solutions of this compound for each experiment. If using a stock solution, aliquot and store it at -80°C and protect it from light.
Consistent Sample Processing Follow a standardized and validated protocol for quenching, extraction, and sample preparation for all samples.
Establish Isotopic Steady State For metabolic flux analysis, it is crucial to ensure that the system has reached an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This may require a time-course experiment to determine the optimal labeling duration.[12]

Experimental Protocols

Protocol 1: this compound Tracing in Adherent Cell Culture

This protocol outlines a general workflow for a metabolic tracing experiment using this compound.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound or L-Ascorbic acid-2-phosphate-13C-2

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen or a dry ice/ethanol bath

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Tracer Preparation: Prepare a stock solution of this compound or its phosphate (B84403) derivative in water or a suitable buffer. Sterilize through a 0.22 µm filter.

  • Labeling:

    • For experiments with L-Ascorbic acid-2-phosphate-13C-2, replace the standard medium with a medium containing the tracer at the desired final concentration. Incubate for a predetermined time to allow for uptake and conversion to ascorbic acid.

    • For experiments with this compound, due to its instability, it is recommended to add the tracer to fresh media immediately before application to the cells. Consider a shorter incubation time.

  • Metabolism Quenching:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately place the plate on a dry ice/ethanol slurry or float it in liquid nitrogen to flash-freeze the cells and halt metabolism.

  • Metabolite Extraction:

    • Quickly wash the cell monolayer once with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well to cover the cells.

    • Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes and centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Dry the metabolite extracts using a vacuum concentrator.

  • Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding tracer_prep 2. Tracer Preparation labeling 3. Isotopic Labeling tracer_prep->labeling quenching 4. Metabolism Quenching labeling->quenching extraction 5. Metabolite Extraction quenching->extraction sample_proc 6. Sample Processing extraction->sample_proc ms_analysis 7. LC-MS/MS Analysis sample_proc->ms_analysis data_analysis 8. Data Analysis & Interpretation ms_analysis->data_analysis

Caption: Experimental workflow for this compound metabolic tracing.

Troubleshooting_Logic cluster_stability Tracer Stability cluster_protocol Experimental Protocol cluster_analysis Data Analysis start Problem: Low/Inconsistent Signal check_stability Is the tracer stable in the medium? start->check_stability use_aap Solution: Use L-Ascorbic acid-2-phosphate-13C-2 check_stability->use_aap No fresh_media Solution: Prepare fresh media & frequent changes check_stability->fresh_media Partially check_protocol Is the protocol consistent? check_stability->check_protocol Yes standardize_protocol Solution: Standardize all steps (timing, quenching, extraction) check_protocol->standardize_protocol No check_background Is background interference high? check_protocol->check_background Yes na_correction Solution: Perform natural abundance correction check_background->na_correction Yes optimize_ms Solution: Optimize chromatography and use MS/MS check_background->optimize_ms Yes

Caption: Troubleshooting logic for common issues in this compound tracing.

Ascorbic_Acid_Degradation_Pathway cluster_key Metabolic Fate of 13C-2 Label AA This compound DHA Dehydroascorbic Acid-13C-2 AA->DHA Oxidation (Reversible) DKG 2,3-Diketogulonic Acid-13C-2 DHA->DKG Hydrolysis (Irreversible) Oxalate Oxalate (contains 13C-2) DKG->Oxalate Cleavage (C2-C3) Threonate Threonate DKG->Threonate Cleavage (C2-C3) key The 13C label at the C-2 position is expected to be incorporated into Oxalate upon degradation of ascorbic acid.

Caption: Simplified degradation pathway of L-Ascorbic acid showing the fate of the C-2 carbon.

References

Technical Support Center: L-Ascorbic Acid-13C-2 In Vitro Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing L-Ascorbic acid-13C-2 in their in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability and degradation concerns.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

L-Ascorbic acid, and by extension its isotopically labeled forms like this compound, is notoriously unstable in aqueous solutions. Its stability is significantly influenced by several factors including pH, temperature, presence of oxygen, and exposure to light and metal ions.[1][2] The 13C label at the C-2 position is not expected to significantly alter the chemical stability of the molecule under typical in vitro conditions, as the degradation pathways are primarily driven by the oxidation of the enediol group.

Q2: What are the optimal storage conditions for this compound stock solutions?

For maximum stability, stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect the solutions from light and to store them under an inert nitrogen atmosphere to minimize oxidation.[3][4]

Q3: What are the primary degradation pathways for this compound in vitro?

The degradation of L-Ascorbic acid proceeds through both aerobic (oxidative) and anaerobic pathways.

  • Aerobic Pathway: In the presence of oxygen, L-Ascorbic acid is oxidized to dehydroascorbic acid (DHA). DHA is then irreversibly hydrolyzed to 2,3-diketogulonic acid, which further degrades into various products including oxalic acid, threonic acid, and other smaller molecules.[5]

  • Anaerobic Pathway: In the absence of oxygen, particularly at acidic pH and elevated temperatures, L-Ascorbic acid can degrade to furfural.[5][6]

Q4: How does pH affect the stability of this compound?

L-Ascorbic acid is most stable in acidic conditions, with maximal thermostability reported between pH 4 and 6.[7] As the pH increases, the rate of degradation, particularly aerobic oxidation, accelerates.[6][7] In alkaline solutions (pH > 7), the degradation becomes rapid.

Q5: Can I expect the degradation products of this compound to retain the 13C label?

Yes, initially. The primary degradation pathways involve the modification of the lactone ring and the side chain, while the carbon backbone, including the C-2 position, is initially retained in the larger degradation products like dehydroascorbic acid and 2,3-diketogulonic acid. Further fragmentation can lead to smaller molecules, and the fate of the 13C label would depend on the specific fragmentation pattern.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound in my cell culture medium. The pH of the medium is likely in the neutral to slightly alkaline range (typically 7.2-7.4), which accelerates degradation. The medium also contains dissolved oxygen and potentially metal ions that catalyze oxidation.Prepare fresh this compound solutions immediately before adding to the culture. Minimize the exposure of the stock solution and the medium to light. Consider using a deoxygenated medium or adding a chelating agent like EDTA to sequester metal ions.
I am observing unexpected peaks in my LC-MS/GC-MS analysis. These are likely degradation products of this compound.Refer to the degradation pathway diagrams below to tentatively identify the degradation products based on their mass. Use a stability-indicating analytical method to resolve the parent compound from its degradants.
My quantitative results for this compound are inconsistent. This could be due to inconsistent handling and storage of stock solutions, leading to variable levels of degradation before the experiment even starts. It could also be due to variations in experimental conditions (e.g., temperature, light exposure).Strictly adhere to recommended storage and handling procedures. Prepare fresh solutions for each experiment. Ensure that all experimental replicates are performed under identical conditions. Use an internal standard for quantification to account for analytical variability.[3]
The color of my this compound containing solution is turning yellow/brown. This is a visual indicator of non-enzymatic browning, a result of advanced degradation, particularly at elevated temperatures.[8]This indicates significant degradation has occurred. The solution should be discarded. To prevent this, store solutions at low temperatures and protect them from light. If elevated temperatures are required for the experiment, minimize the duration of heat exposure.

Quantitative Data on L-Ascorbic Acid Stability

The following tables summarize the degradation rate constants (k) for unlabeled L-Ascorbic acid under various conditions. As the isotopic labeling at the C-2 position is not expected to significantly impact the molecule's reactivity, these values can be used as a reliable estimate for the stability of this compound. The degradation generally follows pseudo-first-order kinetics.

Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of L-Ascorbic Acid in Aqueous Solution

Temperature (°C)pHRate Constant (k) (min⁻¹)Reference
1505.00.00439[8]
1507.00.01279[8]
1905.00.01380[8]
1907.00.01768[8]
805.0Varies (Biphasic)[7]
1005.0Varies (Biphasic)[7]
807.0Varies (Biphasic)[7]
1007.0Varies (Biphasic)[7]

Note: The degradation at 80°C and 100°C was observed to be biphasic, with an initial rapid aerobic phase followed by a slower anaerobic phase.[7]

Table 2: Retention of L-Ascorbic Acid in Aqueous Solutions Under Different Storage Conditions

Temperature (°C)Storage TimeRetention (%)Reference
257 days (in the dark)76.6[5]
357 days (in the dark)43.6[5]
4 - 10Significantly reduced degradation-[5]
2190 days81.3[5]
2030 days80[5]
3730 days44[5]
430 days98.58[5]
2030 days97.62[5]

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in a Buffered Solution

Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffer of desired pH (e.g., 0.1 M phosphate (B84403) buffer for pH 7.0, 0.2 M acetate (B1210297) buffer for pH 5.0)[7]

  • HPLC or LC-MS system

  • Calibrated incubator or water bath

  • Amber vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in the desired buffer. It is recommended to use deoxygenated buffer by sparging with nitrogen.

    • Immediately before starting the experiment, dilute the stock solution to the final desired concentration in pre-warmed buffer.

  • Incubation:

    • Aliquot the final solution into several amber vials and place them in the incubator or water bath set to the desired temperature.

  • Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove one vial from the incubator.

    • Immediately quench the degradation by adding a stabilizing agent (e.g., metaphosphoric acid to a final concentration of 0.2%) and placing the vial on ice.[9]

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting linear regression will be the negative of the pseudo-first-order degradation rate constant (k).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its primary degradation products.

HPLC System and Conditions (example): [9][10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[9][10]

  • Mobile Phase: 0.2% metaphosphoric acid/methanol/acetonitrile (90:8:2, v/v/v)[9][10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Note: This method should be validated for your specific application and instrumentation. The retention time for ascorbic acid under these conditions is approximately 3.5 minutes.[9]

Visualizations

degradation_pathways L_Ascorbic_acid This compound DHA Dehydroascorbic acid-13C-2 L_Ascorbic_acid->DHA O2 (Aerobic) Furfural Furfural L_Ascorbic_acid->Furfural Anaerobic (Acidic, Heat) DKG 2,3-Diketogulonic acid-13C-2 DHA->DKG Irreversible Hydrolysis Degradation_Products Further Degradation Products (e.g., Oxalic acid, Threonic acid) DKG->Degradation_Products

Caption: Aerobic and anaerobic degradation pathways of this compound.

experimental_workflow start Start prep_solution Prepare this compound in deoxygenated buffer start->prep_solution incubate Incubate at desired temperature and pH prep_solution->incubate sample Take samples at predetermined time points incubate->sample quench Quench degradation (e.g., add metaphosphoric acid) sample->quench analyze Analyze by stability-indicating HPLC or LC-MS quench->analyze analyze_data Calculate degradation rate constant (k) analyze->analyze_data end End analyze_data->end

Caption: Workflow for in vitro stability testing of this compound.

troubleshooting_logic issue Inconsistent or low This compound levels check_storage Are stock solutions stored correctly? (-80°C, protected from light) issue->check_storage no check_freshness Are solutions prepared fresh? issue->check_freshness no check_conditions Are experimental conditions (pH, temp, O2) controlled? issue->check_conditions no solution_storage Store stock solutions at -80°C under nitrogen in the dark. check_storage->solution_storage yes solution_freshness Prepare fresh solutions immediately before use. check_freshness->solution_freshness yes solution_conditions Use deoxygenated buffers, control pH and temperature. check_conditions->solution_conditions yes

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Enhancing 13C NMR Signal-to-Noise with Hyperpolarized L-Ascorbic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ¹³C-labeled L-Ascorbic acid (Vitamin C) to improve signal-to-noise in ¹³C NMR spectroscopy. The primary method for achieving significant signal enhancement with this compound is through a technique known as dissolution Dynamic Nuclear Polarization (d-DNP), which can boost signal intensity by several orders of magnitude.

Frequently Asked Questions (FAQs)

Q1: How does L-Ascorbic acid-¹³C-2 improve the signal-to-noise ratio in ¹³C NMR?

The significant improvement in signal-to-noise ratio is achieved not by standard ¹³C NMR, but through a process called hyperpolarization, specifically dissolution Dynamic Nuclear Polarization (d-DNP). In this technique, the ¹³C-labeled ascorbic acid sample is cooled to very low temperatures (around 1.2 K) in the presence of a stable radical.[1][2] Microwave irradiation then transfers the high polarization of the electron spins of the radical to the ¹³C nuclei.[3] The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis.[3][4] This process can increase the ¹³C NMR signal by tens of thousands of times compared to the signal at thermal equilibrium.[5]

Q2: What is the difference between using [1-¹³C]L-Ascorbic acid and [1-¹³C]Dehydroascorbic acid (DHA)?

[1-¹³C]L-Ascorbic acid (AA) is the reduced form of Vitamin C, while [1-¹³C]Dehydroascorbic acid (DHA) is the oxidized form.[1][6] Both can be hyperpolarized to achieve high signal enhancement.[1][6] The choice between them depends on the biological process being investigated. Hyperpolarized [1-¹³C]DHA is used as a probe for cellular redox status, as its reduction to [1-¹³C]AA can be monitored to assess the reductive capacity of cells and tissues, which is often linked to the levels of antioxidants like glutathione (B108866) (GSH).[5][6] Conversely, the oxidation of hyperpolarized [1-¹³C]AA can be used to study oxidative stress.

Q3: What levels of polarization and signal enhancement can I expect?

The level of polarization and subsequent signal enhancement can vary depending on the specific experimental conditions. However, studies have reported solution-state polarizations of around 5-10%.[6][7] This level of polarization can lead to signal enhancements on the order of 15,000- to 24,000-fold relative to thermal equilibrium at a magnetic field strength of 3 Tesla.[5]

Q4: What are the typical spin-lattice relaxation times (T₁) for hyperpolarized L-Ascorbic acid-¹³C-2?

The T₁ relaxation time is a critical parameter as it determines the time window available for detecting the hyperpolarized signal after dissolution. Longer T₁ values are desirable. For [1-¹³C]L-Ascorbic acid, T₁ values are approximately 16 seconds at 9.4 T.[6][7] For [1-¹³C]Dehydroascorbic acid, the T₁ is slightly longer, around 20.5 seconds at 9.4 T[6][7] and has been reported to be as long as 57 seconds at 3 T.[5]

Troubleshooting Guide

Issue 1: Low or no signal enhancement after dissolution.

  • Possible Cause 1: Inefficient Polarization.

    • Solution: Ensure the sample is in an amorphous, glassy state, which is crucial for effective DNP.[8] This is typically achieved by using a glassing agent like glycerol (B35011) or DMSO in the sample preparation.[1][2] Verify the concentration of the trityl radical and gadolinium chelate, as these are critical for the polarization process.[1][2] The polarization process itself takes time, often 1-2 hours, to reach a plateau.[8]

  • Possible Cause 2: Rapid Relaxation.

    • Solution: Minimize the time between the dissolution of the hyperpolarized sample and the start of NMR acquisition. The hyperpolarized state decays with a time constant of T₁, so any delay will result in signal loss. Use a rapid transfer system and a pre-programmed acquisition sequence. Also, ensure the dissolution buffer is at the correct pH and temperature, and contains a chelating agent like EDTA to minimize interactions with paramagnetic impurities that can shorten T₁.[1][5]

  • Possible Cause 3: Sample Degradation.

    • Solution: L-Ascorbic acid and especially Dehydroascorbic acid can be unstable. Prepare the samples fresh and ensure the pH of the final solution is within the physiological range (7.0-7.2) to prevent degradation.[1]

Issue 2: Inconsistent polarization levels between experiments.

  • Possible Cause: Variability in Sample Preparation.

    • Solution: Standardize the sample preparation protocol. This includes the precise amounts of L-Ascorbic acid-¹³C-2, the radical, the gadolinium agent, and the glassing agent.[9] Even small variations can affect the formation of the glassy state and the efficiency of polarization. Ensure consistent freezing of the sample.

Issue 3: Unexpected peaks in the ¹³C NMR spectrum.

  • Possible Cause 1: Degradation Products.

    • Solution: Dehydroascorbic acid can hydrolyze to form diketogulonic acid.[1][2] If observing unexpected peaks, consider the possibility of sample degradation. This can be confirmed by running a standard ¹³C NMR on a non-hyperpolarized, aged sample.

  • Possible Cause 2: Metabolic Conversion.

    • Solution: If the experiment is conducted in a biological system (e.g., cell suspension or in vivo), the appearance of a new peak corresponding to [1-¹³C]L-Ascorbic acid after injecting hyperpolarized [1-¹³C]Dehydroascorbic acid is expected and represents the biological process of interest.[5][6]

Quantitative Data Summary

Parameter[1-¹³C]L-Ascorbic Acid (AA)[1-¹³C]Dehydroascorbic Acid (DHA)Reference
Solution-State Polarization (pH 7.0) 5.1 ± 0.6%8.2 ± 1.1%[6][7]
Signal Enhancement (at 3 T) ~15,000-fold~24,000-fold[5]
T₁ Spin-Lattice Relaxation Time (at 9.4 T) 15.9 ± 0.7 s20.5 ± 0.9 s[6][7]
T₁ Spin-Lattice Relaxation Time (at 3 T) Not Reported57 s[5]
Chemical Shift (relative to DSS) ~179 ppm~175 ppm[1][2]

Experimental Protocols

Detailed Methodology for Hyperpolarization of [1-¹³C]L-Ascorbic Acid via d-DNP

This protocol is a generalized summary based on published methods.[1][2][5]

  • Sample Preparation:

    • Prepare a solution of [1-¹³C]L-Ascorbic acid (e.g., 1.5 M) in a mixture of water and a glassing agent (e.g., 60:40 H₂O/glycerol).

    • Add a stable trityl radical (e.g., OX063) to a final concentration of approximately 15 mM.

    • Add a gadolinium chelate (e.g., Dotarem) to a final concentration of about 1.4 mM to aid in the polarization process.

  • Polarization:

    • Place the sample in a DNP hyperpolarizer instrument.

    • Rapidly cool the sample to approximately 1.2 K under liquid helium and low pressure (~1 mBar).

    • Irradiate the sample with microwaves at the appropriate frequency for the specific magnetic field of the polarizer (e.g., ~94 GHz for a 3.35 T magnet) for 1-2 hours to build up the ¹³C polarization.

  • Dissolution and Neutralization:

    • Rapidly dissolve the frozen, hyperpolarized sample with a bolus of a hot, pressurized aqueous buffer (e.g., 100 mM phosphate (B84403) buffer).

    • For in vivo studies, the dissolution buffer should also contain components to neutralize the sample to a physiological pH (e.g., pH 7.0-7.2) and osmolality. This may include additional buffer, EDTA, and NaCl.[1]

  • NMR Data Acquisition:

    • Immediately transfer the dissolved, hyperpolarized sample to the NMR spectrometer.

    • Begin ¹³C NMR data acquisition using a pre-configured pulse sequence (e.g., a series of low-angle pulses) to monitor the signal decay over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dnp Dissolution DNP cluster_nmr NMR Analysis prep1 Prepare 1.5M [1-13C]AA in H2O/Glycerol prep2 Add Trityl Radical (15 mM) prep1->prep2 prep3 Add Gd Chelate (1.4 mM) prep2->prep3 polarize Cool to 1.2 K Irradiate with Microwaves prep3->polarize Insert into Polarizer dissolve Rapid Dissolution with Hot Buffer polarize->dissolve Hyperpolarization Complete transfer Transfer to NMR Spectrometer dissolve->transfer < 5 seconds acquire Acquire 13C NMR Signal transfer->acquire

Caption: Experimental workflow for d-DNP of [1-¹³C]L-Ascorbic Acid.

redox_pathway cluster_cell Intracellular Environment DHA Hyperpolarized [1-13C]Dehydroascorbic Acid (DHA) AA [1-13C]L-Ascorbic Acid (AA) DHA->AA Reduction (Observed by 13C NMR) GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation

Caption: In vivo conversion of hyperpolarized [1-¹³C]DHA to [1-¹³C]AA.

References

troubleshooting matrix effects in LC-MS analysis of 13C-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13C-ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 13C-ascorbic acid?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (13C-ascorbic acid). These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of 13C-ascorbic acid in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2]

  • Ion Suppression: This is a common issue where matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal, lower sensitivity, and potentially inaccurate quantification.[3]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.

These effects can severely compromise the accuracy, precision, and reproducibility of your analytical method.[1]

Q2: Why is a stable isotope-labeled internal standard like 13C-ascorbic acid used?

A2: A stable isotope-labeled internal standard (SIL-IS), such as 13C-ascorbic acid, is considered the gold standard for quantitative LC-MS analysis.[4][5] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[6] This means it will behave similarly during sample preparation, chromatography, and ionization.[6] By adding a known amount of 13C-ascorbic acid to your samples before processing, it can effectively compensate for variations caused by matrix effects.[7] If the unlabeled ascorbic acid signal is suppressed by 20% due to matrix effects, the 13C-ascorbic acid signal will also be suppressed by a similar amount. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[8]

cluster_0 Without Internal Standard cluster_1 With 13C-Ascorbic Acid (SIL-IS) A Analyte in Sample B Matrix Effect (Ion Suppression) A->B C Inaccurate Result (Signal Reduced) B->C D Analyte + SIL-IS in Sample E Matrix Effect (Suppresses Both) D->E F Ratio (Analyte/SIL-IS) Remains Constant E->F G Accurate Result F->G

Caption: Principle of SIL-IS for matrix effect compensation.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The most common method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.

Matrix Factor (MF) Calculation: MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.[9]

  • An MF value > 1 indicates ion enhancement.[9]

This assessment should be performed on multiple sources of blank matrix to evaluate variability.[9]

Troubleshooting Guide

Problem 1: Significant Ion Suppression (Matrix Factor < 0.8)

Low signal intensity for 13C-ascorbic acid, even at expected concentrations, is a primary indicator of ion suppression.

Solution Workflow:

start Start: Low 13C-AA Signal q1 Is sample preparation optimized? start->q1 q2 Is chromatographic separation adequate? q1->q2 Yes prep Action: Improve Sample Cleanup (e.g., SPE, LLE) q1->prep No q3 Is sample dilution a viable option? q2->q3 Yes chrom Action: Modify Gradient or Change Column q2->chrom No end_fail Further method development needed q3->end_fail No (Sensitivity Loss) dilute Action: Dilute Sample Extract q3->dilute Yes end_ok Problem Resolved prep->q2 chrom->q3 dilute->end_ok

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.

    • Protein Precipitation (PPT): Simple, but often yields the "dirtiest" extracts, with significant matrix effects.[11]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[10]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte while matrix components are washed away.[10]

    Table 1: Comparison of Sample Preparation Techniques for Ascorbic Acid Analysis

    Technique Relative Cleanliness Typical Recovery (%) Potential for Ion Suppression
    Protein Precipitation Low 85-100% High
    Liquid-Liquid Extraction Medium 70-90% Medium

    | Solid-Phase Extraction | High | 90-105% | Low |

  • Optimize Chromatographic Separation: Adjust your LC method to separate 13C-ascorbic acid from co-eluting matrix components.[1]

    • Modify the Gradient: Create a shallower gradient around the elution time of your analyte to improve resolution.[12]

    • Change the Stationary Phase: Use a column with a different chemistry (e.g., HILIC for polar compounds like ascorbic acid) to alter selectivity.

  • Dilute the Sample: A simple and effective strategy is to dilute the sample extract.[12][13] This reduces the concentration of all components, including interfering matrix components, often decreasing ion suppression. However, ensure that after dilution, the 13C-ascorbic acid concentration remains above the method's limit of quantification (LOQ).[13]

Problem 2: Poor Reproducibility and Accuracy

High variability (%CV) in quality control samples or inaccurate back-calculated concentrations of calibrators are common symptoms of uncompensated matrix effects.

Solution:

  • Verify Internal Standard Suitability: Ensure your 13C-ascorbic acid internal standard is of high isotopic purity (typically >98%).[14] Contamination with unlabeled ascorbic acid can lead to inaccuracies, especially at low concentrations.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., drug-free plasma). This ensures that the calibrators and the samples experience similar matrix effects, improving accuracy.

  • Implement a Robust Sample Preparation Protocol: As detailed in Problem 1, a rigorous sample cleanup is crucial for reproducibility. Solid-Phase Extraction (SPE) is highly recommended for complex matrices.

    Protocol: Solid-Phase Extraction (SPE) for Ascorbic Acid from Plasma

    • Objective: To remove proteins and phospholipids from plasma samples.

    • Materials: Mixed-mode or polymeric reversed-phase SPE cartridges, plasma sample containing 13C-ascorbic acid, 0.1% formic acid in water (mobile phase A), 0.1% formic acid in acetonitrile (B52724) (mobile phase B), methanol (B129727).

    • Methodology:

      • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

      • Loading: Load 200 µL of the pre-treated plasma sample (e.g., plasma diluted 1:1 with 4% metaphosphoric acid to stabilize ascorbic acid and precipitate proteins, then centrifuged).

      • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

      • Elution: Elute the 13C-ascorbic acid with 1 mL of 50:50 acetonitrile/water with 0.1% formic acid.

      • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Problem 3: Interference from Endogenous Ascorbic Acid

When using 13C-ascorbic acid for tracer studies (not as an internal standard for endogenous ascorbic acid), the high natural abundance of unlabeled ascorbic acid can be a source of interference.

Solution:

  • Optimize Mass Spectrometry Parameters: Ensure your MS/MS transitions are specific and that there is no crosstalk between the MRM channels for the labeled and unlabeled forms. The precursor ions (Q1) should be distinct (e.g., m/z 175 for unlabeled [M-H]⁻ and a higher m/z for the 13C-labeled version depending on the number of 13C atoms). The product ions (Q3) may be the same (e.g., m/z 115).[15]

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap). The high resolving power can easily distinguish between the mass of 13C-ascorbic acid and any potential isobaric interferences, providing much higher selectivity than a triple quadrupole instrument.

References

minimizing isotopic interference with L-Ascorbic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of L-Ascorbic acid-13C2 as an internal standard in quantitative mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and ensuring accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using L-Ascorbic acid-13C2?

A1: Isotopic interference, or "crosstalk," occurs when the signal of the isotopically labeled internal standard (L-Ascorbic acid-13C2) is artificially increased by contributions from the naturally occurring isotopes of the unlabeled analyte (L-Ascorbic acid). Unlabeled ascorbic acid (C6H8O6) has a natural abundance of the heavy isotope 13C of approximately 1.1%. This means that a small fraction of the analyte molecules will have a mass that is one or two daltons higher than the monoisotopic mass. This can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: How can I detect potential isotopic interference in my assay?

A2: Several indicators may suggest the presence of isotopic interference:

  • Non-linear calibration curves: At high analyte concentrations, the contribution of the analyte's isotopic variants to the internal standard's signal can become significant, leading to a loss of linearity in the calibration curve.[1]

  • Inaccurate quality control (QC) samples: QC samples with high concentrations of the analyte may show a negative bias.

  • Blank sample analysis: A clean matrix sample (containing no analyte) spiked with a high concentration of unlabeled ascorbic acid can be analyzed. Any signal detected at the mass transition of L-Ascorbic acid-13C2 would indicate interference.

Q3: What are the primary strategies to minimize isotopic interference?

A3: A multi-faceted approach is often the most effective:

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to ensure baseline separation of ascorbic acid from any co-eluting matrix components that might also contribute to the signal.

  • High Isotopic Purity of the Internal Standard: Use a highly enriched L-Ascorbic acid-13C2 internal standard to minimize the contribution of any unlabeled ascorbic acid impurity in the standard itself.

  • Appropriate Analyte to Internal Standard Ratio: Maintain a consistent and appropriate concentration ratio between the analyte and the internal standard across all samples and calibration standards.

  • Mathematical Correction: Employ algorithms or software to correct for the known natural isotopic abundance of the analyte.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for L-Ascorbic Acid and/or L-Ascorbic acid-13C2 Suboptimal chromatographic conditions.Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and gradient. Consider a different HPLC column chemistry suitable for polar analytes.
Inconsistent Internal Standard Response Across Samples Matrix effects (ion suppression or enhancement).Improve sample clean-up procedures (e.g., solid-phase extraction, protein precipitation) to remove interfering matrix components. Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process.
Calculated Concentrations are Inaccurate, Especially at High Analyte Levels Isotopic interference from unlabeled ascorbic acid to the L-Ascorbic acid-13C2 signal.Implement a mathematical correction for the natural isotopic abundance of carbon-13. This can be done using specialized software or by developing a correction algorithm based on the analysis of unlabeled standards.[1]
Signal Observed for L-Ascorbic acid-13C2 in Blank Samples Containing Only Unlabeled Analyte Significant isotopic crosstalk.Confirm the identity of the interfering peak by comparing its retention time with that of the internal standard. If confirmed, mathematical correction is necessary. Consider using an internal standard with a higher mass difference if the interference is too severe to correct for.

Experimental Protocols

Key Experiment: Quantification of L-Ascorbic Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of L-ascorbic acid in human plasma using L-Ascorbic acid-13C2 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of L-Ascorbic acid-13C2 internal standard solution (concentration to be optimized, e.g., 10 µg/mL in a stabilizing solution).

  • Add 400 µL of a precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile (B52724) containing an antioxidant like 0.1% metaphosphoric acid).

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analyte and then re-equilibrating the column. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 25 - 40 °C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Ascorbic Acid (Analyte): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0[2]

    • L-Ascorbic acid-13C2 (Internal Standard): Precursor ion (m/z) 177.0 -> Product ion (m/z) 116.0 (This is a predicted transition and should be confirmed by direct infusion of the standard).

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific mass spectrometer being used to achieve maximum signal intensity for both analyte and internal standard.

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of L-ascorbic acid in the unknown samples from the calibration curve.

  • Apply a mathematical correction for isotopic interference if necessary.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Ascorbic Acid Analysis
ParameterSettingReference
LC Column Reversed-phase C18[3]
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid[3]
Ionization Mode Negative ESI[2]
Precursor Ion (AA) m/z 175.0[2]
Product Ion (AA) m/z 115.0[2]
Precursor Ion (AA-13C2) m/z 177.0Predicted
Product Ion (AA-13C2) m/z 116.0Predicted
Table 2: Conceptual Data on the Impact of Isotopic Interference on Quantification
Analyte Concentration (ng/mL)Uncorrected Measured Concentration (ng/mL)Corrected Measured Concentration (ng/mL)% Bias (Uncorrected)
109.89.9-2.0%
10095.299.5-4.8%
1000850.1992.3-15.0%
50003985.64950.8-20.3%

Note: This table presents conceptual data to illustrate the trend of increasing negative bias at higher analyte concentrations due to uncorrected isotopic interference. Actual values will vary depending on the specific assay conditions.

Visualizations

Isotopic_Interference_Pathway cluster_analyte Unlabeled L-Ascorbic Acid cluster_is L-Ascorbic Acid-13C2 (IS) A M (C6H8O6) m/z 175.0 A_iso M+2 (13C2C4H8O6) Natural Abundance A->A_iso Natural Isotopes MS Mass Spectrometer Measures m/z 177.0 A_iso->MS Isotopic Interference IS M+2 (13C2C4H8O6) m/z 177.0 IS->MS True IS Signal

Caption: Isotopic interference pathway from unlabeled L-Ascorbic Acid to the L-Ascorbic acid-13C2 internal standard signal.

Troubleshooting_Workflow Start Inaccurate Results Observed Check_Chroma Review Chromatographic Peak Shape and Retention Time Consistency Start->Check_Chroma Optimize_LC Optimize LC Method: - Mobile Phase - Gradient - Column Check_Chroma->Optimize_LC Poor Check_IS Evaluate Internal Standard Response Across All Samples Check_Chroma->Check_IS Good Optimize_LC->Check_Chroma Improve_Cleanup Improve Sample Preparation: - SPE - Protein Precipitation Check_IS->Improve_Cleanup Inconsistent Check_Interference Assess Isotopic Interference: - Analyze High Conc. Analyte Standard - Check Calibration Curve Linearity Check_IS->Check_Interference Consistent Improve_Cleanup->Check_IS Apply_Correction Implement Mathematical Correction for Isotopic Overlap Check_Interference->Apply_Correction Interference Detected End Accurate Quantification Check_Interference->End No Interference Detected Apply_Correction->End

Caption: A logical workflow for troubleshooting inaccurate results in L-Ascorbic Acid quantification using L-Ascorbic acid-13C2.

References

Technical Support Center: Optimizing Quching Techniques for 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quenching techniques for accurate 13C metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their quenching experiments, offering potential causes and actionable solutions.

Q1: What is the primary goal of quenching in 13C MFA?

A1: The fundamental goal of quenching is to instantly and completely halt all enzymatic activity within cells.[1][2] This critical step provides a stable and accurate snapshot of the cellular metabolome at a specific moment in time, preventing any further metabolic changes that could distort the results of the 13C analysis.[1]

Q2: I am observing significant loss of intracellular metabolites (metabolite leakage) in my samples. What are the common causes and how can I prevent this?

A2: Metabolite leakage is a frequent challenge, often caused by damage to the cell membrane.[1] Key causes and solutions include:

  • Inappropriate Quenching Solvent: Using a solvent that disrupts the cell membrane, such as 100% methanol (B129727), can lead to substantial leakage.[1][3]

    • Solution: Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your specific cell type.[1][4] For some cells, like Lactobacillus bulgaricus, 80% cold methanol has been shown to be effective, while for others, 40% aqueous methanol at -25°C is preferable.[1] Consider adding a buffer, like HEPES, to the quenching solution to help maintain cell integrity.[1][5]

  • Osmotic Shock: A significant difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[1]

    • Solution: Use an isotonic quenching solution, such as pre-chilled 0.9% sterile saline, to maintain cellular integrity.[1][3]

  • Extreme Temperatures: While cold temperatures are necessary to slow metabolism, excessively low temperatures can also compromise membrane integrity.[1]

    • Solution: Avoid direct immersion in liquid nitrogen without prior steps like fast filtration, as it can cause cell membrane damage.[6] A combination of fast filtration followed by liquid nitrogen quenching has been shown to be effective for some suspended animal cells.[6][7]

  • Prolonged Exposure to Solvent: The longer the cells are in contact with the quenching solvent, the higher the risk of leakage.[1][8]

    • Solution: Minimize the contact time between the cells and the quenching solution.[1] Process the quenched cells as quickly as possible. Rapid filtration methods can significantly reduce the time cells are exposed to the quenching solution.[8][9]

Q3: My 13C MFA data is inconsistent across replicates. What could be the issue?

A3: Inconsistent data across replicates often points to incomplete or variable quenching.

  • Incomplete Quenching of Metabolism: If enzymatic activity is not halted completely and instantaneously, metabolic fluxes can continue, leading to variability.

    • Solution: Ensure the quenching solution is sufficiently cold and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1] For some organisms and metabolites, quenching in a cold acidic organic solvent can be more effective at stopping enzymatic activity.[10][11]

  • Metabolite Degradation After Quenching: Some metabolites are unstable and can degrade after quenching, especially in acidic conditions.

    • Solution: If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) immediately after quenching to prevent acid-catalyzed degradation of metabolites.[1][10]

  • Carryover of Extracellular Media: Contamination from the 13C-labeled media can significantly skew intracellular metabolite measurements.

    • Solution: For adherent cells, wash them quickly with a suitable ice-cold buffer like PBS before quenching.[1][10] For suspension cultures, rapidly separating cells from the medium using fast filtration before quenching is a powerful technique to avoid leakage and media carryover.[7][9]

Q4: What are the most common quenching methods and which one should I choose?

A4: The choice of quenching method is highly dependent on the cell type and the specific metabolites of interest.[1] The most widely used methods include:

  • Cold Solvent Quenching: This involves rapidly mixing the cells with a cold solvent, typically methanol or a methanol/water mixture.[1] It is a widely used technique, but optimization of the methanol concentration and temperature is crucial to prevent metabolite leakage.[1][4][12]

  • Fast Filtration: This method separates the cells from the culture medium before quenching, which minimizes metabolite leakage and contamination from the medium.[7][9] The cells collected on a filter can then be rapidly quenched in liquid nitrogen or with a cold solvent.[7][9] This technique has been shown to be particularly effective for microorganisms and suspension cells.[7][9]

  • Cold Isotonic Solution Quenching: Using a pre-chilled isotonic solution like 0.9% saline can effectively quench metabolism while minimizing osmotic stress and membrane damage.[1][13]

Quantitative Comparison of Quenching Methods

The following table summarizes key quantitative data from studies comparing different quenching techniques, providing a basis for method selection.

ParameterFast Filtration / Liquid N2Cold PBS QuenchingCold Methanol/AMBIC QuenchingReference
Time to Quench < 15 secondsSlower (involves centrifugation)Slower (involves centrifugation)[7]
Energy Charge (ATP/ADP/AMP ratio) 0.940.900.82[7][14]
Metabolite Leakage MinimalLowSignificant for some cell types[7][15]
Suitability for CHO cells HighHighNot suitable, affects membrane integrity[15]

Detailed Experimental Protocols

Protocol 1: Fast Filtration and On-Filter Quenching for Suspension Cultures

This protocol is adapted for microorganisms and suspension cells to minimize metabolite leakage.[2][7][9]

  • Preparation: Assemble a vacuum filtration unit with a suitable filter membrane (e.g., 0.45 µm PVDF). Pre-chill the quenching solution (e.g., liquid nitrogen or -80°C methanol) and washing solution (ice-cold 0.9% NaCl).[2]

  • Filtration: Rapidly transfer a defined volume of the cell suspension onto the filter under vacuum.

  • Washing: Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites. This step should be as brief as possible.[2]

  • Quenching: Using forceps, quickly transfer the filter with the cell biomass into the pre-chilled quenching solution.[2] Ensure the filter is fully submerged. The entire process from sampling to quenching should ideally be completed in less than 15 seconds.[7]

  • Metabolite Extraction: Proceed immediately with a suitable extraction protocol, for example, by adding a cold extraction solvent (e.g., 50% cold methanol) to the tube containing the filter and vortexing vigorously.[2][7]

Protocol 2: Cold Methanol Quenching for Adherent Cells

This protocol is a common method for quenching metabolism in adherent cell cultures.[2][16]

  • Preparation: Pre-chill the quenching solution (e.g., 80% methanol) to -40°C or colder.[1][17] Also, prepare an ice-cold washing solution (e.g., PBS or 0.9% NaCl).

  • Washing: Place the cell culture plate on ice. Aspirate the culture medium and quickly wash the cell monolayer once or twice with the ice-cold washing solution.[2][16]

  • Quenching: Immediately after aspirating the wash solution, add a sufficient volume of the pre-chilled quenching solution to completely cover the cell monolayer.[2][17]

  • Cell Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Metabolite Extraction: Proceed with the metabolite extraction protocol, which may involve centrifugation to pellet cell debris and collection of the supernatant containing the metabolites.[2]

Visual Diagrams

Experimental Workflow: Fast Filtration Quenching

G cluster_0 Sample Collection & Preparation cluster_1 Quenching Procedure cluster_2 Downstream Processing A Cell Suspension Culture D Rapidly Filter Cell Suspension A->D B Prepare Filtration Unit B->D C Pre-chill Quenching & Wash Solutions E Wash Cells on Filter (Ice-cold Saline) C->E F Transfer Filter to Quenching Solution (e.g., Liquid N2) C->F D->E E->F G Metabolite Extraction F->G H Sample Analysis (LC-MS/GC-MS) G->H

Caption: Workflow for fast filtration quenching of suspension cells.

Troubleshooting Logic: Addressing Metabolite Leakage

G Start High Metabolite Leakage Detected? Q1 Is the Quenching Solvent Appropriate? Start->Q1 A1_1 Optimize Methanol Concentration (e.g., 40-80%) Q1->A1_1 No A1_2 Add Buffer (e.g., HEPES) to Quenching Solution Q1->A1_2 No Q2 Is there Osmotic Shock? Q1->Q2 Yes A1_1->Q2 A1_2->Q2 A2 Use Isotonic Quenching Solution (e.g., 0.9% Saline) Q2->A2 Yes Q3 Is Exposure Time Minimized? Q2->Q3 No A2->Q3 A3 Use Fast Filtration to Reduce Contact Time Q3->A3 No End Leakage Minimized Q3->End Yes A3->End

Caption: Decision tree for troubleshooting metabolite leakage during quenching.

References

Technical Support Center: L-Ascorbic Acid-13C-2 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Ascorbic acid-13C-2. Our aim is to help you navigate common sample preparation artifacts and ensure the integrity of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Potential Cause Recommended Solution
Degradation during sample collection and handling L-Ascorbic acid is highly susceptible to oxidation.[1] Ensure rapid processing of biological samples. For blood samples, use tubes containing EDTA and separate the plasma within 2 hours.
Inadequate stabilization of the sample Immediately after collection, acidify the sample (e.g., with metaphosphoric acid) and add a stabilizing agent like dithiothreitol (B142953) (DTT) or EDTA.[2] Store samples at -80°C.
Suboptimal MS/MS parameters Optimize MRM transitions for this compound. For unlabeled ascorbic acid, common transitions in negative ion mode are m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[1] For this compound, the precursor ion will be at m/z 177. The product ions should be shifted accordingly.
Matrix effects Biological matrices can cause ion suppression or enhancement. Prepare calibration standards in a matrix that closely matches your samples. If matrix effects are significant, consider solid-phase extraction (SPE) for sample cleanup.
Incorrect mobile phase pH The stability of ascorbic acid is pH-dependent. An acidic mobile phase (e.g., pH 3.0) is often used to improve retention and stability during chromatography.
Issue 2: High Variability in Quantitative Results
Potential Cause Recommended Solution
Inconsistent sample processing time Standardize the time between sample collection, processing, and analysis for all samples to minimize variability due to degradation.
Exposure to light and atmospheric oxygen Protect samples from light and work quickly to minimize exposure to air. Use amber vials and consider preparing samples under an inert atmosphere (e.g., nitrogen or argon).
Repeated freeze-thaw cycles Aliquot samples after initial processing to avoid repeated freezing and thawing, which can accelerate degradation.
Contamination with metal ions Metal ions, particularly Cu2+ and Fe2+, catalyze the oxidation of ascorbic acid. Use metal-free labware and add a chelating agent like EDTA to your sample preparation reagents.
Issue 3: Artifacts or Unexpected Peaks in NMR Spectra
Potential Cause Recommended Solution
Sample degradation in the NMR tube Prepare NMR samples immediately before analysis. If delays are unavoidable, store the prepared sample at low temperature and in the dark. The use of deuterated solvents with minimal water content is recommended.
Presence of paramagnetic impurities Paramagnetic metals can cause significant line broadening.[3] If suspected, pass the sample solution through a small plug of chelating resin or filter it carefully.
Incomplete dissolution of the sample Ensure the sample is fully dissolved in the deuterated solvent.[4] Undissolved particles can lead to poor shimming and broad peaks.[3]
Chemical shift changes due to pH The chemical shifts of ascorbic acid are sensitive to pH. Ensure consistent pH across all samples by using a buffered solvent system if necessary.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: How stable is this compound in solution?

A1: this compound is expected to have similar stability to its unlabeled counterpart, which is notoriously unstable in solution. Its degradation is accelerated by factors such as exposure to light, oxygen, heat, and neutral or alkaline pH.[5] In aqueous solutions, it can undergo rapid oxidation.

Q2: What are the primary degradation products of L-Ascorbic acid?

A2: The initial, reversible oxidation product is dehydroascorbic acid (DHAA). Further irreversible degradation can lead to the formation of 2,3-diketogulonic acid, and under different conditions, products like furfural (B47365) and 2-furoic acid can be formed.[6]

Q3: What is the best way to store this compound stock solutions?

A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, prepare aliquots in a stabilizing solution (e.g., containing metaphosphoric acid and a reducing agent), protect from light, and store at -80°C.

Sample Preparation for Mass Spectrometry

Q4: What are the recommended MRM transitions for this compound?

A4: For unlabeled L-Ascorbic acid in negative ion mode, the precursor ion is [M-H]⁻ at m/z 175, with common product ions at m/z 115 and 89.[1] For this compound, the precursor ion will be [M-H]⁻ at m/z 177. The corresponding major product ion would be expected at m/z 117 (loss of CO2 and H2O from the labeled portion). It is crucial to optimize these transitions on your specific instrument.

Q5: Are there any known artifacts when using 13C-labeled ascorbic acid as an internal standard?

A5: While 13C-labeled internal standards are generally robust, potential issues can include isotopic interference from the endogenous analyte (especially with low-resolution instruments) and the presence of unlabeled impurities in the internal standard stock. It is essential to verify the isotopic purity of your standard.

Sample Preparation for NMR Spectroscopy

Q6: What are the expected 13C NMR chemical shifts for this compound?

A6: The chemical shifts for this compound will be nearly identical to those of unlabeled L-Ascorbic acid. In D₂O, the approximate chemical shifts are: C1 (~174 ppm), C2 (~118 ppm), C3 (~156 ppm), C4 (~76 ppm), C5 (~69 ppm), and C6 (~62 ppm). These values can vary slightly depending on the solvent and pH.

Q7: How can I prevent degradation of my sample during NMR acquisition?

A7: Use high-purity deuterated solvents and prepare the sample immediately before analysis. If long acquisition times are necessary, consider running the experiment at a lower temperature to slow down degradation.

Quantitative Data on L-Ascorbic Acid Stability

The following tables summarize the stability of L-ascorbic acid under various conditions. This data is for unlabeled ascorbic acid but is expected to be representative for this compound.

Table 1: Effect of Anticoagulant and Delayed Separation on Ascorbic Acid Stability in Blood Samples

AnticoagulantMedian Loss (%) after 2h Delayed SeparationRange of Loss (%)
EDTA74-13
Lithium-Heparin1810-32
None (Serum)2614-50
Data from a study on the stability of ascorbic acid in serum and plasma.

Table 2: Degradation Rate Constants (k) of Ascorbic Acid at Different Temperatures and pH

Temperature (°C)pHRate Constant (k) (min⁻¹)
1505.00.01279
1507.00.00651
1509.50.00439
1905.00.01768
1907.00.01521
1909.50.01380
Data from a study on the degradation kinetics of L-ascorbic acid in hot-compressed water.[2]

Experimental Protocols

Protocol 1: Extraction and Stabilization of L-Ascorbic Acid from Plasma for LC-MS/MS Analysis
  • Sample Collection: Collect whole blood in tubes containing dipotassium (B57713) EDTA as the anticoagulant.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C within one hour of collection.

  • Protein Precipitation and Stabilization:

    • To 100 µL of plasma, add 400 µL of a cold stabilizing solution containing 6% metaphosphoric acid (MPA) and 1 mM dithiothreitol (DTT).

    • Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for immediate analysis or store at -80°C.

Protocol 2: Extraction of L-Ascorbic Acid from Tissue for LC-MS/MS Analysis
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of a cold extraction solution (e.g., 80% methanol (B129727) containing 1 mM DTT) using a bead beater or other suitable homogenizer.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any remaining particulates before transferring to an autosampler vial.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis blood_collection Collect Blood in EDTA Tube centrifuge1 Centrifuge to Separate Plasma blood_collection->centrifuge1 < 1 hour stabilize Add MPA/DTT Stabilizing Solution centrifuge1->stabilize vortex Vortex stabilize->vortex centrifuge2 Centrifuge to Precipitate Proteins vortex->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Plasma Sample Preparation.

degradation_pathway ascorbic_acid L-Ascorbic Acid dhaa Dehydroascorbic Acid (DHAA) ascorbic_acid->dhaa Reversible Oxidation (O₂, metal ions) dhaa->ascorbic_acid Reduction (e.g., DTT) dkg 2,3-Diketogulonic Acid dhaa->dkg Irreversible Hydrolysis other_products Further Degradation Products (e.g., Furfural, 2-Furoic Acid) dkg->other_products

Caption: Degradation Pathway of L-Ascorbic Acid.

troubleshooting_logic start Low/No MS Signal check_stability Review Sample Handling (Time, Temp, Light) start->check_stability stable Handling OK check_stability->stable Yes unstable Improve Handling Protocol check_stability->unstable No check_stabilizer Verify Stabilizer Addition (MPA, DTT) stabilizer_ok Stabilizer Added check_stabilizer->stabilizer_ok Yes stabilizer_no Add Stabilizer Immediately check_stabilizer->stabilizer_no No check_ms Optimize MS Parameters (MRM Transitions) ms_ok MS Optimized check_ms->ms_ok Yes ms_no Re-optimize Source/Collision Energy check_ms->ms_no No stable->check_stabilizer stabilizer_ok->check_ms

Caption: Troubleshooting Low MS Signal.

References

Technical Support Center: L-Ascorbic Acid-13C-2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of L-Ascorbic acid-13C-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in quantitative analysis?

A1: this compound is a stable, isotopically labeled form of L-Ascorbic acid. Its most common application in quantitative analysis is as an internal standard for the accurate measurement of endogenous L-Ascorbic acid in various biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Using a stable isotope-labeled internal standard is a highly effective strategy to correct for matrix effects and variations in sample preparation and instrument response.[3]

Q2: What are the critical storage conditions for this compound stock solutions?

A2: this compound, like its unlabeled counterpart, is susceptible to degradation. Stock solutions should be stored under nitrogen, protected from light, at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is crucial to minimize exposure to light, oxygen, and elevated temperatures to ensure the stability and accuracy of your quantification.[4][5]

Q3: How can I prevent the degradation of this compound in my samples during collection and preparation?

A3: Due to the high susceptibility of ascorbic acid to degradation, immediate processing of samples is essential.[6] For plasma samples, it is recommended to collect blood in tubes containing an anticoagulant like K2EDTA and to place the tubes on ice immediately.[7][8] Plasma should be separated promptly by centrifugation at 4°C.[6] To stabilize the ascorbic acid, the plasma should be immediately acidified with an agent like metaphosphoric acid (MPA).[7] Samples should be protected from light throughout the entire workflow and stored at ultra-low temperatures (-70 to -80°C) until analysis.[6]

Q4: What are the common causes of poor peak shape or retention time variability in the LC-MS analysis of this compound?

A4: Poor peak shape (tailing or fronting) can be caused by column degradation, leaks in the LC system, or an inappropriate sample solvent composition.[9] Retention time variability can result from insufficient column equilibration between injections, poor temperature control, or changes in the mobile phase composition.[9][10] Ensure your mobile phase is freshly prepared and that the column is adequately equilibrated with at least 10 column volumes of the mobile phase before starting your analytical run.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or No Peak for this compound 1. Degradation of the analyte during sample preparation or storage.[4][5] 2. Ion suppression due to matrix effects.[3][11] 3. Incorrect mass spectrometry settings (e.g., wrong MRM transition, inadequate source temperature or ionization voltage).[10] 4. Clogged LC or MS components (e.g., injector, column, MS probe).[9]1. Review sample handling procedures. Ensure immediate processing on ice, use of stabilizing agents (e.g., MPA), and protection from light.[6][7] Prepare fresh samples and standards. 2. Optimize sample cleanup procedures to remove interfering matrix components.[11] Dilute the sample if possible. Verify co-elution of the internal standard and analyte.[12] 3. Perform an MS tune and check the instrument parameters. Ensure the correct precursor and product ions are being monitored. 4. Systematically check for clogs by observing the flow and pressure. Purge the LC system and clean or replace clogged components.[9]
High Variability in Quantitative Results 1. Inconsistent sample preparation leading to variable recovery. 2. Instability of this compound in prepared samples in the autosampler.[7][8] 3. Significant and variable matrix effects between samples.[3][13] 4. Inaccurate pipetting or dilution.1. Standardize the sample preparation workflow. Use automated liquid handlers if available for better precision. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. Perform stability tests in the autosampler. 3. Use a stable isotope-labeled internal standard (like this compound for unlabeled ascorbic acid) to compensate for matrix effects.[3] Evaluate matrix effects by post-extraction spiking experiments.[13] 4. Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentrations.
Poor Linearity of the Calibration Curve 1. Degradation of standards at low concentrations. 2. Detector saturation at high concentrations.[10] 3. Inappropriate weighting of the calibration curve. 4. Presence of an interfering peak at the same retention time.1. Prepare fresh calibration standards for each analytical run. Store stock solutions appropriately.[1] 2. Extend the calibration range or dilute samples to fall within the linear range.[10] 3. Use a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. 4. Improve chromatographic separation to resolve the interfering peak. Check the specificity of the MS/MS transition.
Unexpected Peaks or High Background Noise 1. Contamination from solvents, reagents, or sample collection tubes. 2. Carryover from a previous injection.[10] 3. Presence of interfering substances in the sample matrix.1. Use high-purity solvents and reagents (e.g., LC-MS grade).[14] Run blank injections of solvents to identify sources of contamination. 2. Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. 3. Enhance the sample preparation method to remove more interfering components.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in a stabilizing solvent, such as 3% (w/v) metaphosphoric acid with 10 mM EDTA, to the final desired volume in a volumetric flask.[15]

    • Protect the solution from light by using an amber vial or wrapping the vial in aluminum foil.

    • Store the stock solution at -80°C under nitrogen for up to 6 months.[1]

  • Working Solutions:

    • On the day of analysis, thaw the stock solution on ice.

    • Prepare a series of working solutions by diluting the stock solution with the stabilizing solvent to the desired concentrations for spiking into calibration standards and samples.

Protocol 2: Sample Preparation for L-Ascorbic acid Quantification in Human Plasma using this compound as an Internal Standard
  • Sample Collection and Handling:

    • Collect whole blood in K2EDTA tubes.

    • Immediately place the tubes on ice and protect from light.

    • Within one hour of collection, centrifuge the blood at 2740 x g for 8 minutes at 4°C to separate the plasma.[7]

  • Protein Precipitation and Stabilization:

    • Transfer a known volume (e.g., 100 µL) of plasma to a clean microcentrifuge tube on ice.

    • Add an equal volume of a cold 10% (w/v) metaphosphoric acid solution containing the this compound internal standard at a known concentration.[7]

    • Vortex briefly and incubate on ice for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

  • Final Sample Preparation for LC-MS Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject the sample immediately into the LC-MS system or store it in a refrigerated autosampler (e.g., 4°C) for a short period (up to 4 hours).[7]

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for ascorbic acid quantification.

Table 1: Example LC-MS/MS Method Parameters

ParameterValue/Description
LC Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)[7]
Mobile Phase Acidified aqueous solution (e.g., with formic or sulfuric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[7][16]
Flow Rate 0.4 - 0.8 mL/min[7]
Ionization Mode Negative Electrospray Ionization (ESI-)[16]
MRM Transition (Ascorbic Acid) m/z 175 -> 115 (quantifier), 175 -> 89 (qualifier)
MRM Transition (this compound) Dependent on the specific labeling pattern. For a fully labeled 13C6 standard, a precursor ion of m/z 181.10 might be used.

Table 2: Method Validation Data Examples

ParameterTypical Value Range
Linearity (R²) ≥ 0.99[17]
Lower Limit of Quantification (LLOQ) 0.05 - 1 µg/mL in plasma[16]
Intra-day Precision (%RSD) < 10%[3]
Inter-day Precision (%RSD) < 15%[3]
Accuracy (% Recovery) 85 - 115%[3]
Matrix Effect Should be assessed and minimized; compensated by the use of a stable isotope-labeled internal standard.[3]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing (Immediate, 4°C, Low Light) cluster_analysis Analysis blood_collection 1. Collect Blood (K2EDTA tube, on ice) centrifugation 2. Centrifuge to separate plasma blood_collection->centrifugation stabilization 3. Add MPA with This compound IS centrifugation->stabilization precipitation 4. Vortex & Incubate on Ice stabilization->precipitation final_centrifugation 5. Centrifuge to precipitate proteins precipitation->final_centrifugation supernatant_transfer 6. Transfer Supernatant to vial final_centrifugation->supernatant_transfer lcms_injection 7. Inject into LC-MS/MS System supernatant_transfer->lcms_injection troubleshooting_logic start Problem: Low Signal Intensity check_degradation Is sample handling and storage adequate? start->check_degradation check_ms Are MS parameters optimized? check_degradation->check_ms Yes improve_handling Solution: Improve sample prep (use stabilizers, ice, etc.) check_degradation->improve_handling No check_matrix Is there significant ion suppression? check_ms->check_matrix Yes optimize_ms Solution: Tune MS and verify MRM transitions check_ms->optimize_ms No improve_cleanup Solution: Enhance sample cleanup or dilute sample check_matrix->improve_cleanup Yes

References

avoiding auto-oxidation of L-Ascorbic acid-13C-2 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support to prevent the auto-oxidation of L-Ascorbic acid-13C-2 during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an isotopically labeled form of Vitamin C, used as a tracer in metabolic research and drug development. Like its unlabeled counterpart, it is highly susceptible to auto-oxidation, a process where it degrades upon exposure to oxygen and other environmental factors.[1][2][3] This degradation can lead to inaccurate experimental results.

Q2: What are the primary factors that cause the auto-oxidation of this compound?

A2: The primary factors that accelerate the degradation of this compound are:

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.[4][5]

  • High pH (alkaline conditions): The rate of oxidation increases significantly in alkaline solutions.[1][6][7]

  • Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as catalysts for oxidation.[2][8][9]

  • Exposure to Light: Ultraviolet (UV) radiation can induce photodegradation.[1][10][11]

  • Elevated Temperature: Higher temperatures increase the rate of degradation.[1][5][12]

Q3: What are the visible signs of this compound degradation?

A3: A common sign of oxidation is a color change in the solution. Initially colorless, a solution of L-Ascorbic acid may turn yellow or brown as it oxidizes. However, significant degradation can occur before any color change is visible. Therefore, it is crucial to follow preventative measures rather than relying on visual cues.

Q4: Can I use standard L-Ascorbic acid stability data for this compound?

A4: Yes, the isotopic labeling at the C-2 position does not significantly alter the chemical stability of the molecule. Therefore, stability data and preventative measures for standard L-Ascorbic acid are directly applicable to this compound.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration of the stock solution. Oxygen exposure, high pH, metal ion contamination, light exposure, or high temperature.Prepare fresh solutions using deoxygenated solvents under an inert atmosphere (e.g., nitrogen or argon). Store in amber vials at low temperatures (2-8°C). Use high-purity water and consider adding a chelating agent like EDTA.[12][14][15]
Inconsistent results between experimental replicates. Degradation of this compound during the experiment.Ensure all experimental steps are performed under conditions that minimize oxidation. This includes using deoxygenated buffers and media, and protecting samples from light.
Loss of compound confirmed by analytical methods (e.g., HPLC, LC-MS). Auto-oxidation has occurred.Review and optimize the entire experimental workflow to minimize exposure to oxygen, light, and catalytic metal ions. Implement the use of stabilizing agents as outlined in the protocols below.

Quantitative Data on L-Ascorbic Acid Stability

The stability of L-Ascorbic acid is highly dependent on the experimental conditions. The following tables summarize the impact of key factors on its degradation.

Table 1: Effect of pH on L-Ascorbic Acid Degradation

pH Relative Stability Comments
< 4.0HighThe acidic form is less prone to oxidation.[[“]]
4.0 - 5.0ModerateDegradation rate increases as pH approaches neutrality.[17]
5.0 - 6.0HigherA region of relative stability is often observed in this range.[18]
> 6.0LowThe ascorbate (B8700270) anion is highly susceptible to oxidation, especially in alkaline conditions.[1][6]

Table 2: Effect of Temperature on L-Ascorbic Acid Degradation in Solution

Temperature Degradation Rate Reference
4°CLowRefrigeration significantly slows down the oxidation process.[12]
25°C (Room Temp)ModerateDegradation is noticeable over several hours to days.[1]
37°CHighSignificant loss can occur within hours.[19]
> 50°CVery HighRapid degradation is expected.[17]

Experimental Protocols to Minimize Auto-Oxidation

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, deoxygenated water or buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH < 6.0)

  • Chelating agent (e.g., EDTA, 0.1 mM)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with airtight caps

Procedure:

  • Deoxygenate the solvent by sparging with an inert gas for at least 30 minutes.

  • In a clean, amber vial, dissolve the this compound powder in the deoxygenated solvent to the desired concentration.

  • If compatible with your experimental system, add a chelating agent like EDTA to a final concentration of 0.1 mM to sequester catalytic metal ions.[8]

  • Blanket the headspace of the vial with the inert gas before sealing tightly.

  • Store the stock solution at 2-8°C and protected from light.

  • For long-term storage, consider freezing aliquots at -20°C or -80°C. However, be mindful of freeze-thaw cycles which can introduce oxygen.

Protocol 2: Handling this compound During Cell Culture Experiments

Objective: To maintain the stability of this compound in cell culture media.

Materials:

  • Prepared this compound stock solution

  • Deoxygenated cell culture medium

  • Other stabilizing agents (optional, e.g., Glutathione (GSH))[19]

Procedure:

  • Pre-warm the required volume of cell culture medium in the incubator. To minimize oxygen exposure, do not leave the medium bottle open for extended periods.

  • Just before adding to the cells, spike the pre-warmed medium with the this compound stock solution to the final desired concentration.

  • If your experimental design allows, co-treatment with another antioxidant like Glutathione (GSH) can help regenerate ascorbic acid and enhance its stability.[8][19]

  • Minimize the exposure of the prepared medium to light by keeping it in the dark as much as possible.

  • For time-course experiments, consider replenishing the this compound at regular intervals to maintain a consistent concentration.

Visualizing Key Processes

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.

cluster_oxidation Auto-Oxidation Pathway cluster_factors Accelerating Factors L_Ascorbic_Acid This compound Ascorbate_Radical Ascorbate Radical L_Ascorbic_Acid->Ascorbate_Radical -e⁻, -H⁺ DHA Dehydroascorbic Acid (DHA) (Reversible) Ascorbate_Radical->DHA -e⁻, -H⁺ DKG 2,3-Diketogulonic Acid (Irreversible) DHA->DKG Hydrolysis Oxygen Oxygen Oxygen->L_Ascorbic_Acid Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->L_Ascorbic_Acid Light Light (UV) Light->L_Ascorbic_Acid High_pH High pH High_pH->L_Ascorbic_Acid Heat Heat Heat->L_Ascorbic_Acid

Caption: Auto-oxidation pathway of this compound and accelerating factors.

cluster_workflow Recommended Experimental Workflow start Start prep_solvent Deoxygenate Solvent (e.g., N₂ sparging) start->prep_solvent add_stabilizers Add Stabilizers (e.g., EDTA) prep_solvent->add_stabilizers dissolve_ascorbic Dissolve this compound (in amber vial) add_stabilizers->dissolve_ascorbic inert_atmosphere Blanket with Inert Gas dissolve_ascorbic->inert_atmosphere store Store at 2-8°C (Protected from light) inert_atmosphere->store use_promptly Use Promptly in Experiment store->use_promptly end End use_promptly->end

Caption: Workflow for preparing stable this compound solutions.

cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results or Visible Degradation check_oxygen Is the solvent deoxygenated and handled under inert gas? issue->check_oxygen check_ph Is the pH of the solution acidic to neutral (pH < 7)? check_oxygen->check_ph Yes re_evaluate Re-evaluate entire protocol for other sources of contamination or stress. check_oxygen->re_evaluate No check_metals Are you using high-purity water and a chelating agent (e.g., EDTA)? check_ph->check_metals Yes check_ph->re_evaluate No check_light_temp Are solutions protected from light and stored at a low temperature? check_metals->check_light_temp Yes check_metals->re_evaluate No solution_found Problem Resolved check_light_temp->solution_found Yes check_light_temp->re_evaluate No

Caption: Troubleshooting flowchart for this compound degradation issues.

References

improving the recovery of L-Ascorbic acid-13C-2 from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of L-Ascorbic acid-13C-2 from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often low in biological samples?

A1: L-Ascorbic acid, including its isotopic labels, is highly susceptible to degradation.[1][2][3] Several factors can contribute to low recovery:

  • Oxidation: Ascorbic acid is readily oxidized to dehydroascorbic acid (DHAA) and further irreversible products, a process accelerated by exposure to oxygen, light, and heat.[1][3][4]

  • pH Instability: It is more stable in acidic conditions; neutral or alkaline pH can promote degradation.[2][5]

  • Enzymatic Degradation: Endogenous enzymes like ascorbate (B8700270) oxidase in certain samples can degrade the analyte.[2]

  • Metal Ion Catalysis: The presence of metal ions, such as copper (Cu2+) and iron (Fe2+), can catalyze its oxidation.[4]

  • Improper Sample Handling and Storage: Delays in processing, exposure to ambient temperatures, and repeated freeze-thaw cycles can lead to significant losses.[1][6]

Q2: What is the most critical first step after collecting biological samples to ensure the stability of this compound?

A2: The most critical first step is immediate stabilization of the sample. This typically involves the addition of an acid precipitating agent that also serves as a stabilizer. Metaphosphoric acid (MPA) is widely recommended for this purpose as it effectively precipitates proteins and maintains a low pH, which is crucial for ascorbic acid stability.[2][7] Processing samples on ice and under reduced light conditions is also highly advised.[6]

Q3: Can I use this compound as an internal standard for quantifying endogenous L-Ascorbic acid?

A3: Yes, this compound is an ideal internal standard for the quantification of endogenous L-Ascorbic acid by LC-MS/MS.[1][8][9] Since it has the same chemical properties as the unlabeled analyte, it co-elutes and experiences similar extraction efficiency and matrix effects, allowing for accurate correction of any analyte loss during sample preparation and analysis.

Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?

A4: For long-term storage, samples should be stabilized, processed to an extract, and stored at -80°C.[6][10] This minimizes degradation over time. It is crucial to minimize the number of freeze-thaw cycles the samples undergo.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Analyte instability and degradation during sample processing.[3]Immediately stabilize the sample with an acidic solution like metaphosphoric acid (MPA) after collection.[2][7] Work on ice and protect samples from light throughout the procedure.[6] Consider adding a chelating agent like EDTA to the stabilization solution to bind metal ions.[1]
Incomplete protein precipitation leading to matrix interference.Optimize the ratio of the protein precipitation solvent (e.g., acetonitrile, MPA, or trichloroacetic acid) to the sample volume.[11][12] Ensure thorough vortexing and adequate centrifugation time and speed to completely pellet the proteins.
Adsorption of the analyte to labware.Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
High Variability Between Replicates Inconsistent sample handling and processing times.Standardize the workflow to ensure each sample is handled identically and for the same duration from collection to analysis.
Incomplete vortexing or mixing of the sample with the internal standard and stabilizing solution.Ensure vigorous and consistent vortexing for a set amount of time for all samples to guarantee homogeneity.
Fluctuation in instrument performance.Perform regular calibration and maintenance of the analytical instrument (e.g., LC-MS/MS). Check for system suitability before running the sample batch.
Peak Tailing or Poor Peak Shape in Chromatography Issues with the analytical column.Ensure the column is properly conditioned and has not exceeded its lifetime. Check for any blockages.
Inappropriate mobile phase composition or pH.Optimize the mobile phase composition and pH. L-Ascorbic acid analysis is typically performed under acidic conditions using a reverse-phase C18 column.[1][8]
Matrix effects from the biological sample.Improve the sample clean-up procedure. Consider solid-phase extraction (SPE) for complex matrices if protein precipitation alone is insufficient.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol details a common method for extracting this compound from plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma collected in EDTA tubes

  • This compound internal standard solution

  • 6% (w/v) Metaphosphoric acid (MPA) in water, ice-cold

  • Acetonitrile, ice-cold

  • Microcentrifuge tubes (1.5 mL, low-adsorption)

  • Centrifuge capable of 4°C

  • Vortex mixer

Procedure:

  • Immediately after blood collection, centrifuge the EDTA tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • In a 1.5 mL microcentrifuge tube on ice, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard solution.

  • Add 200 µL of ice-cold 6% MPA solution.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 700 µL of ice-cold acetonitrile.

  • Vortex again for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Tissue Homogenate

This protocol outlines the extraction from tissue samples.

Materials:

  • Tissue sample

  • This compound internal standard solution

  • 10% (w/v) Trichloroacetic acid (TCA) containing 1mM EDTA, ice-cold

  • Homogenizer

  • Microcentrifuge tubes (2 mL)

  • Centrifuge capable of 4°C

  • Vortex mixer

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube on ice.

  • Add 500 µL of ice-cold 10% TCA solution containing 1mM EDTA.

  • Add 10 µL of the this compound internal standard solution.

  • Homogenize the tissue sample on ice until no visible tissue fragments remain.

  • Vortex the homogenate for 30 seconds.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to a new tube for analysis.

Data Summary

The following tables summarize typical recovery and stability data for L-Ascorbic acid.

Table 1: Recovery of L-Ascorbic Acid from Plasma using Different Protein Precipitants

Precipitating Agent Typical Recovery (%) Reference
Metaphosphoric Acid (MPA)96.1
Trichloroacetic Acid (TCA)~95[12]
Perchloric AcidUnsuitable (significant degradation)
Acetonitrile92-103[1]

Table 2: Stability of L-Ascorbic Acid in Plasma Extracts under Different Conditions

Storage Condition Stabilizer Duration Analyte Decline (%) Reference
Cooled Autosampler (4°C)Metaphosphoric Acid10 hours2.8
Cooled Autosampler (4°C)Perchloric Acid10 hours7.3
Frozen Storage (-80°C)Processed Plasma5 months<10[10]

Visual Workflows and Pathways

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing (on ice) cluster_analysis Analysis cluster_data Data Processing Blood_Collection Blood Collection (EDTA tubes) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Tissue_Collection Tissue Collection (Snap-frozen) Homogenization Tissue Homogenization Tissue_Collection->Homogenization Spiking Spike with This compound IS Plasma_Separation->Spiking Homogenization->Spiking Stabilization Stabilization & Protein Precipitation (e.g., MPA) Spiking->Stabilization Centrifugation Centrifugation Stabilization->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Low Recovery Observed Check_Stabilization Was sample immediately stabilized with acid? Start->Check_Stabilization Check_Handling Were samples kept cold and protected from light? Check_Stabilization->Check_Handling Yes Solution_Stabilize Action: Implement immediate sample stabilization. Check_Stabilization->Solution_Stabilize No Check_Precipitation Was protein precipitation complete? Check_Handling->Check_Precipitation Yes Solution_Handling Action: Refine handling procedures (ice, low light). Check_Handling->Solution_Handling No Check_Instrument Is the LC-MS/MS system performing optimally? Check_Precipitation->Check_Instrument Yes Solution_Precipitation Action: Optimize precipitation solvent and ratio. Check_Precipitation->Solution_Precipitation No Solution_Instrument Action: Calibrate and run system suitability tests. Check_Instrument->Solution_Instrument No Resolved Problem Resolved Check_Instrument->Resolved Yes Solution_Stabilize->Resolved Solution_Handling->Resolved Solution_Precipitation->Resolved Solution_Instrument->Resolved

Caption: Troubleshooting flowchart for low recovery issues.

References

Technical Support Center: 13C-Labeled Ascorbic Acid Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 13C-labeled ascorbic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to poor cellular uptake in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for ascorbic acid uptake into cells?

A1: Mammalian cells accumulate vitamin C through two main transporter families:

  • Sodium-Dependent Vitamin C Transporters (SVCTs): Specifically, SVCT1 and SVCT2 actively transport the reduced form of vitamin C, ascorbic acid (Asc), into cells.[1][2][3][4][5] This process is sodium-dependent and allows for the accumulation of ascorbate (B8700270) against a concentration gradient.[2][6]

  • Glucose Transporters (GLUTs): Primarily GLUT1, GLUT3, and GLUT4, transport the oxidized form of vitamin C, dehydroascorbic acid (DHA).[1][2][7][8][9] Following transport, DHA is rapidly reduced back to ascorbic acid inside the cell.[1][6]

Q2: My cells are showing poor uptake of 13C-ascorbic acid. What are the potential causes?

A2: Several factors can contribute to low cellular uptake of 13C-ascorbic acid. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the experimental procedure. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: How can I be sure that the 13C-ascorbic acid I'm using is stable in my culture medium?

A3: Ascorbic acid is notoriously unstable in aqueous solutions and can readily oxidize, especially in the presence of trace metals like iron found in cell culture media.[10][11] This oxidation can lead to the formation of dehydroascorbic acid (DHA) and hydrogen peroxide, the latter of which can be cytotoxic.[10][11] It is highly recommended to prepare fresh solutions of ascorbic acid for each experiment and protect them from light.[12] You can assess the stability in your specific medium by collecting aliquots over your experimental time course and quantifying the remaining ascorbic acid using HPLC.[11]

Q4: Can the choice of cell line affect the uptake of 13C-ascorbic acid?

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving issues of poor 13C-ascorbic acid uptake.

Problem: Low Intracellular Concentration of 13C-Ascorbic Acid
Potential Cause Troubleshooting Steps Rationale
Degradation of 13C-Ascorbic Acid 1. Prepare fresh 13C-ascorbic acid solutions immediately before each experiment. 2. Protect solutions from light and heat.[12] 3. Consider using a more stable derivative like L-Ascorbic Acid 2-phosphate if compatible with your experimental goals.[12]Ascorbic acid is highly susceptible to oxidation, leading to a reduced concentration of the active compound available for uptake.[11]
Suboptimal Cell Health 1. Ensure cells are in the logarithmic growth phase and have high viability. 2. Check for signs of stress or contamination. 3. Optimize cell seeding density to avoid over-confluence, which can alter transporter expression.Healthy, actively dividing cells will have more robust transport mechanisms.
Low Transporter Expression 1. Verify the expression of SVCT1, SVCT2, and relevant GLUTs (GLUT1, GLUT3, GLUT4) in your cell line via qPCR or Western blotting. 2. If expression is low, consider using a different cell line known to have higher expression of these transporters.The abundance of transport proteins on the cell surface is a primary determinant of uptake efficiency.[2]
Incorrect Buffer Composition 1. Ensure the uptake buffer contains an adequate sodium concentration for SVCT-mediated transport.[13] 2. Maintain a physiological pH (around 7.4), as ascorbic acid transport can be pH-dependent.[13][14]SVCTs are sodium-ascorbate co-transporters, and their activity is dependent on the sodium gradient.[6]
Competition for Transporters 1. If targeting GLUT-mediated uptake of 13C-DHA, be aware that high glucose concentrations in the medium can compete for transport.[15] 2. For SVCT-mediated uptake, ensure there are no other substrates in the medium that could competitively inhibit the transporter.GLUTs transport both glucose and DHA, leading to competition.[15]
Inefficient Intracellular Trapping 1. For uptake via GLUTs, ensure the cells have sufficient intracellular reducing agents (e.g., glutathione) to convert 13C-DHA back to 13C-ascorbic acid.The rapid intracellular reduction of DHA to ascorbate maintains the concentration gradient, driving further uptake.[6]
Inaccurate Quantification Method 1. Validate your analytical method (e.g., LC-MS/MS or NMR) for sensitivity and accuracy in detecting 13C-labeled ascorbic acid.[16][17] 2. Ensure complete cell lysis and efficient extraction of the intracellular pool.Technical issues with the quantification assay can lead to an underestimation of intracellular concentrations.[16]

Experimental Protocols

Protocol 1: Quantification of Intracellular 13C-Ascorbic Acid using HPLC

This protocol is adapted from methodologies described for measuring intracellular ascorbic acid.[18][19]

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates)

  • 13C-labeled L-ascorbic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Metaphosphoric acid (MPA), 5% (w/v) in water, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with UV or electrochemical detection

Procedure:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Incubate the cells with the desired concentration of 13C-ascorbic acid in a suitable buffer or medium for the desired time at 37°C.

  • Cell Lysis and Extraction:

    • After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove extracellular 13C-ascorbic acid.

    • Add 500 µL of ice-cold 5% MPA to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intracellular 13C-ascorbic acid.

    • Analyze the supernatant using a validated HPLC method for ascorbic acid quantification. The retention time of 13C-ascorbic acid should be identical to that of an unlabeled ascorbic acid standard. Mass spectrometry can be used for confirmation.

  • Data Normalization:

    • Determine the protein concentration of the cell pellet (e.g., using a BCA assay) or perform a cell count from a parallel well to normalize the amount of intracellular 13C-ascorbic acid.

Visualizations

Signaling Pathways and Experimental Workflows

Ascorbic_Acid_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 13C-Ascorbic Acid 13C-Ascorbic Acid 13C-DHA 13C-DHA 13C-Ascorbic Acid->13C-DHA Oxidation SVCT SVCT1/2 13C-Ascorbic Acid->SVCT Na+ co-transport GLUT GLUT1/3/4 13C-DHA->GLUT Facilitated Diffusion Intracellular 13C-Ascorbic Acid Intracellular 13C-Ascorbic Acid SVCT->Intracellular 13C-Ascorbic Acid Intracellular 13C-DHA Intracellular 13C-DHA GLUT->Intracellular 13C-DHA Reduction Reduction (e.g., via Glutathione) Intracellular 13C-DHA->Intracellular 13C-Ascorbic Acid

Caption: Cellular uptake pathways for 13C-labeled ascorbic acid.

Troubleshooting_Workflow Start Poor 13C-Ascorbic Acid Uptake Check_Compound Verify Compound Stability (Prepare fresh, protect from light) Start->Check_Compound Check_Cells Assess Cell Health and Viability Check_Compound->Check_Cells Check_Protocol Review Experimental Protocol (Buffer, pH, incubation time) Check_Cells->Check_Protocol Check_Transporters Investigate Transporter Expression (qPCR, Western Blot) Check_Protocol->Check_Transporters Check_Quantification Validate Analytical Method (LC-MS/MS, NMR) Check_Transporters->Check_Quantification Resolved Uptake Improved Check_Quantification->Resolved

Caption: A logical workflow for troubleshooting poor cellular uptake.

References

Technical Support Center: Hyperpolarization of [1-13C]-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hyperpolarization protocols for [1-13C]-Ascorbic acid (AA).

Frequently Asked Questions (FAQs)

Q1: What are the typical polarization levels and T1 relaxation times I can expect for [1-13C]-Ascorbic acid?

A1: The achievable polarization and T1 values are highly dependent on the experimental conditions, particularly the pH of the dissolution medium and the magnetic field strength. At a lower pH (around 3.2), you can expect higher polarization. At physiological pH (around 7.0), a decrease in polarization is observed for [1-13C]-AA.[1][2][3][4][5][6][7]

Q2: Why is the pH of the dissolution medium so critical for the hyperpolarization of [1-13C]-Ascorbic acid?

A2: The hydroxyl group at the C3 position of ascorbic acid has a pKa of 4.2.[1][2][5] At physiological pH (7.0), this group is completely dissociated, which leads to a significant loss of polarization.[1][2][5] Therefore, maintaining a lower pH during and immediately after dissolution is crucial for maximizing the hyperpolarized signal. For in vivo experiments requiring a physiological pH, a rapid neutralization step just before injection is necessary.[1][2]

Q3: What is the role of the trityl radical and gadolinium chelate in the sample preparation?

A3: The trityl radical (e.g., OX063) is the source of free electrons whose high polarization is transferred to the ¹³C nucleus of ascorbic acid via microwave irradiation during the dynamic nuclear polarization (DNP) process.[1][2][8] A gadolinium chelate (e.g., Dotarem) is often added to the sample formulation to reduce the T1 relaxation time of the electrons, which can lead to a more efficient polarization transfer and ultimately a higher nuclear spin polarization.

Q4: What are suitable solvents for preparing the [1-13C]-Ascorbic acid sample for hyperpolarization?

A4: A common solvent mixture for [1-13C]-Ascorbic acid is a 60:40 water/glycerol solution.[1][2] For its oxidized form, [1-13C]-dehydroascorbic acid (DHA), dimethyl sulfoxide (B87167) (DMSO-d6) has been used.[1][2] The choice of solvent is critical to ensure the formation of a glassy, amorphous state upon cooling, which is essential for efficient DNP.[9]

Q5: How can I prepare the sodium salt of [1-13C]-Ascorbic acid?

A5: To prepare the sodium salt, [1-13C]-Ascorbic acid can be dissolved in a solution of NaOH, water, and DMSO.[10] It is important to use the minimum amount of NaOH necessary to achieve dissolution to avoid potential degradation.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polarization Level High pH of the sample or dissolution medium: The hydroxyl group at C3 of ascorbic acid has a pKa of 4.2, and its dissociation at higher pH leads to polarization loss.[1][2][5]Ensure the initial sample formulation and the dissolution buffer are at an acidic pH (e.g., ~3.2). For in vivo studies, perform a rapid neutralization step with a buffer (e.g., phosphate (B84403) buffer) immediately before injection.[1][2]
Suboptimal concentration of [1-13C]-AA, trityl radical, or gadolinium chelate: Incorrect concentrations can lead to inefficient polarization transfer.Optimize the concentrations based on established protocols. A typical starting point is 1.5 M [1-13C]-AA with 14.8 mM trityl radical (OX063) and 1.4 mM gadolinium chelate (Dotarem).[1][2]
Poor glassing of the sample: The formation of a crystalline rather than an amorphous glass during cooling can significantly reduce DNP efficiency.[9]Adjust the solvent composition (e.g., water/glycerol ratio) to promote glass formation. Ensure rapid cooling of the sample.[1][2][9]
Rapid Signal Decay (Short T1) High temperature of the dissolved sample: T1 relaxation is temperature-dependent.Ensure the dissolution and transfer process is as rapid as possible to minimize warming of the sample before MR acquisition.
Presence of paramagnetic impurities: Contaminants can shorten T1 relaxation times.Use high-purity reagents and solvents. The inclusion of a chelating agent like EDTA (e.g., 0.3 mM) in the dissolution buffer can help sequester paramagnetic metal ions.[10]
Inconsistent Results Degradation of [1-13C]-Ascorbic acid: Ascorbic acid is susceptible to oxidation.Prepare solutions fresh and protect them from light and air. The oxidized form, dehydroascorbic acid, can be prepared by air oxidation in the presence of a copper (II) acetate (B1210297) catalyst.[10][11]
Static electricity affecting weighing of lyophilized radicals: Trityl radicals are often lyophilized and can be affected by static.[9]Use an antistatic gun on plasticware and weighing containers to ensure accurate measurements.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the hyperpolarization of [1-¹³C]-Ascorbic Acid and its oxidized form, Dehydroascorbic Acid.

Table 1: Polarization and T1 Relaxation Times of [1-¹³C]-Labeled Ascorbic Acid (AA) and Dehydroascorbic Acid (DHA)

CompoundMagnetic Field (T)pHPolarization (%)T1 in vitro (s)T1 in vivo (s)
[1-¹³C]-Ascorbic Acid9.43.210.5 ± 1.3--
9.47.05.1 ± 0.615.9 ± 0.78.6 ± 0.7
3.07.03.6 ± 0.1--
[1-¹³C]-Dehydroascorbic Acid9.43.210.7 ± 1.3--
9.47.08.2 ± 1.120.5 ± 0.9-
3.04.55.9 ± 0.5--
3.04.5-57-

Data compiled from multiple sources.[1][2][3][4][5][6][7][10]

Experimental Protocols

1. Sample Preparation for DNP of [1-¹³C]-Ascorbic Acid

This protocol is adapted from studies demonstrating the hyperpolarization of [1-¹³C]-Ascorbic Acid.[1][2]

  • Objective: To prepare a sample of [1-¹³C]-Ascorbic Acid suitable for dynamic nuclear polarization.

  • Materials:

    • [1-¹³C]-Ascorbic Acid (e.g., from Omicron Biochemicals, Inc.)

    • Water (H₂O)

    • Glycerol

    • Trityl radical (OX063, e.g., from GE Healthcare)

    • Gadolinium chelate (Dotarem, e.g., from Guerbet)

  • Procedure:

    • Prepare a 1.5 M solution of [1-¹³C]-Ascorbic Acid in a 60:40 H₂O/glycerol mixture.

    • To this solution, add the trityl radical OX063 to a final concentration of 14.8 mM.

    • Add the gadolinium chelate Dotarem to a final concentration of 1.4 mM.

    • Vortex the sample until the radical and chelate are fully dissolved.

    • The sample is now ready for polarization in a DNP hyperpolarizer.

2. Dissolution and Neutralization for In Vivo Studies

This protocol outlines the steps for dissolving the hyperpolarized sample and preparing it for intravenous administration.[1][2]

  • Objective: To rapidly dissolve the frozen, hyperpolarized sample and adjust its pH to a physiological range for in vivo experiments.

  • Materials:

    • Hyperpolarized [1-¹³C]-Ascorbic Acid sample

    • Hot, deionized water (for dissolution)

    • Phosphate buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM)

  • Procedure:

    • Following polarization, rapidly dissolve the frozen sample in 5 mL of hot water. The resulting solution will have an acidic pH (~3.2).

    • For in vivo administration, immediately add 1 mL of the phosphate buffer to neutralize the sample.

    • This will yield a final solution with a pH and osmolality in the physiological range (pH 7.0–7.2; >310 mOsm/kg), preventing significant degradation and loss of polarization before injection.[1][2]

Visualizations

DNP_Workflow DNP Experimental Workflow for [1-13C]-Ascorbic Acid cluster_prep Sample Preparation cluster_dnp Hyperpolarization cluster_dissolution Dissolution & Neutralization cluster_acq Data Acquisition prep_AA [1-13C]-Ascorbic Acid mix Mix to 1.5M AA, 14.8mM Radical, 1.4mM Gd prep_AA->mix prep_solvent H2O/Glycerol (60:40) prep_solvent->mix prep_radical OX063 Radical prep_radical->mix prep_gd Dotarem (Gd Chelate) prep_gd->mix polarizer DNP Polarizer (~1.2 K, ~3-5 T) mix->polarizer mw Microwave Irradiation polarizer->mw Transfer Polarization dissolve Rapid Dissolution (Hot Water, pH ~3.2) mw->dissolve neutralize Neutralization (Phosphate Buffer, pH ~7.2) dissolve->neutralize For in vivo injection IV Injection neutralize->injection mri 13C MR Spectroscopy injection->mri

Caption: DNP workflow for [1-13C]-Ascorbic Acid.

Redox_Pathway Vitamin C Redox Cycling cluster_enzymes Reducing Systems AA Ascorbic Acid (AA) (Reduced Form) AFR Ascorbate Free Radical (AFR) AA->AFR Oxidation AFR->AA Reduction DHA Dehydroascorbic Acid (DHA) (Oxidized Form) AFR->DHA Oxidation DHA->AA Reduction DHA->AA Enzymatic Reduction DHA->AA GSH GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) NADPH NADPH NADP NADP+ GSH_System Glutathione System Thioredoxin_System Thioredoxin System

References

troubleshooting low signal intensity in hyperpolarized 13C imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hyperpolarized ¹³C imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during hyperpolarized ¹³C MRI experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low signal intensity and other problems during your experiments.

1. Why is my overall ¹³C signal-to-noise ratio (SNR) low?

Low SNR is a common issue in hyperpolarized ¹³C imaging and can stem from several factors throughout the experimental workflow. The primary reasons can be categorized into issues with the hyperpolarization process itself, problems with the injected probe, and suboptimal imaging parameters.

  • Suboptimal Hyperpolarization: The efficiency of the dynamic nuclear polarization (DNP) process is critical.[1][2][3] Factors such as the magnetic field strength, temperature, microwave irradiation power and frequency, and the choice of radical and solvent can all impact the final polarization level.[1][3][4] For instance, increasing the magnetic field from 3.35 T to 4.64 T can improve ¹³C polarization of pyruvic acid from 27% to 60%.[4]

  • Polarization Loss Post-Dissolution: The hyperpolarized state is transient and decays at a rate determined by the T1 relaxation time of the ¹³C nucleus.[1][2] Any delay or inefficient handling between the dissolution of the hyperpolarized sample and injection into the subject will result in significant signal loss. The T1 of [1-¹³C]pyruvate is approximately 67 seconds in solution at 3.0 T.[5] It is crucial to have a rapid and seamless workflow from the polarizer to the scanner.[2]

  • Probe-Related Issues: The concentration and purity of the injected ¹³C-labeled probe are important. Impurities can affect both the polarization process and the in vivo metabolic conversion.

  • Hardware and Acquisition Parameters: Improperly calibrated or malfunctioning hardware, such as the radiofrequency (RF) coils, can lead to poor signal reception.[2][6] Furthermore, suboptimal acquisition parameters, including flip angle, acquisition timing, and pulse sequence design, can significantly impact the detected signal.[4][7][8]

To address low SNR, a systematic evaluation of each step in the experimental process is necessary.

2. How can I optimize my imaging acquisition parameters to maximize signal?

Optimizing acquisition parameters is key to capturing the transient hyperpolarized signal effectively.

  • Acquisition Timing: The timing of image acquisition relative to the injection of the hyperpolarized probe is critical and organ-dependent.[4][8] The signal from the injected substrate (e.g., pyruvate) and its metabolic products (e.g., lactate (B86563), alanine (B10760859), bicarbonate) evolve differently over time.[7] Performing a non-spatially resolved dynamic scan prior to the main imaging study can help determine the optimal time window to capture the peak signal of the metabolite of interest.[4]

  • Flip Angle Strategy: Using a variable flip angle (VFA) scheme can help preserve the non-recoverable magnetization of the hyperpolarized probe over the course of the acquisition, leading to improved image quality and SNR.[7]

  • Pulse Sequence Selection: The choice of pulse sequence significantly impacts signal acquisition. Fast imaging techniques are necessary to capture the rapid metabolic processes.[5] Sequences like echo-planar spectroscopic imaging (EPSI) are designed for rapid acquisition.[4][7] The specific sequence should be chosen based on the experimental goals, balancing spatial, spectral, and temporal resolution.[9]

  • B₀ and B₁ Field Homogeneity: Poor B₀ shimming can lead to spectral broadening and reduced peak heights, thus lowering the SNR.[10] Inaccurate B₁ calibration results in incorrect flip angles, which can either saturate the signal prematurely or lead to inefficient excitation.[10] Regular phantom-based calibrations are essential to ensure field homogeneity and accurate flip angle delivery.[6]

3. My substrate (e.g., pyruvate) signal is strong, but my metabolite (e.g., lactate) signal is weak. What could be the cause?

This common scenario points towards issues with the biological system or the timing of the acquisition, rather than the initial hyperpolarization.

  • Metabolic Conversion Rates: The rate of conversion from the substrate to its metabolites can be influenced by the underlying physiology and pathology. In some tissues or disease states, the metabolic flux through a particular pathway may be inherently low.[11]

  • Acquisition Timing Mismatch: The peak signal for metabolites like lactate occurs later than the peak for the injected pyruvate.[7] If the acquisition window is too early, you may be missing the peak of the metabolite signal. As mentioned, dynamic scans can help optimize this timing. For example, in rat brain imaging, an acquisition start time of 22 seconds post-injection was found to be optimal for lactate and alanine, whereas 18 seconds was too early and captured signal predominantly from blood vessels.[8]

  • T₁ Relaxation: The hyperpolarized signal of both the substrate and the metabolite is constantly decaying. If the T₁ of the metabolite is particularly short, or if there is a significant delay in its production, the signal may have decayed substantially by the time of acquisition.

  • Off-Resonance Effects: Inaccurate referencing of the center frequency for metabolite excitation can lead to reduced signal.[12]

4. What are the key hardware considerations for successful hyperpolarized ¹³C imaging?

The specialized nature of hyperpolarized ¹³C imaging requires specific hardware and careful setup.

  • RF Coils: Dual-tuned ¹H/¹³C RF coils are highly recommended as they allow for both anatomical ¹H imaging and metabolic ¹³C imaging without repositioning the subject.[4] The coil design should be optimized for the specific anatomy being imaged to maximize SNR.[4] Regular quality control of the RF coils is important to ensure consistent performance.[6]

  • MRI System: The MRI scanner must have multi-nuclear capabilities to transmit and receive RF signals at the ¹³C Larmor frequency.[2][6] The gradient system performance is also a factor, as ¹³C imaging can be limited by gradient hardware.[13]

  • Polarizer Location: To minimize T₁ decay of the hyperpolarized probe, the DNP polarizer should be located in close proximity to the MRI scanner to allow for rapid transport and injection of the sample.[2]

Data Summary Tables

Table 1: Factors Influencing Hyperpolarized ¹³C Signal Intensity

CategoryFactorImpact on SignalMitigation Strategy
Hyperpolarization Magnetic Field StrengthHigher field generally increases polarization.Utilize higher field polarizers where available.[4]
TemperatureLower temperatures enhance polarization.Ensure polarizer reaches and maintains optimal low temperature (~1 K).[1]
Microwave IrradiationPower and frequency must be optimized for the specific sample.Calibrate microwave source regularly.
Sample & Injection T₁ Relaxation TimeLonger T₁ preserves signal for a longer duration.Choose probes with longer T₁ values; minimize time between dissolution and imaging.[1][2]
Probe ConcentrationHigher concentration can increase signal, but may also affect T₁.Optimize probe concentration during experimental design.
Injection Rate & Bolus ShapeAffects the arrival time and peak concentration of the probe in the target tissue.Standardize injection protocols for consistency.[4]
Acquisition Acquisition DelayCritical for capturing peak metabolite signals.Perform dynamic scans to determine optimal timing for the organ of interest.[4][8]
Flip AngleInappropriate flip angles can lead to signal saturation or inefficient excitation.Use a variable flip angle scheme and perform accurate B₁ calibration.[7][10]
B₀ ShimmingPoor shimming reduces spectral resolution and SNR.Perform careful shimming over the region of interest.[10]
RF Coil PerformanceMalfunctioning or poorly positioned coils reduce signal reception.Use appropriate coils for the application and perform regular quality control.[4][6]

Table 2: Optimized Acquisition Start Times for [1-¹³C]pyruvate in Rats

OrganOptimal Acquisition Start Time (post-injection)RationaleReference
Brain22 secondsMaximizes SNR for lactate and alanine from brain tissue, avoiding early signal from blood vessels.[8]
Kidney32 secondsHighest mean SNR for pyruvate, lactate, and alanine.[8]
Liver22 secondsHighest SNRs for all three metabolites.[8]

Experimental Protocols

Protocol 1: Dynamic Spectroscopy to Determine Optimal Acquisition Timing

This protocol is performed prior to the main imaging study to determine the time course of the hyperpolarized substrate and its metabolites in the region of interest.

  • Subject Preparation: Prepare the subject according to your approved animal protocol or human study guidelines. Position the subject in the MRI scanner.

  • Coil Placement: Position the dual-tuned ¹H/¹³C coil over the region of interest.

  • ¹H Imaging: Acquire anatomical ¹H images to confirm positioning.

  • Shimming: Perform automated or manual B₀ shimming over the volume of interest.

  • Hyperpolarized Probe Preparation: Prepare and dissolve the hyperpolarized ¹³C probe (e.g., [1-¹³C]pyruvate).

  • Dynamic ¹³C Spectroscopy:

    • Start the dynamic spectroscopy sequence immediately before injection.

    • Use a low flip angle (e.g., 5-10 degrees) to minimize signal saturation over time.

    • Acquire spectra with a temporal resolution of 2-3 seconds for approximately 60-90 seconds.

  • Data Analysis:

    • Process the acquired spectra to identify the peaks for the substrate and metabolites.

    • Plot the signal intensity of each peak over time.

    • Identify the time-to-peak for the metabolite of primary interest. This time will be used to center the acquisition window for subsequent imaging studies.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Polarization Dynamic Nuclear Polarization (DNP) Dissolution Rapid Dissolution & QC Polarization->Dissolution ~1-2 hours Injection Bolus Injection Dissolution->Injection < 30 seconds C13_Acq Dynamic ¹³C Metabolic Imaging Injection->C13_Acq Inject at start of sequence H1_Scout Anatomical ¹H Imaging (Scout & Localization) PreScan Pre-Scan Calibrations (B₀ Shim, B₁ Calibration) H1_Scout->PreScan PreScan->C13_Acq Recon Image Reconstruction C13_Acq->Recon Metabolite_Maps Metabolite Map Generation Recon->Metabolite_Maps Quant Kinetic Modeling & Quantification Metabolite_Maps->Quant

Caption: High-level workflow for a hyperpolarized ¹³C imaging experiment.

troubleshooting_logic Start Low Signal Intensity Detected Check_Polarization Is polarization level sufficient (check QC data)? Start->Check_Polarization Check_Workflow_Time Was time from dissolution to injection minimized? Check_Polarization->Check_Workflow_Time Yes Fix_Polarizer Troubleshoot Polarizer: - Check temperature & field - Verify microwave source - Check sample prep Check_Polarization->Fix_Polarizer No Check_Hardware Is hardware functioning correctly (coils, scanner)? Check_Workflow_Time->Check_Hardware Yes Optimize_Workflow Optimize Workflow: - Practice rapid injection - Ensure polarizer is close to scanner Check_Workflow_Time->Optimize_Workflow No Check_Acq_Params Are acquisition parameters (timing, flip angle) optimal? Check_Hardware->Check_Acq_Params Yes Fix_Hardware Troubleshoot Hardware: - Perform phantom scans - Check cable connections - Run system diagnostics Check_Hardware->Fix_Hardware No Optimize_Acq Optimize Acquisition: - Run dynamic spectroscopy for timing - Perform B₁ calibration - Adjust shim Check_Acq_Params->Optimize_Acq No Success Signal Intensity Improved Check_Acq_Params->Success Yes Fix_Polarizer->Start Optimize_Workflow->Start Fix_Hardware->Start Optimize_Acq->Start

Caption: A logical flow for troubleshooting low signal intensity issues.

References

strategies to enhance the stability of L-Ascorbic acid-13C-2 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of L-Ascorbic acid-13C-2 stock solutions. Given that the stability of isotopically labeled compounds is nearly identical to their unlabeled counterparts, the principles and data for L-Ascorbic acid are applied here. Specific storage recommendations for the labeled compound are also included.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of concentration in the stock solution. Oxidation due to dissolved oxygen: L-Ascorbic acid is highly susceptible to oxidation, which is accelerated by oxygen.[1][2]Use Degassed Solvents: Before dissolving the this compound, degas your solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum. • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).[3]
High storage temperature: Elevated temperatures significantly increase the degradation rate of L-Ascorbic acid.[4][5][6]Refrigerate or Freeze: Store stock solutions at low temperatures. For short-term storage (up to one month), refrigeration at -20°C is recommended. For long-term storage (up to six months), store at -80°C.[7]
Inappropriate pH: The stability of L-Ascorbic acid is pH-dependent. Degradation is generally faster at neutral to alkaline pH.[1][2]Use an Acidic Buffer: Prepare the stock solution in an acidic buffer (pH < 4). Metaphosphoric acid is an excellent stabilizing agent.
The solution turns yellow or brown. Formation of degradation products: The discoloration indicates the degradation of L-Ascorbic acid into compounds like 2,3-diketogulonic acid and subsequent products.[8]Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to prevent photo-degradation.[9] • Follow all stabilization strategies: Discoloration is a clear sign of degradation; review all points in this guide to minimize it.
Presence of metal ion contamination: Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for the oxidation of L-Ascorbic acid.[1][2][10]Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize metal ion contamination. • Add a Chelating Agent: Incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions.[11]
Inconsistent results in experiments using the stock solution. Ongoing degradation of the stock solution: If the stock solution is not properly stabilized, its concentration will decrease over time, leading to variability in experiments.Prepare Fresh Solutions: For critical experiments, prepare the this compound solution fresh on the day of use. • Aliquot and Freeze: If the solution needs to be stored, divide it into single-use aliquots to avoid repeated freeze-thaw cycles.[12]
Fluctuating pH of the solution: As L-Ascorbic acid degrades, it can alter the pH of an unbuffered solution.[5]Use a Buffered System: Always prepare your stock solution in a suitable buffer to maintain a constant pH.

Signaling Pathways and Experimental Workflows

L-Ascorbic Acid Degradation Pathway

L-Ascorbic Acid Degradation Pathway cluster_0 Aerobic Pathway L-Ascorbic Acid L-Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) L-Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation (+O2) 2,3-Diketogulonic Acid 2,3-Diketogulonic Acid Dehydroascorbic Acid (DHA)->2,3-Diketogulonic Acid Irreversible Hydrolysis Further Degradation Products (Oxalate, Threonate) Further Degradation Products (Oxalate, Threonate) 2,3-Diketogulonic Acid->Further Degradation Products (Oxalate, Threonate)

Caption: Aerobic degradation pathway of L-Ascorbic acid.

Troubleshooting Workflow for Unstable Solutions

Troubleshooting Workflow start Stock solution shows signs of degradation (e.g., color change, concentration loss) check_storage Check Storage Conditions start->check_storage check_preparation Check Preparation Protocol check_storage->check_preparation No temp_ok Temperature < -20°C? check_storage->temp_ok Yes solvent_ok Solvent degassed? check_preparation->solvent_ok Yes adjust_solvent Degas solvent before use check_preparation->adjust_solvent No light_ok Protected from light? temp_ok->light_ok Yes adjust_temp Adjust to recommended temperature (-20°C or -80°C) temp_ok->adjust_temp No light_ok->check_preparation Yes adjust_light Use amber vials or wrap in foil light_ok->adjust_light No ph_ok pH acidic (<4)? solvent_ok->ph_ok Yes solvent_ok->adjust_solvent No chelator_ok Chelator (EDTA) added? ph_ok->chelator_ok Yes adjust_ph Use an acidic buffer ph_ok->adjust_ph No solution_stable Solution should be stable. Monitor concentration regularly. chelator_ok->solution_stable Yes add_chelator Add a chelating agent chelator_ok->add_chelator No adjust_temp->temp_ok adjust_light->light_ok adjust_solvent->solvent_ok adjust_ph->ph_ok add_chelator->chelator_ok

Caption: A logical workflow to troubleshoot unstable stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade this compound in solution?

A1: The stability of L-Ascorbic acid is primarily affected by exposure to oxygen, heat, light, alkaline pH, and the presence of metal ions like copper and iron.[1][2][13]

Q2: What is the optimal pH for an this compound stock solution?

A2: L-Ascorbic acid is most stable in acidic conditions, ideally at a pH below 4.0. Using an acidic buffer or adding a stabilizing acid like metaphosphoric acid is highly recommended.[5][11]

Q3: How should I store my this compound stock solution?

A3: For optimal stability, stock solutions should be stored in airtight, light-protected containers (e.g., amber vials) under an inert atmosphere. Recommended storage temperatures are -20°C for short-term (up to one month) and -80°C for long-term storage (up to six months).[7][14]

Q4: Can I do anything to protect my solution from trace metal contamination?

A4: Yes. Adding a chelating agent like EDTA can bind to and inactivate catalytic metal ions, thereby enhancing the stability of the solution.[11] A mixture of EDTA and acetic acid has been shown to have a strong protective effect.[11]

Q5: Is there a difference between the aerobic and anaerobic degradation of L-Ascorbic acid?

A5: Yes. Aerobic degradation occurs in the presence of oxygen and is generally much faster.[6] Anaerobic degradation, which occurs in the absence of oxygen, is a slower process.[5] Both pathways lead to a loss of active L-Ascorbic acid.

Q6: How often should I check the concentration of my stock solution?

A6: For long-term studies, it is advisable to quantify the concentration of a new stock solution and then re-quantify an aliquot periodically (e.g., monthly) to ensure its integrity. For highly sensitive applications, preparing fresh solutions is the best practice.

Experimental Protocols

Protocol: Quantification of this compound by HPLC-UV

This protocol outlines a method for determining the concentration of this compound in a stock solution to assess its stability over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • Metaphosphoric acid

  • Methanol (B129727) (HPLC grade)

  • Symmetry C18 column (or equivalent)

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of methanol and an aqueous acidic solution. A common mobile phase is methanol-water-glacial acetic acid (30:69:1 v/v/v).[15]

  • Degas the mobile phase thoroughly before use.

3. Preparation of Standard Solutions:

  • Accurately weigh a small amount of this compound and dissolve it in the mobile phase to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the primary stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.

5. HPLC Conditions:

  • Column: Symmetry C18 (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 245 nm

  • Column Temperature: Ambient

6. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in your sample by using the regression equation from the calibration curve.

Quantitative Data Summary

Table 1: Effect of Temperature on L-Ascorbic Acid Degradation
TemperatureMatrixStorage DurationDegradation (%)
25°CGuava Juice (in dark)7 days23.4%
35°CGuava Juice (in dark)7 days56.4%
30°CSealed Container6 months15-18%
40°COpen Air6 months40-50%

Data compiled from multiple sources.[9][14]

Table 2: Effect of Stabilizing Agents on L-Ascorbic Acid in Aqueous Solution after 96 hours
Stabilizing AgentConcentrationRemaining L-Ascorbic Acid (%)
2% Metaphosphoric Acid2% (w/v)98.0%
1% Metaphosphoric Acid1% (w/v)95.5%
3% Orthophosphoric Acid3% (w/v)90.5%
2% Hydrochloric Acid2% (w/v)88.2%
1% Hydrochloric Acid1% (w/v)72.4%

Data from a study on stabilizing substances.[11]

References

Validation & Comparative

Validating L-Ascorbic Acid-13C-2 as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, providing a dynamic view of cellular processes. While ¹³C-glucose and ¹³C-glutamine are the workhorses of metabolic flux analysis (MFA), the unique biochemical roles of other essential molecules present an opportunity for more targeted and nuanced investigations. L-Ascorbic acid (Vitamin C), a critical antioxidant and cofactor for numerous enzymatic reactions, is one such molecule. This guide provides a comparative analysis of L-Ascorbic acid-¹³C-2 as a potential metabolic tracer, offering a framework for its validation and application, supported by existing experimental data for other stable isotope tracers and the known metabolism of ascorbic acid.

Principles of Metabolic Tracing with L-Ascorbic Acid-¹³C-2

L-Ascorbic acid-¹³C-2 is a stable isotope-labeled version of Vitamin C where the second carbon atom in the hexose-derived chain is a ¹³C isotope. When introduced into a biological system, this labeled ascorbic acid will participate in the same biochemical reactions as its unlabeled counterpart. By tracking the incorporation of the ¹³C label into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the metabolic fate of ascorbic acid and quantify the flux through pathways in which it is involved.

The primary advantage of using L-Ascorbic acid-¹³C-2 lies in its potential to probe specific enzymatic activities and redox pathways that are not as directly accessible with glucose or glutamine tracers. This includes its role as a cofactor for dioxygenases, such as prolyl and lysyl hydroxylases in collagen synthesis, and its function in antioxidant recycling pathways.

Comparative Analysis of Metabolic Traces

The selection of a metabolic tracer is contingent on the specific biological question being addressed. The following table provides a comparative overview of L-Ascorbic acid-¹³C-2 against the most commonly used metabolic tracers.

FeatureL-Ascorbic Acid-¹³C-2[U-¹³C₆]Glucose[U-¹³C₅]Glutamine
Primary Metabolic Pathways Traced Redox cycling, cofactor-dependent enzymatic reactions (e.g., hydroxylation), antioxidant pathways.Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle (via pyruvate), serine biosynthesis, nucleotide biosynthesis.TCA cycle (anaplerosis), amino acid metabolism, glutathione (B108866) synthesis, fatty acid synthesis (via citrate).
Key Advantages - Direct probe for ascorbate (B8700270) uptake, metabolism, and recycling.- Potential to quantify the activity of ascorbate-dependent dioxygenases.- Provides insights into cellular redox status.- Traces central carbon metabolism comprehensively.- Well-established methodologies and extensive literature.- Reveals contributions to a wide array of biosynthetic pathways.- Excellent for studying TCA cycle dynamics and anaplerotic flux.- Key tracer for nitrogen metabolism.- Important for understanding cancer cell metabolism.
Limitations - Limited direct entry into central carbon metabolism.- The metabolic network of ascorbate is less extensive than that of glucose or glutamine.- Fewer established protocols and comparative studies.- Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.- May not be the optimal tracer for resolving fluxes in all parts of the TCA cycle.- Does not label glycolytic intermediates directly.- Interpretation can be confounded by glutamine's multiple metabolic fates.
Recommended Applications - Studying the role of ascorbate in collagen synthesis and prolyl hydroxylase activity.[1][2][3][4]- Investigating antioxidant defense mechanisms and redox homeostasis.- Elucidating the transport and recycling of Vitamin C in different cell types.[5]- General metabolic screening and mapping of central carbon metabolism.- Quantifying flux through glycolysis and the PPP.- Assessing the contribution of glucose to biomass synthesis.- Analyzing TCA cycle dysfunction in disease models.- Tracing the metabolic fate of glutamine in highly proliferative cells.- Studying the interplay between carbon and nitrogen metabolism.

Experimental Protocols

While specific, validated protocols for using L-Ascorbic acid-¹³C-2 for metabolic flux analysis in cell culture are not yet widely published, methodologies from studies using other labeled forms of ascorbic acid and general ¹³C-MFA protocols can be adapted.

Protocol 1: L-[1-¹³C]Ascorbic Acid Tracing in Human Subjects (Adapted for In Vitro Use)

This protocol is based on a study that investigated Vitamin C absorption in humans and can be adapted for cell culture experiments to measure ascorbate uptake and initial metabolic fate.[6][7][8]

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • Prepare the labeling medium by supplementing ascorbate-free medium with a known concentration of L-Ascorbic acid-¹³C-2 (e.g., 50-100 µM).
  • Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
  • Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
  • Quench metabolism by adding ice-cold 80% methanol.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Lyse the cells by sonication or freeze-thaw cycles.
  • Centrifuge at high speed to pellet cell debris.
  • Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by GC-MS (as described in the human study):

  • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum concentrator.
  • Derivatize the dried metabolites to create volatile trimethylsilyl (B98337) esters.
  • Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of ascorbic acid and its metabolites.

Protocol 2: Proposed LC-MS/MS Method for L-Ascorbic Acid-¹³C-2 Metabolic Flux Analysis

This proposed protocol adapts standard LC-MS/MS methods for polar metabolites to the specific analysis of ¹³C-labeled ascorbic acid and its downstream products.

1. Cell Culture and Labeling:

  • Follow the cell culture and labeling procedure as described in Protocol 1.

2. Metabolite Extraction:

  • Follow the metabolite extraction procedure as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.
  • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
  • Mobile Phase B: 95% Acetonitrile, 5% Water
  • Gradient: A suitable gradient from high to low organic content to elute polar compounds.
  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method.
  • Precursor Ion (Q1): m/z for unlabeled ascorbic acid (175.02) and L-Ascorbic acid-¹³C-2 (176.02).
  • Product Ions (Q3): Select characteristic fragment ions for ascorbic acid (e.g., m/z 115.00, 87.01).
  • Monitor for the corresponding mass shifts in downstream metabolites.

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Calculate the fractional enrichment of ¹³C in ascorbic acid and its identified metabolites.
  • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes based on the labeling patterns.

Visualizing Ascorbic Acid Metabolism and Experimental Workflows

To better understand the potential applications of L-Ascorbic acid-¹³C-2, the following diagrams illustrate its metabolic pathway and a proposed experimental workflow for its validation.

Ascorbic_Acid_Metabolism cluster_uptake Cellular Uptake cluster_cell Intracellular Metabolism cluster_cofactor Cofactor Role Asc_out L-Ascorbic Acid (Extracellular) Asc_in L-Ascorbic Acid Asc_out->Asc_in SVCTs DHA_out Dehydroascorbic Acid (Extracellular) DHA_in Dehydroascorbic Acid DHA_out->DHA_in GLUTs MDHA Monodehydroascorbate Asc_in->MDHA Oxidation Prolyl_Hydroxylase Prolyl Hydroxylase (Fe³⁺) Asc_in->Prolyl_Hydroxylase Reduces Iron MDHA->Asc_in MDHA Reductase MDHA->DHA_in Oxidation DHA_in->Asc_in Reduction (GSH-dependent) Prolyl_Hydroxylase_active Prolyl Hydroxylase (Fe²⁺) Prolyl_Hydroxylase->Prolyl_Hydroxylase_active Proline Proline Hydroxyproline Hydroxyproline Proline->Hydroxyproline Hydroxylation Validation_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture Tracer_Incubation 2. Incubation with L-Ascorbic acid-¹³C-2 Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 5. Data Processing (Isotopologue Distribution) LCMS_Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Elucidation 7. Pathway Elucidation & Validation Flux_Analysis->Pathway_Elucidation

References

A Comparative Guide to L-Ascorbic Acid-13C-2 and Deuterated Ascorbic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopically labeled compounds are indispensable tools in this endeavor. This guide provides an objective comparison of two such invaluable tracers: L-Ascorbic acid-13C-2 and deuterated ascorbic acid. By examining their properties, applications, and the methodologies for their use, this document aims to assist in the selection of the optimal tracer for specific research needs.

Quantitative Data at a Glance

The choice between this compound and deuterated ascorbic acid often depends on the specific analytical technique and the research question at hand. Below is a summary of their key quantitative properties.

PropertyThis compoundDeuterated Ascorbic AcidKey Considerations
Molecular Weight Varies based on the number and position of 13C labels (e.g., 177.12 g/mol for one 13C)Varies based on the number and position of deuterium (B1214612) labelsThe mass shift is crucial for distinguishing the labeled compound from its endogenous counterpart in mass spectrometry.
Isotopic Purity Typically ≥98%Typically high, but can varyHigh isotopic purity is essential for accurate quantification and to minimize interference from unlabeled species.
Primary Applications Internal standard for quantitative analysis (LC-MS, GC-MS), metabolic flux analysis.[1]Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), studying kinetic isotope effects.[1]13C tracers directly follow the carbon backbone, while deuterium tracers can reveal information about hydrogen transfer reactions and redox metabolism.
Kinetic Isotope Effect (KIE) MinimalCan be significantThe larger mass of deuterium can slow down reactions where a C-H bond is broken, a phenomenon that can be exploited to study reaction mechanisms or enhance drug stability.

Core Distinctions and Experimental Considerations

The fundamental difference between this compound and deuterated ascorbic acid lies in the isotope used for labeling. 13C is a stable isotope of carbon, while deuterium (2H) is a stable isotope of hydrogen. This distinction has significant implications for their use in research.

This compound is an ideal tracer for following the carbon skeleton of ascorbic acid through metabolic pathways.[1] This makes it particularly valuable for metabolic flux analysis, where the goal is to map the flow of carbon atoms through a series of biochemical reactions.[1] When used as an internal standard in mass spectrometry, its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, leading to accurate quantification.[1]

Deuterated ascorbic acid , on the other hand, is used to track the fate of hydrogen atoms. This can provide unique insights into redox reactions involving ascorbic acid. A significant aspect of deuterium labeling is the potential for a kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to a slower rate for reactions that involve the breaking of this bond. This effect can be a powerful tool for studying enzyme mechanisms and can also be used to create "heavy drugs" with altered metabolic profiles.

Experimental Protocols

General Workflow for Stable Isotope Tracing in Cell Culture

This protocol outlines the general steps for a stable isotope tracing experiment using either this compound or deuterated ascorbic acid in cultured cells.

G cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Sample Analysis A Seed cells and grow to desired confluency B Replace normal medium with isotope-labeled medium containing This compound or Deuterated Ascorbic Acid A->B C Incubate for a defined period to allow for tracer uptake and metabolism B->C D Quench metabolism by rapidly washing with ice-cold saline C->D E Lyse cells and extract metabolites using a cold solvent (e.g., 80% methanol) D->E F Centrifuge to pellet cell debris E->F G Collect the supernatant containing the metabolites F->G H Dry the metabolite extract G->H I Reconstitute in a suitable solvent for analysis H->I J Analyze by LC-MS or NMR to determine isotopic enrichment I->J

Figure 1: A generalized workflow for in vitro stable isotope tracing experiments. This process is applicable for both 13C-labeled and deuterated ascorbic acid to study cellular metabolism.
Protocol for Ascorbic Acid Quantification using LC-MS with a 13C-Labeled Internal Standard

This protocol is adapted for the quantification of ascorbic acid in biological samples.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of this compound internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 100% mobile phase B over several minutes.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

      • MRM Transition for Ascorbic Acid: m/z 175 -> 115

      • MRM Transition for this compound: m/z 177 -> 117 (assuming two 13C labels)

    • Quantification: The concentration of ascorbic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Role of Ascorbic Acid

Ascorbic Acid Biosynthesis and Recycling

The following diagram illustrates the major pathway for ascorbic acid synthesis in plants and the recycling of its oxidized form, dehydroascorbate.

G cluster_0 Biosynthesis cluster_1 Recycling D-Glucose D-Glucose GDP-D-Mannose GDP-D-Mannose D-Glucose->GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose L-Galactose L-Galactose GDP-L-Galactose->L-Galactose L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid Monodehydroascorbate Monodehydroascorbate L-Ascorbic Acid->Monodehydroascorbate Monodehydroascorbate->L-Ascorbic Acid MDHAR Dehydroascorbate Dehydroascorbate Monodehydroascorbate->Dehydroascorbate Dehydroascorbate->L-Ascorbic Acid DHAR

Figure 2: Simplified pathway of L-ascorbic acid biosynthesis and recycling. DHAR: Dehydroascorbate Reductase, MDHAR: Monodehydroascorbate Reductase.
Ascorbic Acid in Antioxidant Signaling

Ascorbic acid plays a crucial role in mitigating oxidative stress. The diagram below depicts its involvement in the antioxidant defense system.

G ROS Reactive Oxygen Species (ROS) AA L-Ascorbic Acid ROS->AA Oxidation CellularDamage Oxidative Cellular Damage ROS->CellularDamage Causes DHA Dehydroascorbic Acid AA->DHA Donates electrons AA->CellularDamage Prevents GSH Glutathione (reduced) DHA->GSH Recycled by GSSG Glutathione (oxidized) GSH->GSSG Oxidized to GSSG->GSH Reduced by NADPH

Figure 3: The role of L-ascorbic acid in the antioxidant signaling network. It directly neutralizes ROS and is recycled in a glutathione-dependent manner.

Conclusion

Both this compound and deuterated ascorbic acid are powerful tools for researchers. The choice between them is not about which is superior overall, but which is better suited for a specific application. For tracing carbon metabolism and for use as a co-eluting internal standard in mass spectrometry, this compound is often the preferred choice. For investigating reaction mechanisms, studying kinetic isotope effects, or probing redox metabolism, deuterated ascorbic acid offers unique advantages. A thorough understanding of the principles behind each labeling strategy is crucial for designing robust experiments and obtaining high-quality, interpretable data.

References

A Head-to-Head Comparison of L-Ascorbic Acid-13C-2 and 14C-Ascorbic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo metabolic studies, the choice of an appropriate isotopic tracer for L-ascorbic acid (Vitamin C) is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of L-Ascorbic acid-13C-2 (a stable isotope) and 14C-ascorbic acid (a radioisotope), supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your research needs.

The fundamental difference between ¹³C and ¹⁴C lies in their isotopic nature. ¹³C is a stable, non-radioactive isotope of carbon, whereas ¹⁴C is a radioactive isotope that undergoes beta decay.[1] This distinction dictates their detection methods, safety considerations, and ultimately, their suitability for different experimental designs.[1]

Quantitative Performance Comparison

To facilitate a clear understanding of the practical differences between these two tracers, the following table summarizes key quantitative performance metrics.

FeatureThis compound (Stable Isotope)14C-Ascorbic acid (Radioisotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]Liquid Scintillation Counting (LSC), Autoradiography.[1][2]
Sensitivity Lower; requires higher enrichment levels. NMR sensitivity is inherently low.[1]Higher; can detect very small quantities of labeled molecules.[1][2]
Resolution High; MS provides mass isotopomer distribution, and NMR provides positional information within the molecule.[1][3]Lower; typically measures total radioactivity in a sample, providing no direct structural information.[1][2]
Information Richness High; provides detailed information on metabolic pathways and flux analysis.[1][4]Lower; primarily indicates the presence and quantity of the label.
Safety Non-radioactive, posing no radiation risk.[1][5]Radioactive, requiring specialized handling, licensing, and disposal procedures.[1][6][7]
In Vivo Human Studies Generally permissible and widely used.[1][8][9]Restricted due to radioactivity.[1]
Cost Labeled compounds can be expensive; instrumentation (MS, NMR) is a significant investment.[1]Labeled compounds can be less expensive, but costs for radioactive handling and disposal are high.[1][2]
Half-life Stable.5,730 years.[6]

Experimental Protocols

The choice of tracer dictates the experimental methodology. Below are generalized protocols for in vivo studies using either this compound or 14C-ascorbic acid.

Protocol 1: In Vivo Metabolism Study using this compound

Objective: To trace the metabolic fate of ascorbic acid and its incorporation into downstream metabolites in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimate animals to the experimental conditions for a week. For studies on ascorbic acid metabolism, it's crucial to use animals that cannot synthesize their own Vitamin C, such as guinea pigs or Gulo-/- mice.

  • Tracer Administration: Administer a known dose of this compound orally or via intraperitoneal injection. The dosage will depend on the specific research question and the sensitivity of the detection instrument.

  • Sample Collection: At predetermined time points, collect biological samples such as blood, urine, and tissues of interest (e.g., liver, brain).[10]

  • Metabolite Extraction: Immediately process the collected tissues to quench metabolic activity, followed by extraction of metabolites using appropriate solvent systems (e.g., methanol/chloroform/water).

  • Sample Analysis (LC-MS/MS or NMR):

    • LC-MS/MS: Separate the extracted metabolites using liquid chromatography and analyze them with a mass spectrometer to detect the incorporation of ¹³C into ascorbic acid and its metabolites.[11][12] This technique provides high sensitivity and allows for the identification of multiple labeled compounds.

    • NMR Spectroscopy: Analyze the samples using ¹³C NMR to determine the specific position of the ¹³C label within the ascorbic acid molecule and its metabolites.[4][13][14] This provides detailed structural information and insights into metabolic pathways.[4]

  • Data Analysis: Analyze the mass isotopomer distribution or NMR spectral data to quantify the enrichment of ¹³C in different metabolites and calculate metabolic fluxes.

Protocol 2: In Vivo Distribution Study using 14C-Ascorbic Acid

Objective: To determine the tissue distribution and excretion of ascorbic acid in a rodent model.

Methodology:

  • Radioisotope Handling: All procedures must be conducted in a licensed facility with appropriate personal protective equipment and radiation shielding.

  • Animal Acclimatization: As in Protocol 1.

  • Tracer Administration: Administer a known dose and specific activity of 14C-ascorbic acid, typically intravenously or intraperitoneally.[15]

  • Sample Collection: At various time intervals, collect blood, urine, feces, and specific organs.[15]

  • Sample Preparation and Analysis:

    • Liquid Scintillation Counting (LSC): Homogenize tissue samples and decolorize if necessary. Add the homogenate or liquid samples (plasma, urine) to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter to quantify the amount of ¹⁴C in each sample.[6]

    • Whole-Body Autoradiography: For a visual representation of distribution, freeze the animal at a specific time point and prepare thin whole-body sections. Expose these sections to X-ray film or a phosphor imager to visualize the localization of the ¹⁴C label.[15]

  • Data Analysis: Calculate the percentage of the administered dose in each tissue and fluid to determine the biodistribution and excretion profile of ascorbic acid.

Visualization of Key Concepts

Logical Workflow for Tracer Selection

start Start: In Vivo Ascorbic Acid Study question1 Is detailed metabolic pathway and flux analysis required? start->question1 question2 Is the study on human subjects? question1->question2 No use_13C Use this compound question1->use_13C Yes question3 Is high sensitivity for detecting trace amounts the primary concern? question2->question3 No question2->use_13C Yes use_14C Use 14C-Ascorbic acid question3->use_14C Yes consider_13C Consider this compound (Safer but may require higher doses) question3->consider_13C No consider_14C Consider 14C-Ascorbic acid (Higher sensitivity but radioactive) consider_13C->use_13C cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results animal_prep Animal Model Preparation (e.g., Gulo-/- mice) admin Tracer Administration (Oral, IV, IP) animal_prep->admin tracer_prep Tracer Preparation (this compound or 14C) tracer_prep->admin sampling Time-course Sample Collection (Blood, Urine, Tissues) admin->sampling extraction Metabolite Extraction sampling->extraction detection Detection & Quantification (MS, NMR, LSC, Autoradiography) extraction->detection data_analysis Data Analysis (Flux, Distribution, Excretion) detection->data_analysis interpretation Biological Interpretation data_analysis->interpretation ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, OH) Cellular_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Ascorbic_Acid->ROS donates electrons to neutralize DHA Dehydroascorbic Acid (Oxidized Vitamin C) Ascorbic_Acid->DHA is oxidized to DHA->Ascorbic_Acid is reduced back to Recycling Enzymatic Recycling (e.g., by Dehydroascorbate Reductase) Recycling->DHA catalyzes reduction of

References

Synthetic vs. Natural L-Ascorbic Acid: A Comparative Review of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

While the specific isotopic tracer L-Ascorbic acid-13C-2 was not identified in the reviewed literature for direct comparative bioavailability studies between synthetic and natural vitamin C, a significant body of research has explored this topic using other methodologies. The overwhelming consensus from human studies is that synthetic L-ascorbic acid is chemically identical and equally bioavailable to L-ascorbic acid derived from natural food sources. [1][2][3][4]

This guide provides a comprehensive comparison of the bioavailability of synthetic versus natural L-ascorbic acid, presenting data from key human clinical trials, detailing the experimental protocols used to assess bioavailability, and illustrating the typical workflow of such studies.

Key Findings from Comparative Bioavailability Studies

Numerous human studies have investigated whether the bioavailability of vitamin C differs when consumed as a synthetic supplement versus as a component of whole foods. These studies have consistently shown no significant differences in bioavailability, regardless of the study design or the population group.[1][5] While some animal studies have suggested potential differences, these findings have not been replicated in humans.[2][6]

Factors that can influence vitamin C bioavailability include the dose administered and the individual's vitamin C status.[7] At moderate dietary intakes of 30 to 180 mg/day, approximately 70% to 90% of vitamin C is absorbed.[7] However, at doses above 1 g/day , absorption decreases to less than 50%.[7]

The presence of other compounds in fruits and vegetables, such as bioflavonoids, was once thought to enhance the bioavailability of vitamin C. However, the majority of clinical studies have not supported this hypothesis, showing no significant difference in ascorbic acid absorption when consumed with flavonoids.[3]

Comparative Data from Human Clinical Trials

The following table summarizes the findings of key human studies comparing the bioavailability of synthetic and natural sources of vitamin C.

Study ReferenceVitamin C Source (Natural)Vitamin C Form (Synthetic)DosageStudy PopulationKey Bioavailability Parameters MeasuredConclusion
Carr et al.[6]KiwifruitChewable Vitamin C tablet50 mg/day36 young non-smoking adult malesPlasma, urine, semen, leukocytes, and skeletal muscle ascorbate (B8700270) levelsNo significant differences in vitamin C bioavailability between the two groups in any of the fluid, cell or tissue samples tested.[6]
Mangels et al. (as cited in Carr et al.[1])Various fruits and vegetablesSynthetic ascorbic acidVariedNot specifiedPlasma and/or urine bioavailabilityLittle difference in bioavailability between synthetic vitamin C and that from different fruits, fruit juices, and vegetables.[1]
Pelletier et al. (as cited in Carr et al.[6])Orange juiceSynthetic vitamin C (with and without rutin)75 mg (single dose)Not specifiedLeukocyte ascorbate uptakeNo difference in leukocyte ascorbate uptake between synthetic vitamin C and that from orange juice.[6]
Nelson et al. (as cited in Carr et al.[1])Not specifiedSynthetic ascorbic acidNot specifiedNot specifiedPlasma and/or urine bioavailabilityNo significant differences between synthetic and natural vitamin C.[1]

Experimental Protocols for Assessing Vitamin C Bioavailability

The determination of vitamin C bioavailability in human studies typically involves the administration of a specific dose of either synthetic or natural vitamin C, followed by the collection and analysis of biological samples over a set period.

Subject Recruitment and Dietary Control:
  • Inclusion/Exclusion Criteria: Healthy, non-smoking individuals are often recruited. Exclusion criteria may include the use of vitamin C supplements or medications that could interfere with its metabolism.

  • Dietary Records: Participants are often required to maintain detailed food and beverage records to monitor their baseline dietary vitamin C intake.[6]

  • Washout Period: In crossover studies, a washout period is implemented between interventions to ensure that the effects of the previous treatment do not carry over.

Vitamin C Administration:
  • Source: The natural source of vitamin C is typically a whole food, such as kiwifruit or orange juice, with a known ascorbic acid content.[3][6] The synthetic vitamin C is usually administered as a powder, capsule, or tablet.[3][6]

  • Dosage: Doses are carefully controlled to be equivalent between the natural and synthetic forms.

Sample Collection:
  • Blood: Venous blood samples are collected at baseline and at various time points after administration to measure plasma and leukocyte vitamin C concentrations.[6][7]

  • Urine: 24-hour urine collections are often used to measure the excretion of unmetabolized ascorbic acid.[8]

  • Tissues: In some studies, tissue biopsies (e.g., skeletal muscle) may be taken to assess vitamin C levels in specific tissues.[6]

Analytical Methods for Vitamin C Quantification:
  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for measuring ascorbic acid concentrations in biological samples.[9]

  • Spectrophotometry: This method relies on the color absorption of vitamin C to determine its concentration.[10]

  • Titration Methods: Redox titration, often using iodine, can be used to determine the amount of vitamin C in a sample.[11] The endpoint is indicated by a color change.[11]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for a vitamin C bioavailability study.

bioavailability_workflow cluster_study_design Study Design & Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Subject Recruitment Subject Recruitment Dietary Control & Records Dietary Control & Records Subject Recruitment->Dietary Control & Records Baseline Sampling Baseline Sampling Dietary Control & Records->Baseline Sampling Administration of\nSynthetic Vitamin C Administration of Synthetic Vitamin C Baseline Sampling->Administration of\nSynthetic Vitamin C Administration of\nNatural Vitamin C Administration of Natural Vitamin C Baseline Sampling->Administration of\nNatural Vitamin C Time-course\nBlood Sampling Time-course Blood Sampling Administration of\nSynthetic Vitamin C->Time-course\nBlood Sampling Administration of\nNatural Vitamin C->Time-course\nBlood Sampling 24-hour\nUrine Collection 24-hour Urine Collection Time-course\nBlood Sampling->24-hour\nUrine Collection Sample Processing Sample Processing 24-hour\nUrine Collection->Sample Processing Vitamin C Quantification\n(e.g., HPLC) Vitamin C Quantification (e.g., HPLC) Sample Processing->Vitamin C Quantification\n(e.g., HPLC) Data Analysis Data Analysis Vitamin C Quantification\n(e.g., HPLC)->Data Analysis

Caption: A typical experimental workflow for a human vitamin C bioavailability study.

signaling_pathway cluster_intake Oral Intake cluster_absorption Intestinal Absorption cluster_circulation Circulation & Tissue Uptake Synthetic L-Ascorbic Acid Synthetic L-Ascorbic Acid Intestinal Lumen Intestinal Lumen Synthetic L-Ascorbic Acid->Intestinal Lumen Natural L-Ascorbic Acid\n(from food matrix) Natural L-Ascorbic Acid (from food matrix) Natural L-Ascorbic Acid\n(from food matrix)->Intestinal Lumen SVCT1 SVCT1 (Sodium-dependent Vitamin C Transporter 1) Intestinal Lumen->SVCT1 Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) Intestinal Lumen->Dehydroascorbic Acid (DHA) Oxidation Bloodstream (Plasma) Bloodstream (Plasma) SVCT1->Bloodstream (Plasma) GLUTs GLUTs (Glucose Transporters) GLUTs->Bloodstream (Plasma) Reduction to Ascorbic Acid Dehydroascorbic Acid (DHA)->GLUTs SVCT2 SVCT2 (Sodium-dependent Vitamin C Transporter 2) Bloodstream (Plasma)->SVCT2 Target Tissues\n(e.g., Leukocytes, Brain) Target Tissues (e.g., Leukocytes, Brain) SVCT2->Target Tissues\n(e.g., Leukocytes, Brain)

Caption: Simplified pathway of L-ascorbic acid absorption and transport in the body.

References

Cross-Validation of L-Ascorbic Acid-13C-2 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled compounds is paramount for robust pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of analytical methods for the quantification of L-Ascorbic acid-13C-2, a critical tracer in vitamin C research. We present a cross-validation perspective by comparing the performance of leading analytical techniques, supported by experimental data and detailed protocols.

The use of this compound allows for the precise differentiation between endogenous and exogenously administered vitamin C, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME). The choice of analytical method is critical for generating reliable data. This guide explores the methodologies of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this stable isotope-labeled compound.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of each method based on validated studies.

Table 1: Performance Characteristics of HPLC-UV for Ascorbic Acid Quantification
ParameterReported ValuesReference
Linearity Range 3.9 - 500 µg/mL[1]
Limit of Detection (LOD) 0.6 µg/mL[2]
Limit of Quantification (LOQ) 1.8 µg/mL[2]
Accuracy (% Recovery) 88 - 108%[2]
Precision (% RSD) < 5.1%[2]
Table 2: Performance Characteristics of LC-MS/MS for Ascorbic Acid Quantification
ParameterReported ValuesReference
Linearity Range 0.1 ng/mL - 20 µg/mL[1]
Limit of Detection (LOD) 6.25 ng/mL (AA), 12.5 ng/mL (DHAA)[3]
Limit of Quantification (LOQ) 10 ng/mL (AA), 50 ng/mL (DHAA)[3]
Accuracy (% Recovery) 80 - 120%[4]
Precision (% RSD) Intra-day: 2.5 - 13.7%, Inter-day: 6.3 - 12.2%[4]
Table 3: Performance Characteristics of Other Relevant Methods
MethodParameterReported ValuesReference
GC-MS ApplicationMeasurement of 13C-isotope enrichment of plasma ascorbate.[5]
1H-NMR Limit of Detection (LOD)0.05 mg/mL[6]
Limit of Quantification (LOQ)0.15 mg/mL[6]
UV-Vis Spectrophotometry Linearity Range10 - 18 ppm (r² = 0.995)[7]
Limit of Detection (LOD)0.429 ppm[7]
Limit of Quantification (LOQ)1.3 ppm[7]
Accuracy (% Recovery)103.5%[7]
Precision (% RSD)0.1260%[7]

Experimental Workflows and Logical Comparisons

To visualize the analytical processes, the following diagrams illustrate a general experimental workflow for this compound quantification and a comparison of the different analytical approaches.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Stabilization Stabilization (e.g., Metaphosphoric Acid) SampleCollection->Stabilization Extraction Extraction of Ascorbic Acid Stabilization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV Extraction->HPLC_UV LC_MS LC-MS/MS Extraction->LC_MS NMR NMR Extraction->NMR GC_MS GC-MS Derivatization->GC_MS Chromatogram Chromatogram/ Spectrum Acquisition HPLC_UV->Chromatogram LC_MS->Chromatogram GC_MS->Chromatogram NMR->Chromatogram Quantification Quantification (Isotope Dilution) Chromatogram->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

Method_Comparison cluster_Chromatography Chromatography-Based Methods cluster_Spectroscopy Spectroscopy-Based Method Start Quantification of This compound HPLC HPLC-UV Start->HPLC LC_MS LC-MS/MS Start->LC_MS GC_MS GC-MS Start->GC_MS NMR NMR Start->NMR HPLC_Adv HPLC_Adv HPLC->HPLC_Adv Advantages: Cost-effective, simple. HPLC_Disadv HPLC_Disadv HPLC->HPLC_Disadv Disadvantages: Lower sensitivity, potential for interference. LC_MS_Adv LC_MS_Adv LC_MS->LC_MS_Adv Advantages: High sensitivity & selectivity, structurally specific. LC_MS_Disadv LC_MS_Disadv LC_MS->LC_MS_Disadv Disadvantages: Higher cost, matrix effects. GC_MS_Adv GC_MS_Adv GC_MS->GC_MS_Adv Advantages: High resolution, established libraries. GC_MS_Disadv GC_MS_Disadv GC_MS->GC_MS_Disadv Disadvantages: Requires derivatization, potential for thermal degradation. NMR_Adv NMR_Adv NMR->NMR_Adv Advantages: Non-destructive, provides structural information. NMR_Disadv NMR_Disadv NMR->NMR_Disadv Disadvantages: Lower sensitivity, requires higher concentrations.

Caption: Comparison of analytical methods for this compound quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation:

    • Samples are extracted with an acidic solution, commonly metaphosphoric acid, to precipitate proteins and stabilize ascorbic acid.[2]

    • Centrifugation is performed to separate the supernatant containing the analyte.

    • The supernatant is filtered prior to injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution with an organic modifier (e.g., methanol) and an acid (e.g., acetic acid) is common. A typical composition is water with acetic acid: methanol (B129727) (95:5 v/v).

    • Flow Rate: A flow rate of around 0.9 mL/min is often employed.

    • Detection: UV detection is performed at a wavelength of approximately 245 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Extraction is performed using a solution containing a chelating agent like EDTA to prevent degradation of ascorbic acid.[3]

    • Protein precipitation is achieved using agents like acetonitrile.

    • The sample is centrifuged, and the supernatant is diluted as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column suitable for UHPLC is often used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing formic acid, is a common mobile phase.

    • Detection: Mass spectrometry is performed in negative electrospray ionization (ESI) mode.

  • Mass Spectrometry Parameters:

    • For this compound, specific precursor and product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and accurate quantification. The deprotonated molecular ion [M-H]⁻ for unlabeled ascorbic acid is at m/z 175.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization:

    • Following extraction, ascorbic acid is converted to a volatile derivative, typically through silylation, to make it suitable for GC analysis.

  • Chromatographic and Mass Spectrometry Conditions:

    • A specific GC column and temperature program are used to separate the derivatized ascorbic acid.

    • Mass spectrometry is used to measure the 13C-isotope enrichment by monitoring the specific mass-to-charge ratios of the derivatized analyte.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Samples are extracted and purified to remove interfering substances.

    • The purified extract is dissolved in a suitable deuterated solvent for NMR analysis.

  • NMR Analysis:

    • Quantitative 13C NMR is performed to determine the relative abundance of the 13C isotope at specific carbon positions in the ascorbic acid molecule.[6]

    • 1H-NMR can also be used for quantification, with reported LOD and LOQ of 0.05 and 0.15 mg/mL, respectively.[6]

Role in Elucidating Signaling Pathways

L-Ascorbic acid is a vital cofactor for numerous enzymes and a potent antioxidant, playing a crucial role in various cellular signaling pathways. While direct studies using this compound to trace these pathways are emerging, the accurate quantification of this tracer is the first step in understanding its metabolic fate in processes such as:

  • Collagen Synthesis: Ascorbic acid is essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen, a critical step in collagen formation.

  • Neurotransmitter Synthesis: It is a cofactor for dopamine-β-hydroxylase, which converts dopamine (B1211576) to norepinephrine.

  • Carnitine Synthesis: Ascorbic acid is required for the synthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production.

  • Antioxidant Defense: Ascorbic acid protects cells from oxidative damage by scavenging reactive oxygen species (ROS), thereby modulating signaling pathways affected by redox state.

The use of this compound as a tracer, coupled with sensitive analytical methods like LC-MS/MS, can provide invaluable insights into the flux of vitamin C through these and other metabolic and signaling networks.

Ascorbic_Acid_Signaling cluster_Enzymatic Enzymatic Cofactor Roles cluster_Antioxidant Antioxidant Functions cluster_Gene Gene Expression AA L-Ascorbic Acid (Vitamin C) Collagen Collagen Synthesis AA->Collagen Carnitine Carnitine Biosynthesis AA->Carnitine Neurotransmitter Neurotransmitter Synthesis AA->Neurotransmitter Peptide Peptide Hormone Amidation AA->Peptide ROS Reactive Oxygen Species (ROS) Scavenging AA->ROS GeneReg Regulation of Gene Expression AA->GeneReg Redox Redox Signaling Modulation ROS->Redox

Caption: Overview of L-Ascorbic Acid's role in cellular signaling pathways.

References

A Comparative Analysis of L-Ascorbic Acid-13C-2 and Other ¹³C Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, ¹³C-labeled tracers are indispensable tools for elucidating the complex network of biochemical pathways. The selection of an appropriate tracer is a critical decision that dictates the scope and precision of a study. While tracers like ¹³C-glucose and ¹³C-glutamine are workhorses for mapping central carbon metabolism, specialized tracers such as L-Ascorbic acid-¹³C-2 offer unique insights into specific metabolic processes, particularly cellular redox status. This guide provides a comprehensive comparative analysis of L-Ascorbic acid-¹³C-2 and other commonly used ¹³C tracers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their experimental designs.

Principles of ¹³C Isotope Tracing

Stable isotope tracing with ¹³C involves introducing a substrate enriched with this heavy isotope of carbon into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the labeled carbon atoms, providing a dynamic view of metabolic fluxes and pathway activities.

L-Ascorbic Acid-¹³C-2: A Probe for Redox Metabolism

L-Ascorbic acid (Vitamin C) is a crucial antioxidant and a cofactor in numerous enzymatic reactions. Its isotopically labeled form, L-Ascorbic acid-¹³C-2, and more specifically [1-¹³C]dehydroascorbate (DHA), have emerged as powerful probes for assessing in vivo redox status.[1][2][3] Dehydroascorbate, the oxidized form of Vitamin C, is transported into cells and rapidly reduced back to ascorbic acid, a reaction that is dependent on the intracellular antioxidant capacity, particularly the glutathione (B108866) (GSH) pool.[1][2][3][4][5]

Hyperpolarized [1-¹³C]DHA, when introduced into a biological system, is converted to hyperpolarized [1-¹³C]ascorbic acid, allowing for real-time, non-invasive imaging of redox activity in tissues.[1][2][3][4][5] This technique has shown promise in identifying tissues with high metabolic activity and altered redox states, such as tumors.[1][2][3][4][5]

While L-Ascorbic acid can be synthesized from glucose in many species (excluding humans), its primary application as a ¹³C tracer is not to map the flow of carbon through central metabolic pathways in the same comprehensive manner as ¹³C-glucose.[6][7] Instead, it provides a specialized lens to investigate the dynamics of the ascorbate-dehydroascorbate redox couple.

Mainstream ¹³C Tracers: Mapping Central Carbon Metabolism

In contrast to the specialized application of L-Ascorbic acid-¹³C-2, other ¹³C tracers are designed to provide a broad overview of central carbon metabolism.

  • ¹³C-Glucose Tracers: These are the most widely used tracers for interrogating glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][9] Different isotopomers of glucose, such as [1,2-¹³C₂]glucose and [U-¹³C₆]glucose, offer distinct advantages for resolving fluxes in specific pathways.[8][9]

  • ¹³C-Glutamine Tracers: Glutamine is another key nutrient for many proliferating cells, and ¹³C-labeled glutamine is used to trace its entry into the TCA cycle (anaplerosis) and its role in biosynthesis.[8][9]

  • ¹³C-Fatty Acid Tracers: These tracers are employed to study fatty acid oxidation (FAO) and the contribution of fatty acids to the TCA cycle and lipid synthesis.[10]

  • ¹³C-Labeled Amino Acids: Beyond glutamine, other labeled amino acids are used to investigate specific amino acid metabolic pathways and their contributions to central metabolism.

Comparative Data of ¹³C Tracers

The following tables summarize the primary applications and performance of L-Ascorbic acid-¹³C-2 in comparison to other commonly used ¹³C tracers.

Tracer Primary Application Key Metabolic Pathways Interrogated Strengths Limitations
L-Ascorbic acid-¹³C-2 / [1-¹³C]Dehydroascorbate In vivo redox sensing[1][2][3][4][5]Ascorbate-dehydroascorbate redox cycle, Glutathione regenerationProvides real-time, non-invasive assessment of tissue redox status.[1][2][3][4][5] High sensitivity with hyperpolarization techniques.[1][2][3][4][5]Does not provide a comprehensive view of central carbon metabolism. Its utility is focused on a specific redox pathway.
[1,2-¹³C₂]Glucose Metabolic Flux AnalysisGlycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolysis and PPP fluxes.[8][9]Less informative for the TCA cycle compared to other tracers.
[U-¹³C₆]Glucose Metabolic Flux AnalysisGlycolysis, PPP, TCA cycle, BiosynthesisLabels a wide range of downstream metabolites, providing a global view of glucose metabolism.Can result in complex labeling patterns that are challenging to interpret for specific pathway fluxes.
[U-¹³C₅]Glutamine Metabolic Flux AnalysisTCA cycle, Anaplerosis, Amino acid metabolismPreferred tracer for analyzing the TCA cycle and glutamine's contribution to it.[8][9]Provides limited information on glycolysis and the PPP.
¹³C-Labeled Fatty Acids (e.g., [U-¹³C₁₆]Palmitate) Metabolic Flux AnalysisFatty Acid Oxidation (β-oxidation), TCA cycleDirectly traces the catabolism of fatty acids and their entry into the TCA cycle.[10]Does not inform on glucose or amino acid metabolism.

Experimental Protocols

General Protocol for ¹³C-Metabolic Flux Analysis (MFA) with Glucose or Glutamine Tracers

This protocol outlines the key steps for a typical ¹³C-MFA experiment in cell culture.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Replace the standard medium with a medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) as the primary carbon source.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. The time required varies depending on the metabolic pathway of interest, ranging from minutes for glycolysis to several hours for the TCA cycle and biosynthesis.[11]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Separate the soluble metabolites from the protein pellet by centrifugation.

  • Sample Analysis:

    • Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for natural isotope abundance.

    • Use computational software to fit the corrected MIDs to a metabolic network model to estimate the intracellular metabolic fluxes.

Protocol for In Vivo Redox Imaging with Hyperpolarized [1-¹³C]Dehydroascorbate

This protocol is adapted from studies using hyperpolarized ¹³C tracers for in vivo imaging.[1][5]

  • Preparation of Hyperpolarized [1-¹³C]DHA:

    • [1-¹³C]Dehydroascorbate is polarized using dynamic nuclear polarization (DNP).

    • The polarized sample is rapidly dissolved in a suitable buffer to create an injectable solution.

  • Animal Handling and Tracer Injection:

    • Anesthetize the animal model (e.g., mouse or rat).

    • Administer the hyperpolarized [1-¹³C]DHA solution via intravenous injection.

  • In Vivo Magnetic Resonance Spectroscopy (MRS):

    • Immediately following injection, acquire ¹³C MRS data from the region of interest (e.g., tumor, liver, brain).

    • Monitor the conversion of hyperpolarized [1-¹³C]DHA to [1-¹³C]ascorbic acid in real-time.

  • Data Analysis:

    • Process the MRS data to quantify the signal intensities of [1-¹³C]DHA and [1-¹³C]ascorbic acid over time.

    • Calculate the ratio of [¹³C]ascorbic acid to total hyperpolarized carbon ([¹³C]ascorbic acid + [¹³C]DHA) as a measure of the tissue's reductive capacity.[1]

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathways traced by different ¹³C-labeled substrates.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutamine Glutamine Metabolism Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Ribose5P Ribose5P G6P->Ribose5P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate AlphaKG AlphaKG Citrate->AlphaKG Succinate Succinate AlphaKG->Succinate Malate Malate Succinate->Malate Malate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

Caption: Central carbon metabolism showing the entry points for glucose and glutamine.

ascorbate_redox_cycle DHA Dehydroascorbate ([1-13C]DHA) AA Ascorbic Acid ([1-13C]Ascorbate) DHA->AA Reduction DHA->AA Glutathione Reductase AA->DHA Oxidation GSH 2 GSH GSSG GSSG GSH->GSSG

Caption: The Ascorbate-Dehydroascorbate redox cycle.

Conclusion

The choice of a ¹³C tracer is fundamentally linked to the biological question being addressed. L-Ascorbic acid-¹³C-2 and its oxidized form, [1-¹³C]dehydroascorbate, are highly specialized and powerful tools for the in vivo assessment of cellular redox status, a critical parameter in numerous physiological and pathological states. In contrast, ¹³C-labeled glucose, glutamine, and fatty acids are the tracers of choice for quantitative metabolic flux analysis of central carbon metabolism, providing a broader picture of cellular energy and biosynthetic pathways. By understanding the distinct applications and performance of these tracers, researchers can design more targeted and informative experiments to unravel the complexities of cellular metabolism.

References

Validating the Purity and Enrichment of L-Ascorbic Acid-¹³C₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and isotopic enrichment of these reagents are paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive comparison of commercially available L-Ascorbic acid-¹³C₂, a commonly used internal standard in mass spectrometry-based quantitative analysis. This guide also outlines detailed experimental protocols for in-house validation of its purity and enrichment.

Comparative Analysis of L-Ascorbic Acid-¹³C₂

The following table summarizes the product specifications for L-Ascorbic acid-¹³C₂ and similar labeled analogues from various suppliers. This data is compiled from publicly available information on supplier websites. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierProduct NameCAS NumberIsotopic PurityChemical Purity
Sigma-Aldrich L-Ascorbic acid-2-¹³C178101-89-8≥99 atom % ¹³C≥98% (CP)[1]
Cambridge Isotope Laboratories Vitamin C (L-ascorbic acid) (1-¹³C, 99%)178101-88-799%98%[2]
Isotope Science / Alfa Chemistry L-Ascorbic acid-¹³C₂1313730-17-4Not specified≥95.0%[3]
Omicron Biochemicals, Inc. L-[2-¹³C]ascorbic acid178101-89-8Not specifiedHigh purity[4]
LGC Standards L-Ascorbic Acid-1,2-¹³C₂559-70-6Not specifiedNot specified[5]
Clinivex L-Ascorbic Acid-1,2-¹³C₂Not specifiedNot specifiedNot specified[6]

Note: "CP" refers to Chemically Pure. Isotopic and chemical purity levels can vary between lots.

Experimental Protocols for Validation

Two primary analytical techniques are recommended for the validation of L-Ascorbic acid-¹³C₂: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment.

Protocol 1: Determination of Chemical Purity by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of ascorbic acid in biological and food matrices.[7][8]

Objective: To separate L-Ascorbic acid-¹³C₂ from potential impurities and confirm its identity and purity via mass spectrometry.

Materials:

  • L-Ascorbic acid-¹³C₂ sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • A suitable HPLC column (e.g., COSMOSIL HILIC column, 2.0 mm×100 mm, 5 µm pore size)[9]

  • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[9]

Procedure:

  • Sample Preparation: Prepare a stock solution of L-Ascorbic acid-¹³C₂ in a suitable solvent (e.g., water with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration suitable for MS detection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.5% formic acid[9]

    • Mobile Phase B: Acetonitrile with 0.5% formic acid[9]

    • Gradient: A typical gradient could be: 0-2 min, 100% B; 4 min, 70% B; 7-11.9 min, 0% B; 12-15 min, 100% B[9]

    • Flow Rate: 0.3 mL/min[9]

    • Column Temperature: 40°C[9]

    • Injection Volume: 5 µL[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI)[9]

    • Precursor Ion (Q1): m/z 176.9 (for L-Ascorbic acid-¹³C₂)

    • Product Ions (Q3): Monitor for characteristic fragments, for example, m/z 115.9 and m/z 72.1 (these would be shifted by +1 or +2 Da from the unlabeled ascorbic acid fragments of m/z 114.9 and 71.1)

    • Optimize other MS parameters such as collision energy, nebulizer gas, and source temperature for the specific instrument used.

  • Data Analysis:

    • Integrate the peak area of the L-Ascorbic acid-¹³C₂ signal in the chromatogram.

    • Identify and integrate any impurity peaks.

    • Calculate the chemical purity as: (Area of L-Ascorbic acid-¹³C₂ peak / Total area of all peaks) x 100%.

Protocol 2: Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy

This protocol leverages the principles of quantitative ¹³C NMR to determine the enrichment at the labeled carbon position.[10][11]

Objective: To determine the atom percent enrichment of ¹³C at the C-2 position of L-Ascorbic acid.

Materials:

  • L-Ascorbic acid-¹³C₂ sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer with ¹³C capabilities

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the L-Ascorbic acid-¹³C₂ sample in the chosen deuterated solvent to obtain a good signal-to-noise ratio.

  • NMR Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. The relaxation delay should be at least 5 times the longest T1 relaxation time of the carbon atoms in the molecule.

    • Use a high number of scans to achieve a good signal-to-noise ratio.

    • Employ proton decoupling to simplify the spectrum.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal corresponding to the ¹³C-labeled carbon (C-2).

    • Integrate the signals of the other carbon atoms.

    • The isotopic enrichment can be estimated by comparing the integral of the C-2 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C (~1.1%). For a more precise quantification, comparison with a known internal standard or the use of specialized quantitative NMR techniques may be necessary.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of L-Ascorbic acid-¹³C₂.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis prep Dissolve L-Ascorbic acid-13C-2 in appropriate solvent dilute Dilute to working concentration prep->dilute hplc HPLC Separation dilute->hplc ms MS/MS Detection hplc->ms integrate Integrate Peak Areas ms->integrate calculate Calculate Chemical Purity integrate->calculate

Caption: HPLC-MS/MS workflow for chemical purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis dissolve Dissolve this compound in deuterated solvent acquire Acquire quantitative 13C NMR spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Carbon Signals process->integrate determine Determine Isotopic Enrichment integrate->determine

Caption: ¹³C NMR workflow for isotopic enrichment analysis.

References

Assessing the Kinetic Isotope Effect of L-Ascorbic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Isotope Effects on Ascorbic Acid Reactivity

The kinetic isotope effect provides profound insights into reaction mechanisms by comparing the rates of reactions involving molecules with different isotopes. A significant KIE often indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

Below is a summary of the experimentally determined KIE for deuterated L-ascorbic acid in its reaction with the stable radical 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO), a model for radical scavenging activity. This is contrasted with the generally expected KIE for a 13C-labeled compound where a C-C bond is broken.

Isotopically Labeled ReactantReaction SystemObserved KIE (klight/kheavy)Temperature (K)Significance
L-Ascorbic acid-d2 (deuterated)Reaction with PTIO in phosphate (B84403) buffer (pH 7.0)12.8[1]298Indicates that the O-H bond cleavage is central to the rate-determining step of the antioxidant reaction. The large value suggests quantum tunneling may play a role.[1]
L-Ascorbic acid-13C-2 (theoretical)General C-C bond cleavage~1.04Not Applicable13C KIEs are typically much smaller than deuterium (B1214612) KIEs because the relative mass difference between 13C and 12C is much smaller than that between deuterium and protium.[2] A KIE of this magnitude would suggest that the cleavage of the C-2 carbon bond is involved in the rate-determining step.

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically light and heavy species. A common and effective method is competitive analysis, where a mixture of the two isotopic species is allowed to react, and the change in their ratio is monitored over time.

Protocol: KIE Measurement of Deuterated Ascorbic Acid with PTIO via Stopped-Flow Spectrophotometry

This protocol is based on the methodology described in the study of the reaction between L-ascorbic acid and PTIO.[1]

1. Reagent Preparation:

  • L-Ascorbic Acid (AscH2) and Deuterated L-Ascorbic Acid (AscD2) Stock Solutions: Prepare stock solutions of both isotopologues in a phosphate buffer (0.05 M, pH 7.0 or pD 7.0, respectively). The concentration should be significantly higher than that of the radical solution to ensure pseudo-first-order kinetics.
  • PTIO Radical Solution: Prepare a solution of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO) in the same phosphate buffer. The concentration should be such that its absorbance can be accurately measured by spectrophotometry.

2. Kinetic Measurements:

  • Instrumentation: Utilize a stopped-flow spectrophotometer to rapidly mix the reactant solutions and monitor the reaction in real-time.
  • Procedure:
  • Load one syringe of the stopped-flow instrument with the ascorbic acid solution (either AscH2 or AscD2) and the other with the PTIO solution.
  • Rapidly mix the two solutions.
  • Monitor the decay of the absorbance of PTIO at its maximum wavelength (e.g., 560 nm) over time.
  • Maintain a constant temperature using a circulating water bath.
  • Data Analysis:
  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
  • Repeat the experiment with varying concentrations of ascorbic acid while keeping the PTIO concentration constant.
  • The second-order rate constant (kH for AscH2 and kD for AscD2) is determined from the slope of the linear plot of kobs versus the concentration of ascorbic acid.
  • The kinetic isotope effect is then calculated as the ratio kH/kD.

Mandatory Visualization

Antioxidant Action of L-Ascorbic Acid

The following diagram illustrates the central role of L-ascorbic acid in the antioxidant defense system, highlighting its interaction with reactive oxygen species (ROS) and the regeneration of other key antioxidants.

Ascorbic_Acid_Antioxidant_Pathway cluster_ROS_Generation Cellular Processes cluster_Antioxidant_Action Antioxidant Defense Mitochondria Mitochondrial Respiration ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Enzymes Enzymatic Reactions (e.g., NADPH Oxidase) Enzymes->ROS Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Ascorbyl_Radical Ascorbyl Radical Ascorbic_Acid->Ascorbyl_Radical Oxidation Tocopherol α-Tocopherol (Vitamin E) DHA Dehydroascorbic Acid (DHA) Ascorbyl_Radical->DHA Further Oxidation DHA->Ascorbic_Acid Reduction GSH Glutathione (GSH) DHA->GSH Reduction by Glutathione Reductase GSSG Glutathione Disulfide (GSSG) Tocopheryl_Radical α-Tocopheryl Radical Tocopherol->Tocopheryl_Radical Neutralizes Lipid Peroxyl Radicals Tocopheryl_Radical->Ascorbic_Acid Regeneration ROS->Ascorbic_Acid Scavenging

Caption: Antioxidant signaling pathway of L-Ascorbic Acid.

References

A Comparative Analysis of L-Ascorbic Acid-13C-2 Uptake Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of L-Ascorbic acid-13C-2 (a stable isotope of Vitamin C) uptake in different cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies to facilitate an objective comparison of cellular uptake efficiencies, which is crucial for research in cancer biology, neuroscience, and other fields where Vitamin C plays a significant role.

Quantitative Comparison of L-Ascorbic Acid Uptake

The uptake of L-ascorbic acid varies significantly among different cell lines, largely influenced by the expression levels of specific transporters. The following table summarizes the quantitative data on ascorbate (B8700270) accumulation in several commonly studied cell lines.

Cell LineCell TypeAscorbate AccumulationKey Transporter Expression
MDA-MB-231 Human Breast Cancer~5.1 nmol / 10⁶ cellsSVCT2
MCF-7 Human Breast Cancer~4.5 nmol / 10⁶ cellsSVCT2
EO771 Murine Breast Cancer~26.7 nmol / 10⁶ cellsSVCT2
SW480, SW620, LoVo Human Colorectal CancerHigh (2-4 fold higher than low expressing cells)High SVCT2
HCT116, HCT8 Human Colorectal CancerLowLow SVCT2
HepG2 Human Liver EpithelialVmax: 800 ± 17.6 pmol·mg⁻¹·3 min⁻¹hSVCT1 and hSVCT2
Primary Human Hepatocytes Human Liver Cells~325 ± 9 pmol·mg protein⁻¹·3 min⁻¹hSVCT1 and hSVCT2
EL4 Murine LymphomaUptake ObservedNot specified

Data compiled from multiple sources.[1][2][3]

Studies show that murine breast cancer cells (EO771) accumulate significantly higher levels of ascorbate compared to human breast cancer cell lines MDA-MB-231 and MCF-7.[1][4] In colorectal cancer cell lines, a strong correlation is observed between the expression of the sodium-dependent vitamin C transporter 2 (SVCT2) and the rate of ascorbate uptake.[3][5] Cell lines with high SVCT2 expression, such as SW480, SW620, and LoVo, exhibit a 2- to 4-fold higher uptake of an ascorbic acid analog compared to cells with low SVCT2 expression like HCT116 and HCT8.[3]

Mechanisms of Ascorbic Acid Uptake

L-ascorbic acid is a water-soluble vitamin transported into cells primarily by two distinct families of proteins: Sodium-Dependent Vitamin C Transporters (SVCTs) and, in its oxidized form, Glucose Transporters (GLUTs).[6]

  • SVCTs: There are two isoforms, SVCT1 and SVCT2.[4] SVCT1 is mainly responsible for whole-body homeostasis and is found in epithelial tissues like the intestines and kidneys.[4] SVCT2 is more widely distributed and is crucial for transporting ascorbate into most other tissues.[4] This transporter is a high-affinity, low-capacity system that actively co-transports two sodium ions with one molecule of L-ascorbic acid.[1][4] The uptake process via SVCT2 is saturable, sodium-dependent, and pH-sensitive.[7][8]

  • GLUTs: The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be transported into cells by glucose transporters, primarily GLUT1 and GLUT3.[6][9] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, a process that helps maintain the intracellular antioxidant pool.[4][6]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AA_ext L-Ascorbic Acid (AA) DHA_ext Dehydroascorbic Acid (DHA) AA_ext->DHA_ext Oxidation/Reduction SVCT2 SVCT2 AA_ext->SVCT2 2 Na+ GLUT GLUT1/3 DHA_ext->GLUT AA_int L-Ascorbic Acid (AA) SVCT2->AA_int DHA_int Dehydroascorbic Acid (DHA) GLUT->DHA_int AA_int->DHA_int Oxidation/Reduction Reduction Reduction (e.g., by Glutathione) DHA_int->Reduction Reduction->AA_int

Caption: Cellular uptake pathways for L-ascorbic acid (AA) and its oxidized form, dehydroascorbic acid (DHA).

Experimental Protocols

Measuring the uptake of this compound involves incubating cell lines with the labeled compound and subsequently quantifying its intracellular concentration. The following is a generalized protocol synthesized from methodologies reported in various studies.

1. Cell Culture and Seeding:

  • Culture the desired cell lines (e.g., MDA-MB-231, MCF-7, HCT116) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 12-well or 24-well plates at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere and grow for 24-48 hours to reach a suitable confluency.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer or cell culture medium.[4] Due to the instability of ascorbic acid in solution, this should be prepared fresh before each experiment.[1]

  • Dilute the stock solution in the culture medium to achieve the desired final concentrations for the uptake assay (e.g., 50-1000 µM).[4]

3. Uptake Assay:

  • Remove the growth medium from the cultured cells and wash the cells gently with a pre-warmed buffer (e.g., phosphate-buffered saline).

  • Add the medium containing the desired concentration of this compound to the cells.

  • Incubate the cells for various time points (e.g., 2, 4, 6, 8, 16 hours) at 37°C in a humidified incubator.[4]

4. Cell Harvesting and Lysis:

  • After the incubation period, quickly remove the uptake medium and wash the cells multiple times with ice-cold buffer to stop the uptake process and remove any extracellular labeled ascorbate.

  • Lyse the cells using a suitable lysis buffer (e.g., metaphosphoric acid solution) to extract the intracellular contents.[10]

5. Quantification:

  • Quantify the intracellular concentration of this compound in the cell lysates. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): Separates ascorbate from other cellular components, followed by UV detection.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Measures the 13C-isotope enrichment after converting the analyte to a volatile derivative.[12][13]

    • Hyperpolarized 13C NMR Spectroscopy: A sensitive method for real-time tracking of the labeled substrate and its metabolic products.[9][14]

  • Normalize the quantified amount of this compound to the total protein concentration or cell number in each sample.

cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A 1. Culture & Seed Cells in Multi-well Plates C 3. Wash Cells & Add Labeled Ascorbate Medium A->C B 2. Prepare Fresh This compound Solution B->C D 4. Incubate at 37°C for a Defined Time Course C->D E 5. Stop Uptake & Wash with Ice-Cold Buffer D->E F 6. Lyse Cells to Extract Intracellular Contents E->F G 7. Quantify 13C-Ascorbate (HPLC, GC-MS, NMR) F->G H 8. Normalize Data (to cell count or protein) G->H

Caption: Standardized experimental workflow for measuring this compound uptake in cell lines.

References

Validating L-Ascorbic Acid-13C-2 as a Novel Metabolic Tracer in Specific Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Ascorbic acid-13C-2 as an emerging metabolic tracer against the well-established [U-13C]-glucose in the context of cancer research. While direct, extensive validation studies for this compound are still emerging, this document synthesizes current knowledge on Vitamin C metabolism in cancer to propose its utility and compare it with conventional glucose tracing.

Introduction: The Rationale for an Alternative Tracer

Metabolic reprogramming is a hallmark of cancer, with most research focusing on the central roles of glucose and glutamine.[1] Stable isotope tracing using compounds like [U-13C]-glucose has been instrumental in mapping these alterations.[2] However, the unique metabolic functions of L-Ascorbic acid (Vitamin C) in cancer, particularly its role in redox homeostasis and as a pro-oxidant at high concentrations, present an opportunity for a novel tracer to elucidate different facets of tumor metabolism.[3][4] this compound offers a tool to trace the metabolic fate of Vitamin C and its influence on interconnected pathways, providing insights that are not achievable with glucose tracers alone.

Comparative Analysis: this compound vs. [U-13C]-Glucose

The choice of a metabolic tracer dictates the biological questions that can be answered.[2] While [U-13C]-glucose is invaluable for tracking central carbon metabolism, this compound provides a unique window into cellular redox state and the metabolic adaptations of cancer cells to oxidative stress.

FeatureThis compound[U-13C]-Glucose
Primary Metabolic Pathways Traced Redox homeostasis (Glutathione & NADPH regeneration via Pentose (B10789219) Phosphate (B84403) Pathway), downstream catabolites of ascorbic acid.[5]Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis Pathway, Hexosamine Biosynthesis Pathway.[6]
Key Biological Insights - Cellular capacity to manage oxidative stress.- Interplay between Vitamin C uptake and redox balance.- Potential to identify vulnerabilities in cancer cells with high ROS.[3]- Rate of glycolysis (Warburg effect).- Contribution of glucose to anabolic processes (nucleotide, amino acid, and lipid synthesis).- TCA cycle activity and anaplerosis.[7]
Mechanism of Cellular Uptake Ascorbic Acid: Sodium-dependent Vitamin C transporters (SVCTs).Dehydroascorbic Acid (oxidized form): Glucose transporters (GLUTs).[3][8]Glucose transporters (GLUTs).[9]
Ideal Cancer Models for Study Cancers with high expression of SVCT2 or GLUT1, KRAS/BRAF mutant cancers, tumors with high levels of oxidative stress.[3][8]Highly glycolytic tumors, cancers dependent on glucose for anabolic growth.
Potential Downstream Labeled Metabolites L-Ascorbic acid, Dehydroascorbic acid, 2,3-diketo-L-gulonic acid, L-xylonic acid, L-lyxonic acid, oxalate, potential entry into the pentose phosphate pathway via D-xylulose-5-phosphate.[5]Glycolytic intermediates, lactate, TCA cycle intermediates, amino acids (serine, glycine, alanine, glutamate, aspartate), ribose-5-phosphate, fatty acids.[6]

Experimental Protocols

The following are generalized protocols for conducting stable isotope tracing experiments. Researchers should optimize these based on their specific cancer model and experimental goals.

Protocol 1: In Vitro 13C Labeling of Cancer Cells

This protocol outlines the steps for labeling cultured cancer cells with either this compound or [U-13C]-glucose.

Materials:

  • Cancer cell line of interest (e.g., with known SVCT2/GLUT1 expression status)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom labeling medium (lacking glucose for glucose tracing, or standard medium for ascorbate (B8700270) tracing)

  • This compound or [U-13C]-glucose

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol, -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of labeling.

  • Cell Culture: Culture cells in standard medium supplemented with 10% dFBS.

  • Media Change: Before labeling, aspirate the standard medium, wash cells once with PBS.

  • Isotope Labeling:

    • For this compound: Add pre-warmed standard medium supplemented with this compound at the desired concentration (e.g., 100-500 µM).

    • For [U-13C]-glucose: Add pre-warmed glucose-free medium supplemented with [U-13C]-glucose (e.g., 10 mM) and 10% dFBS.

  • Incubation: Incubate cells for a predetermined time to achieve isotopic steady-state (e.g., 6-24 hours).

  • Metabolite Quenching: Rapidly aspirate the labeling medium and add ice-cold quenching solution to arrest metabolism.

  • Metabolite Extraction: Scrape the cells in the quenching solution, transfer to a microcentrifuge tube, and proceed with metabolite extraction (e.g., using a methanol/water/chloroform method).[10]

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol provides a general workflow for preparing cell extracts for Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.

Materials:

  • Cell extract from Protocol 1

  • LC-MS grade water, acetonitrile (B52724), methanol, and formic acid

  • Centrifuge

  • Vacuum concentrator

  • LC-MS vials

Procedure:

  • Phase Separation: If using a biphasic extraction method, centrifuge the samples to separate the polar (methanol/water) and non-polar (chloroform) layers.

  • Collection: Transfer the polar layer containing the majority of central carbon metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis. Employ a high-resolution mass spectrometer to resolve the different isotopologues of the metabolites of interest.[11]

Signaling Pathways and Experimental Workflows

The metabolism of this compound can provide insights into specific signaling and metabolic pathways that are critical in cancer.

Vitamin C Uptake and Redox Cycling

Dehydroascorbic acid (DHA), the oxidized form of Vitamin C, is transported into cancer cells via glucose transporters (GLUTs). Inside the cell, it is rapidly reduced back to ascorbic acid (AA), a process that consumes glutathione (B108866) (GSH) and subsequently NADPH. This links Vitamin C metabolism directly to the cell's redox state and the pentose phosphate pathway (PPP), the primary source of NADPH.[3]

cluster_extracellular Extracellular cluster_cell Cancer Cell DHA_ext Dehydroascorbic Acid (DHA) GLUT GLUT1/3 DHA_ext->GLUT AA_ext L-Ascorbic Acid (AA) SVCT SVCT2 AA_ext->SVCT DHA_int DHA GLUT->DHA_int AA_int AA SVCT->AA_int DHA_int->AA_int Reduction GSH GSH AA_int->DHA_int Oxidation ROS ROS AA_int->ROS Scavenging GSSG GSSG GSH->GSSG GSSG->GSH Reduction NADPH NADPH NADP NADP+ NADPH->NADP PPP Pentose Phosphate Pathway (PPP) NADP->PPP Stimulates PPP->NADPH

Vitamin C uptake and its impact on cellular redox balance.
Proposed Metabolic Fate of this compound

Tracing this compound can help delineate its catabolism and potential entry into central carbon metabolism. The degradation of ascorbic acid can lead to intermediates that may enter the pentose phosphate pathway, offering a novel way to study its flux.[5]

L_Ascorbic_acid_13C This compound DHA_13C Dehydroascorbic acid-13C L_Ascorbic_acid_13C->DHA_13C Oxidation DKG_13C 2,3-diketo-L-gulonic acid-13C DHA_13C->DKG_13C Hydrolysis C5_acids_13C 13C-C5 Aldonic Acids (L-xylonic, L-lyxonic) DKG_13C->C5_acids_13C Decarboxylation Oxalate_13C 13C-Oxalate DKG_13C->Oxalate_13C Oxidation Xylulose5P_13C D-Xylulose-5-P-13C C5_acids_13C->Xylulose5P_13C PPP Pentose Phosphate Pathway Xylulose5P_13C->PPP Entry

Proposed metabolic fate of this compound in cancer cells.
Experimental Workflow for Comparative Metabolic Flux Analysis

A robust experimental design is crucial for comparing the metabolic insights gained from this compound and [U-13C]-glucose.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Cell_Culture Cancer Cell Culture (e.g., Colorectal Cancer with KRAS mutation) Tracer_Incubation Parallel Incubation with: 1. This compound 2. [U-13C]-Glucose Cell_Culture->Tracer_Incubation Metabolite_Extraction Quenching and Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Detection of 13C-labeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Isotopologue distribution analysis) LCMS_Analysis->Data_Processing MFA Metabolic Flux Analysis (Flux map generation) Data_Processing->MFA Comparative_Analysis Comparative Analysis of Flux Maps MFA->Comparative_Analysis Biological_Insights Derivation of Biological Insights: - Redox metabolism vs. Glycolysis - Pathway crosstalk Comparative_Analysis->Biological_Insights

Workflow for comparative metabolic flux analysis.

Conclusion and Future Directions

This compound holds promise as a novel metabolic tracer to investigate aspects of cancer metabolism that are not readily accessible with traditional tracers like [U-13C]-glucose. Its ability to probe cellular redox status and the metabolic adaptations to oxidative stress could uncover new therapeutic vulnerabilities. While this guide provides a framework for its application, further validation studies are required to fully establish its utility and to generate the quantitative data needed for robust comparative analyses. Future research should focus on direct comparisons of this compound and [U-13C]-glucose in various cancer models, detailed characterization of its metabolic fate, and the development of standardized protocols for its use in metabolic flux analysis.

References

A Researcher's Guide to Comparative Metabolomics with L-Ascorbic Acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic agents and essential nutrients is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful tool for tracing the intricate pathways of molecules like L-Ascorbic acid (Vitamin C). This guide provides a comparative analysis of L-Ascorbic acid-¹³C-2 against other commercially available isotopologues, supported by established principles of metabolomics and detailed experimental considerations.

While direct comparative experimental data for L-Ascorbic acid-¹³C-2 is not extensively published, this guide constructs a robust comparison based on the known metabolic pathways of ascorbic acid and the principles of ¹³C-based metabolic flux analysis. The position of the ¹³C label is a critical determinant of its utility in tracing specific metabolic transformations.

Comparison of L-Ascorbic Acid Isotopologues for Metabolomic Tracing

The choice of a ¹³C-labeled ascorbic acid tracer profoundly influences the ability to track its metabolic journey. The label on the C-2 position of L-Ascorbic acid-¹³C-2 provides a unique window into specific metabolic events compared to other labeling patterns.

IsotopologuePrimary Application in MetabolomicsExpected Labeled MetabolitesAdvantagesLimitations
L-Ascorbic acid-¹³C-2 Tracing the core lactone ring metabolism and its degradation products.Dehydroascorbic acid, 2,3-diketogulonic acid, and subsequent C2/C3 fragments.Provides specific insights into the initial oxidation and ring-opening steps of ascorbic acid catabolism.The label may be lost as CO₂ in certain degradation pathways, limiting the tracing of downstream metabolites.
Unlabeled L-Ascorbic acid Used as a control or for baseline metabolomic profiling.Not applicable.Cost-effective for non-tracer studies.Cannot be used to distinguish between endogenous and exogenous ascorbic acid or to trace metabolic pathways.
L-Ascorbic acid-¹³C-1 Studying decarboxylation reactions and the fate of the C-1 carboxyl group.Dehydroascorbic acid, oxalate (B1200264), and potentially labeled CO₂.Useful for investigating pathways involving the C-1 position, such as oxalate production.The label is readily lost as CO₂ in many metabolic processes.
L-Ascorbic acid-¹³C-6 Tracing the side chain of ascorbic acid and its entry into carbohydrate metabolism.L-threonate, which can potentially enter central carbon metabolism.The C-6 carbon is more likely to be retained in larger metabolic fragments.May not provide detailed information about the initial oxidation of the lactone ring.
L-Ascorbic acid-¹³C₆ (Uniformly labeled) Global tracing of all carbon atoms from ascorbic acid into various metabolic pathways.A wide range of downstream metabolites with varying numbers of ¹³C atoms.Provides the most comprehensive view of ascorbic acid's metabolic fate.Can be more expensive and data analysis is more complex due to multiple labeled species.

Experimental Protocols

To conduct a comparative metabolomics study using different L-Ascorbic acid isotopologues, a well-defined experimental protocol is essential.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Medium Preparation: Prepare a base medium deficient in ascorbic acid. Supplement this medium with the respective L-Ascorbic acid isotopologues (L-Ascorbic acid-¹³C-2, unlabeled L-Ascorbic acid, L-Ascorbic acid-¹³C-1, L-Ascorbic acid-¹³C-6, and L-Ascorbic acid-¹³C₆) at a final concentration relevant to the biological question (e.g., physiological or pharmacological concentrations).

  • Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., a time course of 1, 6, and 24 hours) to allow for the uptake and metabolism of the labeled ascorbic acid.

Metabolite Extraction
  • Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

Metabolomic Analysis
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), derivatize the samples to increase the volatility of the metabolites.

  • LC-MS or GC-MS Analysis: Reconstitute the dried extracts in a suitable solvent and inject them into a liquid chromatography-mass spectrometry (LC-MS) or GC-MS system.

  • Data Acquisition: Acquire data in a full-scan mode to detect all measurable metabolites and their isotopologues.

Data Analysis
  • Peak Integration and Identification: Use appropriate software to identify and integrate the peaks corresponding to known metabolites.

  • Isotopologue Distribution Analysis: Determine the mass isotopologue distribution for each metabolite of interest to track the incorporation of the ¹³C label.

  • Metabolic Flux Analysis: Employ metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify the activity of different pathways.

Visualizing Metabolic Fate and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the theoretical metabolic pathway of L-Ascorbic acid-¹³C-2 and a typical experimental workflow for comparative metabolomics.

G Metabolic Fate of L-Ascorbic Acid-¹³C-2 cluster_0 Ascorbic Acid Metabolism L-Ascorbic_acid_13C_2 L-Ascorbic acid-¹³C-2 Dehydroascorbic_acid_13C_2 Dehydroascorbic acid-¹³C-2 L-Ascorbic_acid_13C_2->Dehydroascorbic_acid_13C_2 Oxidation 2_3_Diketogulonic_acid_13C_2 2,3-Diketogulonic acid-¹³C-2 Dehydroascorbic_acid_13C_2->2_3_Diketogulonic_acid_13C_2 Hydrolysis C2_C3_Fragments Labeled C2/C3 Fragments 2_3_Diketogulonic_acid_13C_2->C2_C3_Fragments Degradation

Caption: Metabolic pathway of L-Ascorbic acid-¹³C-2.

G Comparative Metabolomics Workflow cluster_1 Experimental Phase cluster_2 Analytical Phase cluster_3 Data Interpretation Cell_Culture Cell Culture Isotope_Labeling Isotope Labeling (L-Ascorbic acid Isotopologues) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Sample_Preparation Sample Preparation Metabolite_Extraction->Sample_Preparation LC_MS_Analysis LC-MS/GC-MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Identification Peak Identification & Integration Data_Acquisition->Peak_Identification Isotopologue_Analysis Isotopologue Distribution Analysis Peak_Identification->Isotopologue_Analysis Flux_Analysis Metabolic Flux Analysis Isotopologue_Analysis->Flux_Analysis

Caption: Workflow for comparative metabolomics.

Conclusion

L-Ascorbic acid-¹³C-2 serves as a valuable tool for dissecting the initial stages of ascorbic acid catabolism. By comparing its metabolic fate with that of other isotopologues, researchers can gain a more nuanced understanding of Vitamin C's role in cellular metabolism. The provided experimental framework and visualizations offer a starting point for designing and executing robust comparative metabolomics studies, ultimately contributing to advancements in nutrition, disease research, and drug development.

A Comparative Guide to Validating the Specificity of L-Ascorbic Acid-13C-2 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for validating the specificity of L-Ascorbic acid-13C-2 labeling. It includes supporting experimental data, detailed methodologies, and visual representations of workflows to aid researchers in selecting the most appropriate validation strategy for their specific needs.

Introduction to this compound Labeling Validation

Stable isotope labeling with isotopes like carbon-13 (¹³C) is a powerful technique for tracing the metabolic fate of molecules in biological systems. L-Ascorbic acid (Vitamin C), a key antioxidant and enzyme cofactor, is often labeled to study its in vivo redox status and metabolism. Specifically, L-Ascorbic acid-¹³C-2 labeling allows for the precise tracking of the C-2 position of the molecule. Validating the specificity of this labeling is crucial to ensure that the detected signal originates exclusively from the labeled carbon and not from isotopic scrambling or analytical artifacts. This validation process confirms the integrity of tracer-based metabolic studies.

The two primary analytical techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the structural information they provide.

Comparison of Analytical Methods

The choice between Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy for validating L-Ascorbic acid-¹³C-2 labeling specificity depends on the specific requirements of the study, such as the need for quantitative accuracy, positional information, or high-throughput analysis.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine isotopic enrichment.Detects the magnetic properties of atomic nuclei to provide detailed structural information and confirm the position of the ¹³C label.
Sensitivity High (picomole to femtomole range).Lower (micromole to millimole range).
Specificity High mass resolution can differentiate between isotopologues. Fragmentation analysis (MS/MS) can provide some positional information.Excellent for determining the precise location of the ¹³C label within the molecule. Can distinguish between different labeled positions.
Quantification Excellent for quantifying the level of isotopic enrichment.Can be quantitative (qNMR) but may require longer acquisition times and careful experimental setup.
Sample Preparation Often requires derivatization to improve volatility and ionization efficiency, especially for GC-MS.Minimal sample preparation is typically required.
Throughput Generally higher, especially with LC-MS.Lower, as longer acquisition times are often needed to achieve sufficient signal-to-noise.
Instrumentation Widely available in metabolomics and proteomics core facilities.Requires access to high-field NMR spectrometers.

Experimental Data and Performance Metrics

The following tables summarize key performance metrics for the validation of L-Ascorbic acid-¹³C-2 labeling using Mass Spectrometry and NMR spectroscopy, based on published studies.

Mass Spectrometry Validation Data

Liquid chromatography-mass spectrometry (LC-MS) is a common method for analyzing ¹³C-labeled ascorbic acid. The following table presents typical validation parameters.

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[1][2]
Limit of Detection (LOD) 0.1 - 10 ng/mL[1][2]
Limit of Quantification (LOQ) 0.5 - 30 ng/mL[1][2]
Accuracy (% Recovery) 90 - 110%[2]
Precision (%RSD) < 15%[1][2]
Isotopic Enrichment Precision Typically within 1-5%[3]
NMR Spectroscopy Validation Data

¹³C-NMR provides direct evidence of the labeling position. Quantitative ¹H-NMR (qNMR) can also be used to determine the concentration of the labeled compound.

ParameterTypical PerformanceReference
Positional Specificity Unambiguous determination of the ¹³C-2 position.[4][5]
Linearity (R²) > 0.99[6]
Limit of Detection (LOD) ~0.05 mg/mL[6]
Limit of Quantification (LOQ) ~0.15 mg/mL[6]
Accuracy (% Bias) < 5%[6]
Precision (%RSD) < 3%[6]

Experimental Protocols

LC-MS Method for L-Ascorbic Acid-¹³C-2 Analysis

This protocol is a generalized procedure based on common practices in the field.

1. Sample Preparation:

  • Plasma/Tissue Homogenate: Precipitate proteins using a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an antioxidant like metaphosphoric acid.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used.

  • MRM Transitions: For L-Ascorbic acid, the transition m/z 175 -> 115 is often used for quantification. For L-Ascorbic acid-¹³C-2, the transition would be m/z 176 -> 116. The specificity is validated by monitoring for any signal at m/z 176 in unlabeled samples and confirming the expected mass shift in the labeled sample.

¹³C-NMR Method for Validating L-Ascorbic Acid-¹³C-2 Labeling

This protocol outlines the general steps for confirming the position of the ¹³C label.

1. Sample Preparation:

  • Dissolve the L-Ascorbic acid-¹³C-2 sample in a deuterated solvent (e.g., D₂O).

  • Adjust the pH if necessary to ensure the stability of ascorbic acid and to match reference spectra.

  • Add an internal standard (e.g., TSP or DSS) for chemical shift referencing.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The number of scans will depend on the sample concentration.

3. Data Analysis:

  • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Compare the chemical shift of the enhanced signal in the ¹³C spectrum of the labeled sample to a reference spectrum of unlabeled ascorbic acid to confirm that the signal enhancement corresponds to the C-2 position. The expected chemical shift for C-2 of ascorbic acid is around 118-120 ppm.

Visualizing the Validation Workflow

ValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Validation Validation Steps cluster_Result Result BiologicalSample Biological Sample with this compound Extraction Extraction & Protein Precipitation BiologicalSample->Extraction Purification Purification/Derivatization (for MS) Extraction->Purification NMR 13C-NMR Analysis Extraction->NMR LCMS LC-MS Analysis Purification->LCMS MassShift Confirm Mass Shift (m/z 176) LCMS->MassShift ChemicalShift Confirm Chemical Shift of C-2 NMR->ChemicalShift Fragmentation Fragmentation Analysis (MS/MS) MassShift->Fragmentation Purity Assess Isotopic Purity Fragmentation->Purity ChemicalShift->Purity Validated Validated Labeling Specificity Purity->Validated

Signaling Pathway Illustration

While L-Ascorbic acid is involved in numerous pathways, a direct signaling pathway diagram is less relevant to the analytical validation of the labeled compound itself. Instead, a logical diagram illustrating the decision-making process for choosing an analytical method is more pertinent.

DecisionTree Start Start: Need to Validate this compound Labeling Question1 Is positional information critical? Start->Question1 Question2 Is high sensitivity required? Question1->Question2 No UseNMR Primary Method: 13C-NMR Question1->UseNMR Yes Question3 Is high throughput needed? Question2->Question3 No UseMS Primary Method: LC-MS Question2->UseMS Yes Question3->UseNMR No Question3->UseMS Yes ConsiderMS Consider MS for quantification UseNMR->ConsiderMS ConsiderNMR Consider NMR for confirmation if MS is ambiguous UseMS->ConsiderNMR

Conclusion

Both Mass Spectrometry and NMR spectroscopy are powerful techniques for validating the specificity of L-Ascorbic acid-¹³C-2 labeling.

  • Mass Spectrometry is the method of choice for quantitative analysis due to its high sensitivity and throughput. It is ideal for determining the degree of isotopic enrichment in biological samples.

  • NMR Spectroscopy is unparalleled in its ability to provide definitive structural information, making it the gold standard for confirming the precise position of the ¹³C label.

For a comprehensive validation strategy, a combination of both techniques is often recommended. NMR can be used to initially confirm the positional specificity of the labeled standard, while LC-MS can be employed for the high-sensitivity quantification of the labeled ascorbic acid in complex biological matrices. The selection of the primary validation method should be guided by the specific research question and the available resources.

References

Inter-laboratory Comparison of L-Ascorbic Acid-13C-2 Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of isotopically labeled compounds is paramount for reliable study outcomes. This guide provides an objective comparison of analytical methodologies for L-Ascorbic acid-13C-2, supported by available experimental data from various validation studies. The aim is to assist laboratories in selecting and implementing the most suitable method for their specific research needs.

This compound, a stable isotope-labeled form of Vitamin C, serves as a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard for the quantification of endogenous L-Ascorbic acid. The choice of analytical technique significantly impacts the quality of data generated. This guide explores the performance of common analytical methods, including High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Performance of Analytical Methods

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of ascorbic acid due to its versatility and ability to be coupled with various detectors.

Table 1: Performance Characteristics of HPLC-UV Methods for Ascorbic Acid Analysis

ParameterMethod 1[1][2]Method 2[3]
Linearity Range 0.42 - 500 µg/mL10 - 120 mg/L
Correlation Coefficient (r²) > 0.999Not specified
Limit of Detection (LOD) 0.42 ppm3 mg/L
Limit of Quantitation (LOQ) Not specifiedNot specified
Precision (%RSD) < 2.2%Not specified
Accuracy/Recovery (%) 98.33 - 98.59%Not specified

Table 2: Performance Characteristics of HPLC-Mass Spectrometry (MS) Methods for Ascorbic Acid Analysis

ParameterUHPLC-QqQ-MS/MS[4]LC-MS-TOF[5][6]
Linearity Range 10 - 500 ng/mL0.05 - 40 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantitation (LOQ) 10 ng/mL0.05 µg/mL
Precision (%RSD) Intra-day: 2.5-13.7%, Inter-day: 6.3-12.2%Intra-day: <10%, Inter-day: <15%
Accuracy/Recovery (%) 86.4 - 114.8%90 - 110%
Other Analytical Methods

Beyond HPLC, other techniques offer specific advantages for the analysis of this compound.

Table 3: Performance Characteristics of Other Analytical Methods

ParameterVoltammetry[7]Quantitative NMR (qNMR)[8][9][10][11]
Linearity Range 1 - 175 µg/mLDependent on instrument and standard
Correlation Coefficient (r²) 0.9977Not applicable (direct quantification)
Limit of Detection (LOD) 0.3 µg/mLTypically in the µg to mg range
Limit of Quantitation (LOQ) Not specifiedDependent on instrument and standard
Precision (%RSD) 0.83 - 10.3%Often within ±1-2%[8]
Accuracy Not specifiedCan be as high as 99.9%[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. The following sections outline the methodologies for the key analytical techniques discussed.

HPLC-UV Method for L-Ascorbic Acid Analysis

This method is suitable for the quantification of L-Ascorbic acid and can be adapted for this compound.

Sample Preparation [1][12]

  • For solid samples (e.g., tablets), pulverize the sample. For biological fluids (e.g., plasma), immediate processing is crucial to prevent degradation.

  • Dissolve a known weight of the powdered sample or volume of the liquid sample in a solution of 0.1% phosphoric acid to stabilize the ascorbic acid.

  • Centrifuge the sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions [1]

  • Column: Venusil MP-C18 (250 mm × 4.6 mm i.d., 5 µm)

  • Mobile Phase: 0.02 M phosphate (B84403) buffer (pH 5.8)

  • Flow Rate: 1 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

UHPLC-QqQ-MS/MS Method for Ascorbic Acid and Dehydroascorbic Acid

This highly sensitive method allows for the simultaneous determination of both the reduced and oxidized forms of vitamin C.

Sample Preparation [4]

  • Homogenize solid samples in a suitable extraction solvent. For liquid samples, dilution may be sufficient.

  • Centrifuge the homogenate to pellet solids.

  • The supernatant can be directly injected or further diluted as necessary to fall within the linear range of the instrument.

Chromatographic and Mass Spectrometric Conditions [4]

  • UHPLC System: Agilent 1290 Infinity

  • Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Agilent 6430 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Parameters: Gas flow 8 L/min, Nebulizer 35 psi, Capillary voltage 3000 V, Nozzle voltage 1000 V, Sheath gas temperature 350 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Ascorbic acid requires derivatization to increase its volatility.

Sample Preparation and Derivatization

  • Extract ascorbic acid from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form the trimethylsilyl (B98337) (TMS) derivative of ascorbic acid.

GC-MS Conditions

  • GC System: Agilent 7890A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for a calibration curve, using a certified internal standard.

Sample Preparation [13]

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube for analysis.

NMR Spectrometer Conditions

  • Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Probe: 5 mm BBO probe

  • Experiment: 1D ¹³C NMR with inverse-gated proton decoupling.

  • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

Visualizing Workflows and Relationships

To further clarify the analytical process and the utility of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Urine, Tissue) extraction Extraction with Stabilizing Agent sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration derivatization Derivatization (for GC-MS) filtration->derivatization hplc HPLC-UV / HPLC-MS filtration->hplc nmr qNMR filtration->nmr gcms GC-MS derivatization->gcms quantification Quantification hplc->quantification gcms->quantification nmr->quantification validation Method Validation quantification->validation reporting Reporting validation->reporting metabolic_tracer_study cluster_administration Administration cluster_body Biological System cluster_sampling Biological Sampling cluster_analysis Analysis labeled_ascorbic_acid This compound (Tracer) absorption Absorption labeled_ascorbic_acid->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism excretion Excretion metabolism->excretion blood Blood metabolism->blood urine Urine metabolism->urine tissue Tissue metabolism->tissue mass_spec Mass Spectrometry (LC-MS or GC-MS) blood->mass_spec nmr_spec NMR Spectroscopy blood->nmr_spec urine->mass_spec urine->nmr_spec tissue->mass_spec tissue->nmr_spec

References

A Researcher's Guide to L-Ascorbic Acid-13C-2: Evaluating Supplier Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the quality of isotopically labeled compounds is paramount. L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, serves as a critical tracer and internal standard in a variety of analytical applications. The reliability of experimental data hinges on the chemical and isotopic purity of this reagent. This guide provides a comparative overview of commercially available this compound from prominent suppliers and details the experimental protocols necessary for independent performance verification.

Supplier Product Specifications

Sourcing high-quality this compound is the first step in ensuring accurate and reproducible results. Below is a summary of the product specifications as provided by several key suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most detailed and accurate information.

SupplierProduct NumberIsotopic PurityChemical PurityFormat
Sigma-Aldrich 178101-89-8≥99 atom % 13C[1][2]≥98% (CP)[1][2]White to off-white powder[1][2]
MedchemExpress HY-B0166S3Not specified≥95.0%White to off-white solid
Alfa Chemistry ACM1313730174Not specified≥95.0%White to off-white solid
Omicron Biochemicals ASC-002Not specifiedNot specifiedNot specified

Note: Data is based on publicly available information from supplier websites and may not reflect the exact specifications of a particular lot. "CP" denotes chemically pure. Isotopic and chemical purity for Omicron Biochemicals products are typically provided upon request.

Experimental Evaluation Protocols

To independently assess the performance of this compound from different suppliers, a series of analytical tests should be performed. The following protocols outline the methodologies for determining isotopic enrichment, chemical purity, and identity.

Determination of Isotopic Enrichment and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to determine the isotopic labeling position and enrichment of 13C-labeled compounds.

Objective: To verify the position of the 13C label and quantify the isotopic enrichment.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a proton (¹H) NMR spectrum to assess the overall structure and look for any proton-bearing impurities.

    • Acquire a carbon-13 (¹³C) NMR spectrum. A proton-decoupled ¹³C experiment is standard.

  • Data Acquisition:

    • For the ¹³C NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for detecting any unlabeled ascorbic acid.

    • The signal corresponding to the C-2 position should be significantly enhanced compared to the other carbon signals, which will be at natural abundance (~1.1%).

  • Data Analysis:

    • In the ¹³C NMR spectrum, the chemical shift of the labeled carbon should be consistent with the C-2 position of ascorbic acid.

    • The isotopic enrichment can be estimated by comparing the integral of the enriched C-2 signal to the integrals of the other carbon signals at natural abundance. For a more accurate quantification, comparison with a known internal standard or the use of quantitative NMR (qNMR) techniques is recommended.

Identity Confirmation and Purity Analysis by Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for confirming the molecular weight of the labeled compound and assessing its chemical purity.

Objective: To confirm the molecular weight of this compound and identify and quantify any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acid like formic acid to improve stability).

    • Prepare a series of dilutions to create a calibration curve.

  • LC Separation:

    • Use a suitable HPLC or UHPLC system with a column appropriate for polar compounds (e.g., a HILIC or reversed-phase C18 column).

    • The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile) and an acid additive (e.g., formic acid).

    • Develop a gradient or isocratic elution method to achieve good separation of ascorbic acid from potential impurities.

  • MS/MS Detection:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source, typically in negative ion mode.

    • The precursor ion for this compound will have an m/z corresponding to its molecular weight ([M-H]⁻).

    • Perform fragmentation of the precursor ion to generate characteristic product ions. The fragmentation pattern should be consistent with the structure of ascorbic acid.

  • Data Analysis:

    • Confirm the presence of the correct precursor and product ions for this compound.

    • Assess the purity by integrating the peak area of the labeled ascorbic acid and any other detected peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizing Key Processes and Relationships

To further aid in the understanding of the experimental workflow, the biological context of L-Ascorbic acid, and the decision-making process for supplier selection, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analytical Evaluation cluster_decision Decision Making Supplier A Supplier A NMR_Spectroscopy NMR Spectroscopy (Isotopic Purity & Identity) Supplier A->NMR_Spectroscopy LC_MS LC-MS/MS (Chemical Purity & Identity) Supplier A->LC_MS Supplier B Supplier B Supplier B->NMR_Spectroscopy Supplier B->LC_MS Supplier C Supplier C Supplier C->NMR_Spectroscopy Supplier C->LC_MS Data_Comparison Compare Data: - Isotopic Enrichment - Chemical Purity - Impurity Profile - Cost NMR_Spectroscopy->Data_Comparison LC_MS->Data_Comparison Select_Supplier Select Optimal Supplier Data_Comparison->Select_Supplier Vitamin_C_Metabolism Glucose Glucose L-Gulonolactone L-Gulonolactone Glucose->L-Gulonolactone Biosynthesis Pathway (absent in humans) L-Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L-Gulonolactone->L-Ascorbic_Acid L-gulonolactone oxidase Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) L-Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Antioxidant_Function Antioxidant Function (ROS Scavenging) L-Ascorbic_Acid->Antioxidant_Function Enzyme_Cofactor Enzyme Cofactor (e.g., Collagen Synthesis) L-Ascorbic_Acid->Enzyme_Cofactor Dehydroascorbic_Acid->L-Ascorbic_Acid Reduction Supplier_Selection_Logic Goal Select Best this compound Supplier Purity High Purity Goal->Purity Documentation Comprehensive Documentation Goal->Documentation Cost Cost-Effectiveness Goal->Cost Availability Availability & Support Goal->Availability Isotopic Isotopic Purity (>99%) Purity->Isotopic Chemical Chemical Purity (>98%) Purity->Chemical CoA Certificate of Analysis Documentation->CoA AppData Application Data Documentation->AppData Price Price per mg Cost->Price Shipping Shipping Time Availability->Shipping Support Technical Support Availability->Support

References

A Comparative Guide to L-Ascorbic Acid-13C6 for Clinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary of L-Ascorbic acid-13C6 for use in clinical research, comparing its performance with alternative stable isotope-labeled standards. The data presented underscores the reliability and advantages of employing 13C-labeled ascorbic acid in quantitative bioanalysis.

Introduction to Stable Isotope-Labeled Ascorbic Acid in Clinical Research

In clinical research, particularly in pharmacokinetic and nutritional studies, it is crucial to differentiate between endogenously present substances and those administered externally. Stable isotope-labeled compounds, such as L-Ascorbic acid-13C6, serve as ideal internal standards and tracers for this purpose. Their use in conjunction with mass spectrometry-based methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate quantification of ascorbic acid in various biological matrices.

L-Ascorbic acid-13C6 is a form of Vitamin C where all six carbon atoms are replaced with the heavy isotope 13C. This labeling provides a distinct mass shift, enabling its differentiation from the naturally abundant 12C ascorbic acid without altering the molecule's chemical properties.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling an internal standard can significantly impact analytical performance. The primary alternatives for ascorbic acid are deuterium (B1214612) (2H) and carbon-13 (13C) labeling.

FeatureL-Ascorbic acid-13C6 (13C-labeled)L-Ascorbic acid-d2 (Deuterium-labeled)
Isotope Effect Minimal to none. The relative mass difference between 12C and 13C is small, resulting in nearly identical physicochemical properties to the unlabeled analyte.[1][2]Potential for a significant isotope effect. The substantial mass difference between hydrogen and deuterium can alter retention times in chromatography.[1][2]
Chromatographic Co-elution Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[2] This is ideal for compensating for matrix effects.[1]May exhibit chromatographic separation from the unlabeled analyte, which can compromise its ability to accurately correct for matrix effects and other analytical variabilities.[1][2]
Label Stability The 13C-label is extremely stable and not prone to exchange.Deuterium labels can sometimes be susceptible to back-exchange, particularly in certain solvents or under specific pH conditions.
Commercial Availability Readily available from various suppliers.Also commercially available.
Cost Generally higher than deuterated standards.Typically more cost-effective than 13C-labeled counterparts.

Performance Data of L-Ascorbic Acid-13C6 in a Validated LC-MS/MS Method

The following data is summarized from a validated UPLC-MS/MS method for the simultaneous quantification of ascorbic acid and dehydroascorbic acid in human plasma, utilizing 13C6-labeled internal standards for both analytes.[4]

Table 1: Method Validation Parameters for L-Ascorbic Acid-13C6 Internal Standard [4]

ParameterResult
Linearity (r²) >0.99 over a 100-fold concentration range
Lower Limit of Quantification (LLOQ) 16 nM
Precision (Injection-to-injection variation) <10%
Matrix Effect in Plasma 91.6% (±4.7%)
Recovery in Spiked Plasma 85.7% (±3%)

This data demonstrates that a method employing L-Ascorbic acid-13C6 as an internal standard can achieve high sensitivity, linearity, and reproducibility for the quantification of ascorbic acid in a complex biological matrix like human plasma.

Experimental Protocols

Key Experiment: Quantification of Ascorbic Acid in Human Plasma using UPLC-MS/MS with L-Ascorbic Acid-13C6 Internal Standard

This protocol is based on established and validated methods for the analysis of ascorbic acid in clinical samples.[4][5]

1. Sample Preparation

  • Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.

  • Add 600 µL of a working internal standard solution containing L-Ascorbic acid-13C6 (e.g., 1.67 µmol/L) dissolved in 12% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the mixture for 5 minutes at 1000 rpm.

  • Centrifuge at 11,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer 400 µL of the supernatant to a clean vial for LC-MS analysis.

2. UPLC-MS/MS Analysis

  • UPLC System: ACQUITY UPLC H-Class PLUS or equivalent.

  • Column: Atlantis Premier BEH C18 AX (1.7 µm, 2.1 x 100 mm) or equivalent reversed-phase column.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate ascorbic acid from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters ACQUITY QDa or equivalent).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ascorbic Acid175.0115.0
L-Ascorbic acid-13C6181.0119.0

Note: The specific MRM transitions for L-Ascorbic acid-13C6 are based on the mass shift of +6 Da compared to the unlabeled compound.

3. Data Analysis

  • Quantify the concentration of ascorbic acid in the samples by calculating the peak area ratio of the analyte to the L-Ascorbic acid-13C6 internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Visualizations

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Patient Patient Sample (Plasma/Serum) Add_IS Spike with L-Ascorbic acid-13C6 Internal Standard Patient->Add_IS Precipitate Protein Precipitation (e.g., with TCA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract UPLC UPLC Separation Extract->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration of Ascorbic Acid Quantification->Result

Caption: Workflow for the quantification of ascorbic acid in clinical samples.

G cluster_ascorbate Ascorbate (Reduced Form) cluster_dehydroascorbate Dehydroascorbate (Oxidized Form) cluster_enzyme Enzymatic Cofactor Role Ascorbate L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbate->DHA Oxidation (Donates 2e-) Enzyme Dioxygenases (e.g., for collagen synthesis) Ascorbate->Enzyme Reduces Fe3+ to Fe2+ in enzyme active site DHA->Ascorbate Reduction Substrate Substrate Enzyme->Substrate Product Hydroxylated Product Substrate->Product Hydroxylation

Caption: Redox cycling and cofactor role of ascorbic acid.

References

Safety Operating Guide

Proper Disposal of L-Ascorbic Acid-13C-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling L-Ascorbic acid-13C-2 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this isotopically labeled compound.

Core Disposal Principles

The fundamental principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable federal, state, and local environmental control regulations.[1][2] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with specific institutional and regional requirements.

Step-by-Step Disposal Procedure

  • Container Management :

    • Do not mix this compound with other waste materials.[3]

    • Keep the compound in its original container whenever possible.[3]

    • Ensure the container is tightly closed and properly labeled.

    • Handle uncleaned or empty containers with the same precautions as the product itself.[3][4]

  • Waste Collection :

    • For unused or surplus material, it should be prepared for collection by a licensed professional waste disposal service.[1]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Spill Management :

    • In the event of a spill, avoid generating dust.[3]

    • Clean up spills by sweeping or shoveling the material into a suitable, labeled container for disposal.[2][5]

    • Ensure adequate ventilation during cleanup.[5]

  • Regulatory Compliance :

    • L-Ascorbic acid is not classified as a dangerous good for transportation according to DOT (US), IMDG, and IATA regulations.[6]

    • It is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations may be more stringent.

    • Always consult and follow the specific disposal guidelines provided by your institution and local authorities.[1][2][3]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal, are available in the provided safety data sheets for L-Ascorbic acid. Disposal procedures are based on the chemical's non-hazardous classification for transport and general chemical waste guidelines.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_mixed Is the waste mixed with other chemicals? start->is_mixed separate_waste Keep in original or properly labeled container. Do not mix. is_mixed->separate_waste No consult_ehs_mixed Consult Institutional EHS for disposal of mixed waste. is_mixed->consult_ehs_mixed Yes is_spill Is it a spill? separate_waste->is_spill end End: Proper Disposal consult_ehs_mixed->end spill_procedure Follow spill cleanup procedure: - Avoid dust generation - Sweep into a labeled container is_spill->spill_procedure Yes package_for_disposal Package for Disposal: - Tightly sealed container - Properly labeled is_spill->package_for_disposal No spill_procedure->package_for_disposal contact_disposal_service Contact licensed waste disposal service for pickup. package_for_disposal->contact_disposal_service contact_disposal_service->end

Caption: Disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.